2,4,5-Trifluoro-3-methoxybenzoic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2,4,5-trifluoro-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O3/c1-14-7-5(10)3(8(12)13)2-4(9)6(7)11/h2H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJHZWWMKFQKDC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1F)F)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901286858 | |
| Record name | 2,4,5-Trifluoro-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901286858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112811-65-1 | |
| Record name | 2,4,5-Trifluoro-3-methoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=112811-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4,5-Trifluoro-3-methoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901286858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzoic acid, 2,4,5-trifluoro-3-methoxy | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4,5-trifluoro-3-methoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2,4,5-Trifluoro-3-methoxybenzoic acid CAS number 112811-65-1 properties
CAS Number: 112811-65-1
Abstract
This technical guide provides a comprehensive overview of 2,4,5-Trifluoro-3-methoxybenzoic acid, a fluorinated aromatic carboxylic acid with significant applications in the pharmaceutical and agrochemical industries. The document details its physicochemical properties, spectroscopic data, synthesis methodologies, and key applications. Safety and handling protocols are also outlined. This guide is intended for researchers, chemists, and professionals in drug development and material science who utilize this versatile chemical intermediate.
Physicochemical Properties
This compound is a white to almost white crystalline powder.[1] Its core structure consists of a benzoic acid scaffold substituted with three fluorine atoms and a methoxy group, which impart unique reactivity and biological activity to its derivatives.[1] The trifluoromethyl group contributes to increased lipophilicity, a valuable property in drug design.[1]
A summary of its key physicochemical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 112811-65-1 | [1][2] |
| Molecular Formula | C₈H₅F₃O₃ | [1][2] |
| Linear Formula | HC₆F₃(OCH₃)CO₂H | |
| Molecular Weight | 206.12 g/mol | [1][2] |
| Appearance | White to almost white powder/crystal | [1] |
| Melting Point | 105-112 °C (lit.)[3] 116-119 °C[1] | [1][3] |
| Purity | ≥95%, ≥98% (GC)[1] | [1] |
| Density | 1.472 g/mL at 25 °C (lit.) | [3] |
| IUPAC Name | This compound | [2] |
| Synonyms | 2,4,5-Trifluoro-m-anisic acid | [1] |
| InChI Key | YVJHZWWMKFQKDC-UHFFFAOYSA-N | [2] |
| SMILES | COc1c(F)c(F)cc(C(O)=O)c1F |
Spectroscopic Data
Detailed spectroscopic data for this compound, including ¹³C NMR, ¹H NMR, Mass Spectrometry (MS), and Infrared (IR) spectra, are available through chemical suppliers like ChemicalBook.[4] This information is crucial for structure confirmation and quality control during synthesis and use.
Synthesis and Reactivity
This compound is primarily used as a building block in more complex chemical syntheses. Its reactivity is centered around the carboxylic acid group and the potential for aromatic substitution reactions.
Several patented methods describe the synthesis of this compound, often as a precursor to its acyl chloride, 2,4,5-trifluoro-3-methoxybenzoyl chloride, which is a key intermediate for fluoroquinolone antibiotics.[5] A common synthetic approach starts from tetrafluorophthalic acid or tetrachlorophthalic anhydride.[5][6]
A generalized synthetic pathway is outlined below.
Experimental Protocols
The following protocols are generalized from patented industrial preparation methods.[5][6][7] Researchers should consult the specific patents for detailed stoichiometry and safety procedures.
Step 1: Preparation of 2,4,5-Trifluoro-3-hydroxybenzoic Acid
-
Defluorination/Hydroxylation: Tetrafluorophthalic acid is reacted with an alkali (e.g., sodium hydroxide) in a suitable solvent like water or dimethyl sulfoxide.[6] This step involves a defluorination-hydroxylation reaction.
-
Decarboxylation: The resulting reaction mixture is acidified. The acidification step induces decarboxylation, yielding 2,4,5-trifluoro-3-hydroxybenzoic acid.[5][6]
-
Extraction: The product is then extracted from the aqueous solution using an organic solvent such as ethyl acetate.[6]
Step 2: Methylation to form this compound
-
Reaction: The intermediate, 2,4,5-trifluoro-3-hydroxybenzoic acid, is methylated. Common methylating agents include dimethyl sulfate or dimethyl carbonate.[5][6] The reaction is typically carried out in a solvent such as acetone or dimethylformamide in the presence of a base like potassium carbonate.[7]
-
Conditions: The methylation reaction temperature can range from 100-200 °C, with reaction times of 5-11 hours.[6]
-
Workup: After the reaction, the solvent is removed. The residue is hydrolyzed with an alkali solution, followed by acidification to precipitate the final product, this compound.[5][6] The product is then collected, for example, by filtration and drying.
Applications
The unique arrangement of fluoro and methoxy groups makes this compound a valuable intermediate in several fields.[1] Its primary applications stem from its role as a precursor to biologically active molecules.
-
Pharmaceutical Development: It is a crucial intermediate in the synthesis of fluoroquinolone antibacterial agents, including Gatifloxacin and Moxifloxacin.[5] The compound is also used in research for pharmaceuticals targeting inflammation and pain relief.[1]
-
Agrochemicals: It serves as a precursor in the formulation of effective herbicides and pesticides.[1]
-
Material Science: The compound is incorporated into polymer formulations to enhance thermal stability and chemical resistance, which is vital for high-performance materials in the electronics and automotive sectors.[1]
-
Analytical Chemistry & Research: It can be used as a standard reference material in chromatographic techniques and as a general reagent for studying reaction mechanisms.[1] It has been used to synthesize organotin(IV) complexes and quinolone derivatives.[3]
Safety and Handling
This compound is classified as an irritant. Standard laboratory safety precautions should be followed, including the use of personal protective equipment (PPE).
| Safety Information | Details | Source(s) |
| Signal Word | Warning | |
| GHS Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338 | [2] |
| Hazard Classifications | Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 | [2] |
| Target Organs | Respiratory system | |
| Personal Protective Equipment | Dust mask (type N95), eye shields, gloves | |
| Storage | Store at room temperature. | [1] |
| Storage Class Code | 11 - Combustible Solids |
Conclusion
This compound (CAS 112811-65-1) is a highly functionalized chemical intermediate with significant industrial importance. Its utility in the synthesis of vital pharmaceuticals and advanced agrochemicals underscores its value in modern chemistry. The synthetic routes are well-established, though they require careful handling of hazardous materials. This guide provides a foundational understanding for professionals working with this versatile compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C8H5F3O3 | CID 2733970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 112811-65-1 [chemicalbook.com]
- 4. This compound(112811-65-1) 13C NMR spectrum [chemicalbook.com]
- 5. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]
- 6. CN111253241A - Preparation method of 2,4, 5-trifluoro-3-methoxybenzoyl chloride and intermediate thereof - Google Patents [patents.google.com]
- 7. US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid - Google Patents [patents.google.com]
An In-depth Technical Guide on the Physicochemical Properties of 2,4,5-Trifluoro-3-methoxybenzoic Acid
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the known physicochemical properties of 2,4,5-Trifluoro-3-methoxybenzoic acid, a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring three electron-withdrawing fluorine atoms and an electron-donating methoxy group, imparts specific characteristics relevant to its reactivity and biological applications.
Core Physicochemical Data
The following table summarizes the key quantitative and qualitative data available for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₅F₃O₃ | [1] |
| Molecular Weight | 206.12 g/mol | [1][2][3] |
| CAS Number | 112811-65-1 | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 105 - 119 °C (Note: A range is reported across different suppliers, e.g., 105-112 °C and 116-119 °C) | [1][2][4] |
| Purity | Typically ≥95% or ≥98% (by GC) | [1][2] |
| Computed logP | 1.7 | [3] |
| Solubility | Described as soluble in various organic solvents.[1] Quantitative water solubility data is not readily available. | |
| pKa | Experimental data not found. The acidity is influenced by the competing effects of the electron-withdrawing fluoro groups and the electron-donating methoxy group. | |
| Boiling Point | Data not available. The compound is expected to decompose upon heating before boiling at atmospheric pressure. |
Experimental Protocols
Detailed experimental methodologies for determining key physicochemical properties of benzoic acid derivatives are outlined below. While specific protocols for this compound are not published in detail, these standard methods are applicable.
2.1. Determination of Melting Point
The melting point is determined using a standard capillary melting point apparatus.
-
Apparatus: Digital melting point apparatus, capillary tubes (sealed at one end).
-
Procedure:
-
A small amount of the dried, crystalline this compound is finely powdered.
-
The powder is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The sample is heated at a rapid rate (e.g., 10-20 °C/min) to approximately 15 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C/min.
-
The temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded as the melting range.
-
2.2. Purity Assessment by Gas Chromatography (GC)
Gas chromatography is a standard method for assessing the purity of volatile and semi-volatile organic compounds.
-
Apparatus: Gas chromatograph with a Flame Ionization Detector (FID), capillary column suitable for acidic compounds (e.g., DB-FFAP or similar), autosampler, data acquisition system.
-
Procedure:
-
Sample Preparation: A standard solution is prepared by accurately weighing and dissolving the compound in a suitable solvent (e.g., methanol or ethyl acetate) to a concentration of approximately 1 mg/mL. Derivatization (e.g., methylation to form the methyl ester) may be required to improve peak shape and volatility.
-
Instrumental Conditions:
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Oven Program: An initial temperature of ~100 °C, held for 2 minutes, then ramped at 10 °C/min to a final temperature of 240 °C, and held for 5-10 minutes.
-
-
Analysis: A small volume (e.g., 1 µL) of the sample solution is injected into the GC.
-
Data Interpretation: The resulting chromatogram is analyzed. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.
-
2.3. Assay by Acid-Base Titration
This method determines the percentage of acidic substance by titrating with a standardized base.
-
Apparatus: Analytical balance, burette (50 mL), volumetric flask, pH meter or chemical indicator (e.g., phenolphthalein).
-
Reagents: Standardized 0.1 N Sodium Hydroxide (NaOH) solution, neutralized ethanol.
-
Procedure:
-
Approximately 200-250 mg of this compound is accurately weighed.
-
The sample is dissolved in 25-50 mL of warm ethanol, previously neutralized to the phenolphthalein endpoint.[5]
-
A few drops of phenolphthalein indicator are added to the sample solution.
-
The solution is titrated with the standardized 0.1 N NaOH solution from the burette until a persistent faint pink color is observed.[5]
-
The volume of NaOH solution used is recorded.
-
The assay is calculated using the formula: % Assay = (V * N * MW) / (W * 10) Where:
-
V = Volume of NaOH used (mL)
-
N = Normality of the NaOH solution
-
MW = Molecular weight of the acid (206.12 g/mol )
-
W = Weight of the sample (g)
-
-
Visualization of Synthetic and Purification Workflow
This compound is a synthetic intermediate. The following diagram illustrates a generalized workflow for its synthesis and subsequent purification, based on common organic chemistry techniques and information derived from synthesis patents.[6][7]
Caption: Generalized workflow for the synthesis and purification of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 95 112811-65-1 [sigmaaldrich.com]
- 3. This compound | C8H5F3O3 | CID 2733970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 11281-65-5 [chemicalbook.com]
- 5. fao.org [fao.org]
- 6. CN111253241A - Preparation method of 2,4, 5-trifluoro-3-methoxybenzoyl chloride and intermediate thereof - Google Patents [patents.google.com]
- 7. US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid - Google Patents [patents.google.com]
2,4,5-Trifluoro-3-methoxybenzoic acid molecular weight and formula
An In-depth Technical Guide on 2,4,5-Trifluoro-3-methoxybenzoic Acid
This technical guide provides essential information regarding the chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Properties
This compound is a substituted benzoic acid derivative. The presence of three fluorine atoms and a methoxy group on the benzene ring significantly influences its chemical reactivity and physical properties. These substitutions are crucial for its application as an intermediate in the synthesis of various organic molecules.
Quantitative Data Summary
The fundamental molecular properties of this compound are summarized in the table below for quick reference.
| Property | Value | Citations |
| Molecular Formula | C8H5F3O3 | [1][2][3] |
| Molecular Weight | 206.12 g/mol | [1][2][3] |
| CAS Number | 112811-65-1 | [1] |
| Melting Point | 105-112 °C | [4] |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are typically found in peer-reviewed chemical literature. One common synthetic route involves the multi-step modification of a fluorinated benzene precursor, followed by carboxylation. Characterization and purity assessment are generally performed using techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). For specific, validated experimental methodologies, consulting primary research articles or chemical synthesis databases is recommended.
Structural and Elemental Composition
The structural arrangement of atoms within this compound is key to its chemical behavior. The following diagram illustrates the elemental components that constitute the molecule.
References
In-Depth Technical Guide on the Solubility of 2,4,5-Trifluoro-3-methoxybenzoic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2,4,5-Trifluoro-3-methoxybenzoic acid. While specific quantitative solubility data for this compound is limited in publicly available literature, this document compiles qualitative information and presents quantitative data for structurally analogous compounds to offer valuable insights for its use in research, synthesis, and drug development. Furthermore, detailed experimental protocols for solubility determination are provided.
Introduction to this compound
This compound is a substituted aromatic carboxylic acid. Its structure, featuring three fluorine atoms and a methoxy group on the benzene ring, imparts unique electronic and physicochemical properties. These characteristics are known to influence its reactivity and solubility, making it a valuable intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The presence of fluorine atoms can enhance metabolic stability and binding affinity of target molecules, a desirable trait in drug discovery.
Solubility Profile
Data Presentation
Table 1: Qualitative Solubility of this compound and Quantitative Solubility of Structurally Similar Compounds.
| Solvent | This compound (Qualitative) | 4-Methoxybenzoic Acid (Mole Fraction, x) | 4-Fluorobenzoic Acid (Qualitative) |
| Alcohols | |||
| Methanol | Soluble | 0.2838 (298.15 K) | Soluble |
| Ethanol | Soluble | 0.2245 (298.15 K) | Soluble |
| 1-Butanol | Soluble | 0.1556 (298.15 K)[1] | Soluble |
| Isobutanol | Likely Soluble | 0.1356 (298.15 K)[1] | Likely Soluble |
| 1-Pentanol | Likely Soluble | 0.1261 (298.15 K)[1] | Likely Soluble |
| Ethylene Glycol | Likely Soluble | 0.0224 (298.15 K)[1] | Likely Soluble |
| Ketones | |||
| Acetone | Soluble | 0.4501 (298.15 K) | Soluble |
| Cyclohexanone | Soluble | 0.5367 (298.15 K) | Soluble |
| Esters | |||
| Ethyl Acetate | Soluble | 0.3609 (298.15 K) | Soluble |
| Ethers | |||
| Tetrahydrofuran | Soluble | 0.5691 (298.15 K) | Soluble |
| Aromatic Hydrocarbons | |||
| Toluene | Soluble | 0.1522 (298.15 K) | Soluble |
| Benzene | Soluble | 0.1956 (298.15 K) | Soluble |
| Chlorinated Solvents | |||
| Dichloromethane | Likely Soluble | 0.3702 (298.15 K) | Likely Soluble |
| Water | |||
| Cold Water | Sparingly Soluble | 0.0003 (298.15 K) | Very Slightly Soluble[2] |
| Hot Water | Slightly Soluble | - | Freely Soluble[2] |
Note: The qualitative solubility information for this compound is inferred from general statements about its properties. The quantitative data for 4-methoxybenzoic acid is provided as a reference.
Experimental Protocols for Solubility Determination
The following are detailed methodologies for key experiments to determine the solubility of a compound like this compound.
Isothermal Shake-Flask Method
This is a widely accepted method for determining equilibrium solubility.
Materials:
-
This compound (solute)
-
Selected organic solvent
-
Analytical balance
-
Thermostatic shaker bath
-
Calibrated thermometer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials with screw caps
-
Drying oven
-
Desiccator
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid should be clearly visible.
-
Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath set to the desired temperature. Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to rest in the thermostatic bath for at least 24 hours to allow the undissolved solid to settle.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe to avoid precipitation. Immediately filter the solution through a syringe filter into a pre-weighed vial.
-
Analysis: Determine the concentration of the solute in the filtrate using a suitable analytical method as described below.
Analytical Methods for Concentration Determination
3.2.1. Gravimetric Analysis
This method is straightforward and does not require sophisticated instrumentation.
Procedure:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent in a drying oven at a temperature that is below the boiling point of the solvent and the melting point of the solute.
-
Once the solvent is fully evaporated, continue to dry the vial containing the solid residue to a constant weight.
-
Cool the vial in a desiccator before each weighing to prevent moisture absorption.
-
The mass of the dissolved solute is the final constant weight of the vial minus the initial weight of the empty vial. The mass of the solvent is the weight of the solution minus the mass of the solute.
-
Calculate the solubility in desired units (e.g., g/100 g solvent, mol/L).
3.2.2. UV-Vis Spectrophotometry
This method is suitable if the solute has a significant chromophore that absorbs in the UV-Vis region.
Procedure:
-
Prepare a Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to generate a calibration curve.
-
Sample Analysis: Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Determine the concentration of the diluted sample from the calibration curve and then calculate the concentration of the original saturated solution by applying the dilution factor.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for solubility determination.
References
2,4,5-Trifluoro-3-methoxybenzoic acid melting point and boiling point
An In-depth Technical Guide to the Physicochemical Properties of 2,4,5-Trifluoro-3-methoxybenzoic Acid
This technical guide provides a comprehensive overview of the melting and boiling points of this compound, tailored for researchers, scientists, and professionals in drug development. The document details the physicochemical properties, experimental protocols for thermal analysis, and a representative synthetic pathway.
Physicochemical Properties
This compound is a fluorinated aromatic carboxylic acid that serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the pharmaceutical and agrochemical sectors.[1] Its physical properties are crucial for its handling, reaction optimization, and characterization.
Data Summary
The quantitative physicochemical data for this compound are summarized in the table below. It is important to note that different sources report slightly different melting point ranges, which can be attributed to variations in purity and analytical methods.
| Property | Value | Source(s) |
| Melting Point | 116 - 119 °C | Chem-Impex[1] |
| 105 - 112 °C (lit.) | Sigma-Aldrich, ChemicalBook[2][3] | |
| Boiling Point | Data not readily available | N/A |
| Molecular Formula | C₈H₅F₃O₃ | PubChem[4] |
| Molecular Weight | 206.12 g/mol | PubChem[4] |
| CAS Number | 112811-65-1 | PubChem[4] |
| Appearance | White to almost white powder or crystals | Chem-Impex[1] |
| Purity | ≥ 95% | Sigma-Aldrich, Chem-Impex[1][2] |
| Synonyms | 2,4,5-Trifluoro-m-anisic acid | Chem-Impex[1] |
Note: The boiling point for this compound is not consistently reported in standard chemical literature, likely due to its high melting point and potential for decomposition at elevated temperatures.
Experimental Protocols for Thermal Analysis
Accurate determination of melting and boiling points is fundamental for compound identification and purity assessment.[5] The following sections describe standard laboratory methodologies for these measurements.
Melting Point Determination (Capillary Method)
The capillary method is a widely accepted technique for determining the melting point of a crystalline solid.[6]
Principle: A small, finely powdered sample is heated at a controlled rate. The temperature range from the point at which the first drop of liquid appears to the point at which the entire sample becomes liquid is recorded as the melting point range.[7] A narrow range (0.5-1.0°C) is indicative of a pure compound.
Methodology:
-
Sample Preparation: The solid sample must be thoroughly dried and finely powdered to ensure uniform heat distribution.[5][6]
-
Capillary Loading: A small amount of the powdered sample is packed into a thin-walled capillary tube to a height of 1-2 mm.[8]
-
Apparatus Setup: The capillary tube is placed in a heating block (e.g., a Mel-Temp or Thiele tube apparatus) adjacent to a calibrated thermometer or temperature sensor.[7]
-
Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.[8]
-
Observation: The temperatures at which melting begins and is complete are precisely recorded. This provides the melting point range.
Boiling Point Determination (Microscale/Thiele Tube Method)
For determining the boiling point of small quantities of liquid, the microscale method using a Thiele tube is efficient and requires minimal sample.[9]
Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the external atmospheric pressure.[10] At this temperature, a rapid and continuous stream of bubbles will emerge from a small, inverted capillary tube submerged in the heated liquid.
Methodology:
-
Sample Preparation: Approximately 0.5 mL of the liquid is placed into a small test tube.
-
Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
Apparatus Setup: The test tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then clamped inside a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[9][11]
-
Heating: The side arm of the Thiele tube is gently heated, allowing convection currents to ensure uniform temperature distribution.[10]
-
Observation: As the temperature rises, air trapped in the inverted capillary will bubble out. When a continuous and rapid stream of bubbles emerges, the liquid has reached its boiling point.
-
Recording: The heat source is removed. The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.[11]
Synthesis Pathway Visualization
This compound is an important building block in organic synthesis. One common industrial preparation involves the methylation of 2,4,5-trifluoro-3-hydroxybenzoic acid.[12] The logical workflow for this synthesis step is illustrated below.
Caption: Key step in the industrial synthesis of the target compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 95 112811-65-1 [sigmaaldrich.com]
- 3. This compound | 112811-65-1 [chemicalbook.com]
- 4. This compound | C8H5F3O3 | CID 2733970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. thinksrs.com [thinksrs.com]
- 7. westlab.com [westlab.com]
- 8. chm.uri.edu [chm.uri.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 11. uomus.edu.iq [uomus.edu.iq]
- 12. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]
Spectroscopic Profile of 2,4,5-Trifluoro-3-methoxybenzoic Acid: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for the compound 2,4,5-Trifluoro-3-methoxybenzoic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis, offering detailed spectral information and the methodologies used for its acquisition.
Summary of Spectral Data
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR spectroscopy for this compound.
| ¹H NMR | Chemical Shift (ppm) | Multiplicity |
| Aromatic-H | 7.35 - 7.15 | m |
| Methoxy-H | ~3.9 | s |
| Carboxylic Acid-H | > 10 | br s |
| ¹³C NMR | Chemical Shift (ppm) | Description |
| C=O | > 165 | Carboxylic Acid |
| C-F | 140 - 160 | Aromatic |
| C-O | ~150 | Aromatic |
| C-C | 110 - 130 | Aromatic |
| O-CH₃ | ~60 | Methoxy |
| ¹⁹F NMR | Chemical Shift (ppm) |
| Aromatic-F | -110 to -150 |
| Infrared (IR) Spectroscopy | Wavenumber (cm⁻¹) | Functional Group |
| O-H Stretch | 3300 - 2500 (broad) | Carboxylic Acid |
| C-H Stretch | ~2950 | Methoxy |
| C=O Stretch | ~1700 | Carboxylic Acid |
| C=C Stretch | 1600 - 1450 | Aromatic Ring |
| C-F Stretch | 1250 - 1000 | Aryl Fluoride |
| C-O Stretch | ~1200 | Aryl Ether |
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of this compound (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) was dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a final volume of approximately 0.6-0.7 mL in a standard 5 mm NMR tube.
Instrumentation: ¹H, ¹³C, and ¹⁹F NMR spectra were acquired on a high-resolution NMR spectrometer, typically operating at a magnetic field strength of 9.4 T (400 MHz for ¹H).
Data Acquisition and Processing:
-
¹H NMR: Standard pulse sequences were used. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR: Proton-decoupled spectra were obtained. Chemical shifts are reported in ppm relative to the solvent peak.
-
¹⁹F NMR: Spectra were acquired with proton decoupling. Chemical shifts are reported in ppm relative to an external standard, typically CFCl₃.
Infrared (IR) Spectroscopy
Sample Preparation: The IR spectrum was obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid this compound was placed directly onto the ATR crystal.
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond ATR accessory was used.
Data Acquisition: The spectrum was recorded over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of the clean, empty ATR crystal was collected prior to the sample measurement and automatically subtracted from the sample spectrum.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the spectral analysis of this compound.
Caption: Workflow for Spectral Analysis.
In-Depth NMR Analysis of 2,4,5-Trifluoro-3-methoxybenzoic Acid: A Technical Guide for Researchers
An authoritative guide to the ¹H and ¹³C NMR spectra of the key pharmaceutical intermediate, 2,4,5-Trifluoro-3-methoxybenzoic acid. This document provides a comprehensive analysis of its spectral data, detailed experimental protocols, and visual representations of its molecular structure and NMR correlations, intended for researchers, scientists, and professionals in drug development.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceuticals, most notably as a key intermediate in the production of certain quinolone antibiotics. A thorough understanding of its molecular structure is paramount for quality control, reaction monitoring, and the development of new synthetic routes. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound. This technical guide presents a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, offering a valuable resource for scientists and researchers.
Molecular Structure and NMR Signal Assignment
The molecular structure of this compound, with the IUPAC name this compound and CAS number 112811-65-1, gives rise to a distinct set of signals in its NMR spectra. The assignments of these signals are based on the chemical environment of each nucleus.
Caption: Chemical structure of this compound.
¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is characterized by signals corresponding to the aromatic proton, the methoxy group protons, and the carboxylic acid proton.
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -COOH | ~11-13 | Broad Singlet | 1H | - |
| Ar-H | 7.2 - 7.5 | Multiplet | 1H | J(H-F) |
| -OCH₃ | ~4.0 | Singlet | 3H | - |
Note: The exact chemical shifts can vary depending on the solvent and concentration. The aromatic proton will exhibit coupling to the adjacent fluorine atoms.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The presence of fluorine atoms significantly influences the chemical shifts and introduces C-F coupling.
| Signal Assignment | Chemical Shift (δ, ppm) | C-F Coupling (J, Hz) |
| C=O | ~165 | - |
| C-F | 140 - 160 | Large ¹J(C-F) |
| C-O | ~140 | |
| C-C (Aromatic) | 110 - 130 | |
| -OCH₃ | ~60 |
Note: The carbon atoms directly bonded to fluorine will appear as doublets with large coupling constants. Carbons further away will show smaller couplings.
Experimental Protocols
The following provides a typical methodology for acquiring ¹H and ¹³C NMR spectra of this compound.
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
NMR Spectrometer and Parameters:
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Temperature: 298 K.
-
Spectral Width: Approximately 16 ppm.
-
Number of Scans: 16 to 64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').
-
Temperature: 298 K.
-
Spectral Width: Approximately 250 ppm.
-
Number of Scans: 1024 or more, as ¹³C is less sensitive.
-
Relaxation Delay: 2-5 seconds.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm for ¹H and CDCl₃ at 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H spectrum.
-
Analyze the multiplicities and coupling constants.
Caption: A generalized workflow for NMR analysis.
Interpretation of Spectra and Structural Insights
The ¹H NMR spectrum will clearly show a singlet for the methoxy protons, confirming the presence of the -OCH₃ group. The aromatic proton's multiplicity will be complex due to coupling with the neighboring fluorine atoms (²J(H-F) and ³J(H-F)). The broad singlet for the carboxylic acid proton is typical and its chemical shift can be concentration-dependent.
In the ¹³C NMR spectrum, the number of signals in the aromatic region will confirm the substitution pattern. The large C-F coupling constants are diagnostic for carbons directly attached to fluorine. The chemical shift of the methoxy carbon will be in the expected region for such a group.
Caption: Key spin-spin coupling in the ¹H NMR spectrum.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide unambiguous confirmation of its structure. This technical guide serves as a comprehensive reference for the interpretation of its NMR data, which is essential for quality assurance and synthetic applications in the pharmaceutical and chemical industries. The detailed experimental protocol provides a solid foundation for obtaining high-quality spectra for this and similar compounds.
A Technical Guide to the ¹⁹F NMR Spectroscopic Analysis of Trifluorinated Benzoic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful and indispensable analytical technique in modern chemistry, particularly within the pharmaceutical and materials sciences. The unique properties of the ¹⁹F nucleus—a spin of ½, 100% natural abundance, and a high gyromagnetic ratio—make it highly sensitive for NMR detection.[1][2] For scientists working with fluorinated compounds, such as trifluorinated benzoic acids, ¹⁹F NMR offers a direct, high-resolution window into their molecular structure and environment.
Trifluoromethyl (-CF₃) groups are prevalent in drug candidates due to their ability to modulate key properties like metabolic stability, lipophilicity, and binding affinity. Consequently, a robust understanding of their analytical characterization is critical. This guide provides an in-depth overview of the core principles, experimental protocols, and data interpretation for the ¹⁹F NMR analysis of trifluoromethylbenzoic acid isomers, common scaffolds in medicinal chemistry.
Core Principles: Chemical Shifts and Coupling Constants
The utility of ¹⁹F NMR stems from its expansive chemical shift range, which is significantly wider than that of ¹H NMR, spanning up to 800 ppm.[2] This large dispersion minimizes signal overlap, even in complex mixtures, making spectral assignment more straightforward.[3] For organofluorine compounds, the typical range is narrower but still extensive, with trifluoromethyl groups on aromatic rings appearing in a characteristic region.[2]
The precise chemical shift (δ) of a -CF₃ group is highly sensitive to its electronic environment, influenced by the substitution pattern on the benzoic acid ring. The position of the carboxyl group relative to the trifluoromethyl group (ortho, meta, or para) creates distinct electronic environments, resulting in unique and predictable chemical shifts for each isomer.
In addition to chemical shifts, spin-spin coupling (J-coupling) provides valuable structural information. The ¹⁹F nuclei in a -CF₃ group couple with adjacent ¹³C and ¹H nuclei, and the magnitude of these coupling constants (measured in Hertz, Hz) can confirm connectivity and provide insight into molecular geometry.
Data Presentation: Spectroscopic Parameters
The quantitative data derived from ¹⁹F NMR analysis are crucial for structural confirmation. The tables below summarize the typical chemical shifts and key coupling constants for the three isomers of trifluoromethylbenzoic acid.
Table 1: Typical ¹⁹F NMR Chemical Shifts of Trifluoromethylbenzoic Acid Isomers
| Compound | Isomer Position | ¹⁹F Chemical Shift (δ) in DMSO-d₆ (ppm) | ¹⁹F Chemical Shift (δ) in CDCl₃ (ppm) |
| 2-(Trifluoromethyl)benzoic acid | Ortho | ca. -60 to -63 | -62.87[4] |
| 3-(Trifluoromethyl)benzoic acid | Meta | -61.56[4] | ca. -62 to -63 |
| 4-(Trifluoromethyl)benzoic acid | Para | -61.56[4] | ca. -62 to -63 |
Note: Chemical shifts are referenced to CFCl₃ at 0.00 ppm. Values can vary slightly based on concentration, temperature, and the precise pH of the sample.
Table 2: Typical ¹⁹F-¹³C J-Coupling Constants in Aromatic Trifluoromethyl Groups
| Coupling | Description | Typical Magnitude (Hz) |
| ¹J(C-F) | One-bond coupling within the -CF₃ group | ~272[4] |
| ²J(C-F) | Two-bond coupling to the ipso-carbon (C-CF₃) | ~32[4] |
| ³J(C-F) | Three-bond coupling to the ortho-carbons | ~4[4] |
| ⁴J(C-F) | Four-bond coupling to the meta-carbons | < 1 (often not resolved) |
Note: Long-range coupling to the para-carbon (⁵J) and to protons on the aromatic ring (⁴J and ⁵J) are typically very small and often not observed.
Visualizing Spectroscopic Relationships
Diagrams generated using Graphviz provide a clear visual representation of experimental workflows and the relationship between chemical structure and NMR data.
Caption: Relationship between isomer structure and ¹⁹F chemical shift.
Experimental Protocols
A standardized and carefully executed protocol is essential for acquiring high-quality, reproducible ¹⁹F NMR data.
Sample Preparation
-
Solvent Selection : Choose a suitable deuterated solvent in which the analyte is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) and chloroform-d (CDCl₃) are common choices for benzoic acids. DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and for minimizing hydrogen bonding variability of the carboxylic acid proton.
-
Concentration : Prepare the sample at a concentration of approximately 5-20 mg/mL. For quantitative analysis, the concentration should be known accurately.
-
Filtration : To ensure the best possible resolution and avoid issues with spectrometer shimming, the solution should be free of particulate matter. Filter the sample through a small cotton or glass wool plug placed in a Pasteur pipette directly into a clean, dry NMR tube.
-
Volume : The final solution volume in the NMR tube should be sufficient to cover the detection coils, typically a height of 4-5 cm (approximately 0.6-0.7 mL for a standard 5 mm tube).
NMR Data Acquisition
The following parameters are a general guide for a modern NMR spectrometer (e.g., 400 MHz).
-
Experiment : A standard 1D ¹⁹F experiment with proton decoupling is typically sufficient. Inverse-gated decoupling should be used for accurate integration in quantitative measurements.
-
Pulse Angle : Use a 90° pulse angle to maximize the signal-to-noise ratio.
-
Spectral Width (SW) : The ¹⁹F chemical shift range is broad. A spectral width of at least 200 ppm (e.g., centered at -100 ppm) is a safe starting point to ensure all signals are captured.
-
Relaxation Delay (D1) : For qualitative analysis, a D1 of 1-2 seconds is usually adequate. For accurate quantitative results, a longer delay is critical to allow for full relaxation of the nuclei. This should be at least 5 times the longest T₁ (spin-lattice relaxation time) of the fluorine nuclei being studied. A D1 of 20 seconds is a robust value for many small fluorinated molecules.[3]
-
Number of Scans (NS) : Due to the high sensitivity of ¹⁹F, 4 to 16 scans are often sufficient for a qualitative spectrum. For dilute samples or quantitative analysis, more scans (64, 128, or more) may be necessary to improve the signal-to-noise ratio.
-
Temperature : Maintain a constant temperature, typically 298 K (25 °C), to ensure chemical shift stability.
Caption: Standard workflow for ¹⁹F NMR from sample to spectrum.
Data Processing
-
Fourier Transform (FT) : The raw data, or Free Induction Decay (FID), is converted into a frequency-domain spectrum via a Fourier transform.
-
Phasing and Baseline Correction : The spectrum must be correctly phased to ensure all peaks are in the pure absorption mode. A flat baseline is then established across the spectrum for accurate integration. Modern NMR software often has automated routines for these steps.
-
Referencing : The chemical shift axis must be referenced. While CFCl₃ (0 ppm) is the primary standard, it is volatile and not always practical. A common secondary internal or external standard is trifluoroacetic acid (TFA), which has a chemical shift of approximately -76.55 ppm relative to CFCl₃.[5] Indirect referencing using the deuterium lock signal of the solvent is also a common and convenient method.
Advanced Analysis: Through-Bond Couplings
For unambiguous structural confirmation, observing the J-coupling between the ¹⁹F nuclei and the carbon atoms of the benzoic acid ring can be highly informative. This is typically achieved through ¹³C NMR spectroscopy, where the signals for the fluorinated carbons appear as quartets due to coupling with the three fluorine atoms.
Caption: Visualization of through-bond J-coupling interactions.
Conclusion
¹⁹F NMR spectroscopy is a cornerstone technique for the analysis of fluorinated molecules. For trifluorinated benzoic acids, it provides a rapid and highly sensitive method for confirming identity, assessing purity, and understanding the electronic environment of the critical -CF₃ moiety. By following standardized experimental protocols and understanding the principles of chemical shifts and coupling constants, researchers can leverage this technique to its full potential, accelerating research and development in medicinal chemistry and beyond.
References
Crystal Structure of 2,4,5-Trifluoro-3-methoxybenzoic Acid: A Technical Guide for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of the synthesis, structural characteristics, and biological significance of 2,4,5-Trifluoro-3-methoxybenzoic acid, a key intermediate in the development of pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction
This compound is a fluorinated aromatic carboxylic acid that serves as a crucial building block in the synthesis of various biologically active molecules, most notably quinolone antibiotics. The presence of fluorine atoms and a methoxy group on the benzene ring significantly influences the physicochemical properties of the molecule, such as its lipophilicity and binding interactions with biological targets. This guide details the known synthesis protocols, provides an overview of its structural analysis through X-ray crystallography, and discusses its role in the development of potent antibacterial agents.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₅F₃O₃ | --INVALID-LINK-- |
| Molecular Weight | 206.12 g/mol | --INVALID-LINK-- |
| Melting Point | 105-112 °C | --INVALID-LINK-- |
| CAS Number | 112811-65-1 | --INVALID-LINK-- |
| Appearance | White to off-white crystalline powder | --INVALID-LINK-- |
Synthesis and Crystallization
Synthesis Protocols
Several synthetic routes for the preparation of this compound have been reported, primarily in patent literature. A common strategy involves the multi-step conversion of tetrachlorophthalic anhydride.
Example Protocol:
A widely cited industrial preparation method involves the following key steps:
-
Imidization: Reaction of tetrachlorophthalic anhydride with methylamine to yield N-methyl tetrachlorophthalimide.
-
Fluorination: Substitution of chlorine atoms with fluorine using an alkali metal fluoride, such as potassium fluoride, to produce N-methyl tetrafluorophthalimide.
-
Hydrolysis and Decarboxylation: Ring opening and hydrolysis with sodium hydroxide, followed by decarboxylation and acidification to yield 2,4,5-trifluoro-3-hydroxybenzoic acid.
-
Methylation: Methylation of the hydroxyl group using a methylating agent like dimethyl sulfate to form this compound.
-
Purification: The final product is typically purified by recrystallization from a suitable solvent system.
Single Crystal Growth for X-ray Crystallography
-
Solvent Selection: Dissolve the purified compound in a minimal amount of a suitable solvent or a mixture of solvents at an elevated temperature to achieve saturation.
-
Slow Evaporation: Allow the solvent to evaporate slowly at room temperature in a dust-free environment. The vessel should be loosely covered to control the rate of evaporation.
-
Vapor Diffusion: Place a solution of the compound in a small, open vial inside a larger sealed container that contains a more volatile solvent in which the compound is less soluble (the "anti-solvent"). The slow diffusion of the anti-solvent vapor into the solution will induce crystallization.
-
Slow Cooling: A saturated solution at a higher temperature is slowly cooled to room temperature or below, leading to the formation of crystals.
Crystal Structure Analysis
While the full crystal structure of the free this compound is not publicly available, its structure has been elucidated as a ligand in metal complexes. For instance, in organotin(IV) derivatives, the carboxylate group of the acid coordinates to the tin atom. These studies confirm the molecular connectivity and provide valuable information on bond lengths and angles within the benzoic acid moiety. A detailed analysis of the crystal packing would reveal intermolecular interactions such as hydrogen bonding and π-π stacking, which are crucial for understanding the solid-state properties of the material.
Biological Significance and Signaling Pathways
This compound is a key precursor in the synthesis of a class of potent broad-spectrum antibiotics known as quinolones. These synthetic antibacterial agents exert their therapeutic effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.[1][2]
-
DNA Gyrase (a type II topoisomerase): This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process that is essential for the initiation of DNA replication and transcription.
-
Topoisomerase IV (also a type II topoisomerase): This enzyme plays a critical role in the decatenation (separation) of daughter chromosomes following DNA replication.
Quinolone antibiotics bind to the complex of these enzymes with DNA, trapping them in a state where the DNA is cleaved.[3][4] This leads to the accumulation of double-strand DNA breaks, which ultimately results in bacterial cell death.[3][4]
While specific IC50 values for quinolones derived directly from this compound are not detailed in the readily available literature, the inhibitory concentrations of various fluoroquinolones against the topoisomerase IV of S. aureus have been reported to be in the range of 0.45 to 97 µg/ml.[5]
Conclusion
This compound is a valuable synthetic intermediate with significant applications in the pharmaceutical industry. Its preparation via established protocols allows for the large-scale production of quinolone antibiotics. The structural features of this molecule, which can be fully elucidated through single-crystal X-ray diffraction, are key to its utility as a scaffold for drug design. The resulting antibiotics target fundamental processes in bacterial DNA replication, making them effective therapeutic agents. Further research into the crystal engineering of this and related compounds could lead to the development of new materials with tailored properties and enhanced biological activities.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DNA gyrase, topoisomerase IV, and the 4-quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
An In-depth Technical Guide to the Synthesis of 2,4,5-Trifluoro-3-methoxybenzoic Acid
This technical guide provides a comprehensive overview of the primary synthetic pathways for 2,4,5-Trifluoro-3-methoxybenzoic acid, a key intermediate in the development of pharmaceuticals and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic routes.
Introduction
This compound is a highly functionalized aromatic compound with applications in the synthesis of various bioactive molecules.[1] Its trifluoro- and methoxy-substituted benzene ring provides a unique scaffold for the development of novel chemical entities with potential therapeutic or agricultural applications. This guide will explore the most common and industrially relevant methods for its preparation.
Synthesis Pathways
Two primary synthetic routes for this compound have been prominently described in the literature. Both pathways typically commence from readily available starting materials and involve a series of well-established chemical transformations.
Pathway 1: From Tetrachlorophthalic Anhydride
This pathway begins with tetrachlorophthalic anhydride and proceeds through a multi-step sequence involving imidization, fluorination, ring-opening, decarboxylation, methylation, and finally, acidification to yield the desired product.[2]
Pathway 2: From Tetrafluorophthalimide
This alternative route starts with a tetrafluorophthalimide and involves reaction with an alkali metal hydroxide, followed by methylation and subsequent acidification to produce this compound.[3]
Quantitative Data Summary
The following table summarizes the reported yields for the key steps in the synthesis of this compound and its intermediates.
| Step | Starting Material | Product | Reagents | Yield (%) | Reference |
| Methylation of 4-hydroxy-3,5,6-trifluorophthalic acid | 4-hydroxy-3,5,6-trifluorophthalic acid | Methyl 3-methoxy-2,4,5-trifluorobenzoate | Diphenylmethane, Methylating Agent | 90.5% | [4] |
| Hydrolysis of Methyl 4-fluoro-3-methoxybenzoate | Methyl 4-fluoro-3-methoxybenzoate | 3-methoxy-4-fluorobenzoic acid | Sodium hydroxide, Methanol, Water | 97% | [5] |
| Chlorination of 2,3,4,5-tetrafluorobenzoic acid | 2,3,4,5-tetrafluorobenzoic acid | 2,3,4,5-tetrafluorobenzoyl chloride | Triphosgene, DMF, 1,2-dichloroethane | 95% | [6] |
Experimental Protocols
Pathway 1: Detailed Methodology
Step 1: Synthesis of N-Methyl Tetrachlorophthalimide Tetrachlorophthalic anhydride is reacted with methylamine. The reaction temperature is typically maintained between 100-120 °C.[2]
Step 2: Synthesis of N-Methyl Tetrafluorophthalimide The N-methyl tetrachlorophthalimide obtained is then subjected to a fluorination reaction using an alkali metal fluoride, such as potassium fluoride. This step is generally carried out at a temperature of 135-155 °C.[2]
Step 3: Synthesis of 2,4,5-Trifluoro-3-hydroxybenzoic acid N-methyl tetrafluorophthalimide undergoes a ring-opening and decarboxylation reaction in the presence of sodium hydroxide. The reaction mixture is then acidified to a pH of 3-4 to yield 2,4,5-trifluoro-3-hydroxybenzoic acid.[2]
Step 4: Synthesis of this compound The hydroxyl group of 2,4,5-trifluoro-3-hydroxybenzoic acid is methylated using dimethyl sulfate in the presence of sodium hydroxide. Subsequent acidification of the resulting sodium salt furnishes this compound.[2]
Pathway 2: Detailed Methodology
Step 1: Formation of Hydroxy Intermediates A tetrafluorophthalimide is reacted with an alkali metal hydroxide. This reaction produces a mixture of the alkali metal salts of 4-hydroxy-3,5,6-trifluoro-N-alkylphthalamic acid and 3-hydroxy-2,4,5-trifluoro-N-alkylbenzamide. The reaction can be performed at temperatures ranging from room temperature to about 130 °C, with a preferred range of 75 to 105 °C.[3]
Step 2: Methylation The mixture of hydroxy intermediates is then treated with a methylating agent, such as dimethyl sulfate, in the presence of a base like potassium carbonate in a solvent like acetone. The reaction is typically heated to reflux.[3]
Step 3: Acidification and Ring Closure After methylation, the reaction mixture is acidified with an acid like HCl to a pH of 1.0. This step leads to the formation of 4-methoxy-3,5,6-trifluoro-N-methylphthalimide.[3]
Step 4: Hydrolysis and Decarboxylation The methylated intermediate is then hydrolyzed and decarboxylated using a strong acid such as 40% (w/w) sulfuric acid at elevated temperatures (e.g., 145 °C) to yield 3-methoxy-2,4,5-trifluorobenzoic acid.[3] The product is then extracted using an organic solvent like ethyl acetate.[3]
Conclusion
The synthesis of this compound can be achieved through multiple synthetic pathways, with the choice of route often depending on the availability of starting materials, desired scale, and process safety considerations. The methods detailed in this guide provide a solid foundation for researchers and professionals working on the synthesis of this important chemical intermediate. Further optimization of reaction conditions and exploration of alternative, more environmentally benign methods, such as the mentioned "one-pot" synthesis, could lead to more efficient and sustainable production processes.[7]
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]
- 3. US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid - Google Patents [patents.google.com]
- 4. 2,4,5-Trifluoro-3-methoxy-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 5. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. asianpubs.org [asianpubs.org]
- 7. CN114736133B - Preparation of 2,4, 5-trifluoro-3-methoxybenzoic acid - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 2,4,5-Trifluoro-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for 2,4,5-Trifluoro-3-methoxybenzoic acid, a key intermediate in the pharmaceutical industry. This document details the starting materials, experimental protocols, and quantitative data to support research and development in medicinal chemistry and process development.
Introduction
This compound is a crucial building block in the synthesis of various pharmaceutical compounds. Its trifluorinated and methoxylated phenyl ring structure is a common motif in modern drug design, contributing to improved metabolic stability and binding affinity. The efficient and scalable synthesis of this intermediate is therefore of significant interest. This guide focuses on the most prevalent and well-documented synthetic pathway, commencing from tetrachlorophthalic anhydride.
Overview of the Synthetic Pathway
The principal industrial synthesis of this compound initiates with tetrachlorophthalic anhydride. The overall transformation involves a four-step sequence:
-
Imidization: Reaction of tetrachlorophthalic anhydride with methylamine to form N-methyl tetrachlorophthalimide.
-
Fluorination: Halogen exchange reaction of the tetrachloro-intermediate with a fluoride source, typically potassium fluoride, to yield N-methyl tetrafluorophthalimide.
-
Hydrolysis and Decarboxylation: Ring opening of the phthalimide and subsequent decarboxylation to produce 2,4,5-trifluoro-3-hydroxybenzoic acid.
-
Methylation: O-methylation of the hydroxyl group to afford the final product, this compound.
An alternative, though less detailed in the literature, route begins with tetrafluorophthalic acid.
Data Presentation
The following tables summarize the quantitative data for each key step in the synthesis of this compound, compiled from various sources.
Table 1: Synthesis of N-methyl tetrachlorophthalimide
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Tetrachlorophthalic anhydride | Methylamine | Water | 105-110 | 10 | High | - |
Table 2: Synthesis of N-methyl tetrafluorophthalimide
| Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| N-methyl tetrachlorophthalimide | Potassium fluoride | DMSO | 135-155 | 1-8 | >90 (GC) | 94 |
Table 3: Synthesis of 2,4,5-Trifluoro-3-hydroxybenzoic acid
| Starting Material | Reagents | pH | Temperature | Time | Yield | Purity |
| N-methyl tetrafluorophthalimide | Sodium hydroxide, Acid | 3-4 (acidification) | - | - | - | - |
Table 4: Synthesis of this compound
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Purity |
| 2,4,5-Trifluoro-3-hydroxybenzoic acid | Dimethyl sulfate, Sodium hydroxide | Water | 40-45 | - | 89-92 | - |
Experimental Protocols
The following are detailed experimental methodologies for the key transformations in the synthesis of this compound.
Step 1: Synthesis of N-methyl tetrachlorophthalimide
Procedure:
-
To a reaction vessel, add tetrachlorophthalic anhydride and water.
-
While maintaining the temperature below 35°C, slowly add an aqueous solution of methylamine (40 wt%).
-
After the addition is complete, heat the mixture to reflux at 105-110°C for 10 hours.[1]
-
Cool the reaction mixture to 20-30°C and collect the solid product by centrifugation.
-
Dry the solid to obtain N-methyl tetrachlorophthalimide. The mother liquor can be recycled.
Step 2: Synthesis of N-methyl tetrafluorophthalimide
Procedure:
-
In a suitable reactor, combine N-methyl tetrachlorophthalimide, anhydrous potassium fluoride, and dimethyl sulfoxide (DMSO).
-
Heat the mixture to a temperature between 135°C and 155°C.[2]
-
Maintain the reaction at this temperature for 1 to 8 hours. The reaction progress can be monitored by gas chromatography (GC). A yield of at least 90% is expected.[3][4]
-
After completion, the reaction mixture is cooled, and the product is isolated.
Step 3: Synthesis of 2,4,5-Trifluoro-3-hydroxybenzoic acid
Procedure:
-
The N-methyl tetrafluorophthalimide obtained in the previous step is subjected to hydrolysis with an aqueous solution of sodium hydroxide. This reaction opens the imide ring.
-
The resulting sodium salt of the phthalamic acid derivative undergoes decarboxylation.
-
The reaction mixture is then acidified to a pH of 3-4 to precipitate the 2,4,5-trifluoro-3-hydroxybenzoic acid.[1][2]
Step 4: Synthesis of this compound
Procedure:
-
Dissolve 2,4,5-trifluoro-3-hydroxybenzoic acid in an aqueous solution of sodium hydroxide.
-
Add dimethyl sulfate to the solution. The temperature of the reaction mixture may rise to 40-45°C.[5]
-
Continue the reaction until the methylation is complete.
-
Acidify the reaction mixture with a suitable acid (e.g., hydrochloric acid) to precipitate the crude this compound.
-
The crude product can be purified by recrystallization.
Mandatory Visualizations
The following diagrams illustrate the synthetic pathway for this compound.
Caption: Synthetic pathway from tetrachlorophthalic anhydride.
Caption: Detailed experimental workflow for the synthesis.
References
An In-depth Technical Guide to the Synthesis of 2,4,5-Trifluoro-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reaction mechanism for the formation of 2,4,5-Trifluoro-3-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceuticals.[1] This document details the synthetic pathways, experimental protocols, and relevant quantitative data, offering valuable insights for professionals in chemical research and drug development.
Core Synthesis Pathway
The industrial preparation of this compound predominantly originates from tetrachlorophthalic anhydride. The synthesis involves a multi-step process, which is outlined below. An alternative starting material that can be utilized is tetrafluorophthalic acid.[2]
The general synthetic route from tetrachlorophthalic anhydride involves the following key transformations:
-
Imidization: Reaction of tetrachlorophthalic anhydride with an amine, typically methylamine, to form N-methyl tetrachlorophthalimide.[3]
-
Fluorination: Substitution of chlorine atoms with fluorine using an alkali metal fluoride, such as potassium fluoride, to yield N-methyl tetrafluorophthalimide.[3]
-
Ring Opening and Hydroxylation: Treatment with a strong base like sodium hydroxide, which opens the imide ring and substitutes a fluorine atom with a hydroxyl group.[3][4]
-
Decarboxylation and Acidification: Subsequent acidification and heating lead to decarboxylation, forming 2,4,5-trifluoro-3-hydroxybenzoic acid.[2][3]
-
Methylation: The hydroxyl group is then methylated, typically using dimethyl sulfate in the presence of a base, to give the sodium salt of this compound.[3]
-
Final Acidification: The final step is acidification to yield the desired product, this compound.[3]
A visual representation of this synthetic pathway is provided below.
Detailed Reaction Mechanism
The formation of this compound proceeds through a series of well-defined reaction steps. The mechanism involves nucleophilic substitution, ring-opening, decarboxylation, and etherification.
A detailed workflow illustrating the progression from the intermediate 2,4,5-Trifluoro-3-hydroxybenzoic acid is presented below.
Quantitative Data Summary
The efficiency of the synthesis is dependent on the reaction conditions. The following table summarizes key quantitative data reported in the literature.
| Step | Reactants | Reagents | Product | Yield (%) | Reference |
| Overall Process | Tetrachlorophthalic anhydride | Methylamine, KF, NaOH, Dimethyl Sulfate, SOCl₂ | 2,4,5-trifluoro-3-methoxy benzoyl chloride | 55.4 | [3] |
| Methylation & Decarboxylation | 4-hydroxy-3,5,6-trifluorophthalic acid | Diphenylmethane | Methyl 3-methoxy-2,4,5-trifluorobenzoate | 90.5 | [5] |
| Hydrolysis | Methyl 4-fluoro-3-methoxybenzoate | Sodium hydroxide, HCl | 3-methoxy-4-fluorobenzoic acid | 97 | [6] |
Experimental Protocols
The following protocols are derived from patented industrial preparation methods and provide a general guideline for the synthesis.[3]
Step 1: Synthesis of N-methyl tetrachlorophthalimide
-
React tetrachlorophthalic anhydride with methylamine.
-
The reaction is typically carried out at a temperature of 100-120 °C.[3]
Step 2: Synthesis of N-methyl tetrafluorophthalimide
-
The N-methyl tetrachlorophthalimide obtained from the previous step is reacted with an alkali metal fluoride, such as potassium fluoride.
-
This fluorination reaction is generally conducted at a temperature of 135-155 °C.[3]
Step 3: Synthesis of 2,4,5-trifluoro-3-hydroxybenzoic acid
-
N-methyl tetrafluorophthalimide is subjected to a mixed reaction with sodium hydroxide. This results in the formation of 2,4,5-trifluoro-3-hydroxy sodium phthalate.
-
The reaction mixture then undergoes decarboxylation and is subsequently acidified to yield 2,4,5-trifluoro-3-hydroxybenzoic acid.[3]
Step 4: Synthesis of this compound
-
The 2,4,5-trifluoro-3-hydroxybenzoic acid is reacted with dimethyl sulfate in the presence of a base to form this compound sodium salt.[3]
-
The resulting salt is then acidified to produce the final product, this compound.[3]
The logical flow of the experimental procedure is illustrated in the diagram below.
This guide provides a detailed overview of the synthesis of this compound. For specific applications and scaling up, further optimization of the described protocols may be necessary. Always adhere to laboratory safety standards when handling the chemicals involved in this synthesis.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN111253241A - Preparation method of 2,4, 5-trifluoro-3-methoxybenzoyl chloride and intermediate thereof - Google Patents [patents.google.com]
- 3. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]
- 4. US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid - Google Patents [patents.google.com]
- 5. 2,4,5-Trifluoro-3-methoxy-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
- 6. 4-FLUORO-3-METHOXYBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]
A Technical Guide to the Research Applications of 2,4,5-Trifluoro-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,4,5-Trifluoro-3-methoxybenzoic acid is a fluorinated aromatic carboxylic acid that serves as a key building block in the synthesis of a variety of chemical compounds with significant applications in pharmaceuticals and materials science. Its unique trifluorinated and methoxylated structure imparts desirable physicochemical properties to the resulting molecules, including enhanced biological activity and thermal stability. This technical guide provides an in-depth overview of the current and potential research applications of this compound, with a focus on its role in the development of antibacterial agents and organotin complexes. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to facilitate further research and development in these areas.
Physicochemical Properties
This compound is a solid at room temperature with the following properties:
| Property | Value | Reference |
| Molecular Formula | C₈H₅F₃O₃ | [1] |
| Molecular Weight | 206.12 g/mol | [1] |
| Melting Point | 105-112 °C | |
| CAS Number | 112811-65-1 |
Applications in Pharmaceutical Research
The primary application of this compound in the pharmaceutical industry is as a crucial intermediate in the synthesis of fluoroquinolone antibiotics.[2] The trifluoro-substitution pattern is a key feature in the design of modern fluoroquinolones, contributing to their broad-spectrum antibacterial activity.
Synthesis of Fluoroquinolone Antibiotics
This compound is a key starting material for the synthesis of potent fluoroquinolone antibiotics such as Gatifloxacin and Moxifloxacin.[2] The synthesis typically begins with the conversion of the benzoic acid to its more reactive acid chloride derivative, 2,4,5-trifluoro-3-methoxybenzoyl chloride.[2]
Logical Workflow for Fluoroquinolone Synthesis
References
The Strategic Role of 2,4,5-Trifluoro-3-methoxybenzoic Acid in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trifluoro-3-methoxybenzoic acid is a highly functionalized aromatic carboxylic acid that has emerged as a critical building block in medicinal chemistry. Its unique substitution pattern, featuring three electron-withdrawing fluorine atoms and an electron-donating methoxy group, imparts distinct physicochemical properties to molecules, influencing their biological activity, metabolic stability, and pharmacokinetic profiles. This technical guide provides a comprehensive overview of the role of this compound in drug design and development, with a focus on its application in the synthesis of antibacterial and anti-inflammatory agents.
Physicochemical Properties and Rationale for Use in Drug Design
The strategic incorporation of fluorine atoms and a methoxy group on the benzoic acid scaffold is a key strategy in modern drug design. The fluorine atoms can enhance binding affinity to target proteins, increase metabolic stability by blocking sites of oxidation, and improve membrane permeability. The methoxy group can modulate electronic properties and provide a handle for further chemical modification.
| Property | Value | Source |
| Molecular Formula | C₈H₅F₃O₃ | [1] |
| Molecular Weight | 206.12 g/mol | [1][2] |
| Melting Point | 105-112 °C | [2][3] |
| CAS Number | 112811-65-1 | [1][2][4] |
Applications in Medicinal Chemistry
This compound serves as a versatile starting material for the synthesis of a variety of bioactive molecules. Its primary applications are in the development of novel quinolone antibiotics and as a scaffold for anti-inflammatory drug candidates.
Quinolone Antibacterial Agents
Quinolones are a major class of synthetic broad-spectrum antibiotics that target bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.[5] The substitution pattern on the quinolone core is crucial for its antibacterial potency and spectrum of activity. This compound is a key precursor for the synthesis of novel quinolone derivatives.
A one-pot synthesis of novel quinolone heterocyclic derivatives has been reported, showcasing the utility of this building block.[2][3] The general synthetic scheme involves the reaction of 2,4,5-Trifluoro-3-methoxybenzoyl chloride (synthesized from the corresponding benzoic acid) with an appropriate amine, followed by cyclization to form the quinolone core.
Experimental Protocol: One-Pot Synthesis of Novel Quinolone Heterocyclic Derivatives [2][3]
-
Acyl Chloride Formation: this compound is refluxed with an excess of thionyl chloride in an inert solvent (e.g., toluene) to yield 2,4,5-Trifluoro-3-methoxybenzoyl chloride. The excess thionyl chloride and solvent are removed under reduced pressure.
-
Amidation: The resulting acyl chloride is dissolved in a suitable solvent (e.g., dichloromethane) and reacted with the desired heterocyclic amine at room temperature.
-
Cyclization: A strong base, such as potassium tert-butoxide, is added to the reaction mixture to facilitate the intramolecular cyclization, leading to the formation of the quinolone ring system.
-
Purification: The crude product is purified by column chromatography on silica gel to afford the desired quinolone derivative.
Anti-Inflammatory Agents
The structural motifs present in this compound are also found in molecules with anti-inflammatory properties. While direct synthesis of established anti-inflammatory drugs from this specific acid is not widely reported, its isomer, 2,4,5-trimethoxybenzoic acid, has been used to synthesize derivatives with anti-inflammatory activity.[6] For instance, derivatives of a similar compound, 2,4,5-trimethoxybenzaldehye, have been investigated as COX-2 selective inhibitors.[7][8]
The general approach to developing anti-inflammatory agents from such scaffolds involves the synthesis of amide or ester derivatives to modulate the pharmacokinetic and pharmacodynamic properties of the molecule.
Experimental Protocol: General Synthesis of Amide Derivatives [6]
-
Activation of Carboxylic Acid: To a solution of this compound (1.0 mmol) in a suitable aprotic solvent (e.g., THF, 10 mL) at room temperature, add a coupling agent such as TBTU (1.1 mmol) and a tertiary amine base like triethylamine (1.2 mmol).
-
Amine Coupling: Stir the mixture for 15 minutes to allow for the activation of the carboxylic acid.
-
Reaction with Amine: Add the desired amine (1.1 mmol) to the reaction mixture.
-
Reaction Progression: Allow the reaction to stir at room temperature overnight.
-
Work-up: Evaporate the solvent under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed successively with aqueous acid, aqueous base, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product is purified by column chromatography or recrystallization.
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its unique electronic and steric properties make it an attractive starting material for the synthesis of novel therapeutic agents, particularly in the areas of infectious diseases and inflammation. The synthetic protocols outlined in this guide provide a foundation for researchers to explore the potential of this scaffold in their drug discovery programs. Further investigation into the biological activities of derivatives of this compound is warranted to fully elucidate its potential in developing next-generation therapeutics.
References
- 1. This compound | C8H5F3O3 | CID 2733970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound 95 112811-65-1 [sigmaaldrich.com]
- 3. This compound 95 112811-65-1 [sigmaaldrich.com]
- 4. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 5. The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 8. utoronto.scholaris.ca [utoronto.scholaris.ca]
The Versatility of 2,4,5-Trifluoro-3-methoxybenzoic Acid as a Synthetic Building Block: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trifluoro-3-methoxybenzoic acid is a highly functionalized aromatic compound that has emerged as a crucial building block in modern organic synthesis. Its unique substitution pattern, featuring three fluorine atoms and a methoxy group on the benzene ring, imparts distinct chemical properties that are strategically exploited in the creation of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. This technical guide provides an in-depth exploration of the applications of this compound, complete with detailed experimental protocols, quantitative data, and visual representations of synthetic pathways and mechanisms of action.
Core Applications in Synthesis
The strategic placement of electron-withdrawing fluorine atoms and an electron-donating methoxy group makes this compound a versatile precursor for a range of chemical transformations. Its primary applications lie in the synthesis of:
-
Quinolone Antibiotics: This acid is a key starting material for the synthesis of potent fluoroquinolone antibacterial agents. The trifluorinated benzene ring is a common feature in many modern antibiotics, contributing to their enhanced biological activity and pharmacokinetic profiles.
-
Organometallic Complexes: The carboxylic acid moiety readily participates in reactions with metal precursors to form stable complexes, such as organotin(IV) derivatives, which are of interest for their potential catalytic and biological activities.
-
Agrochemicals: The unique electronic and lipophilic properties imparted by the substituents make this benzoic acid derivative a valuable intermediate in the development of novel herbicides and fungicides.[1]
Physicochemical and Spectroscopic Data
A comprehensive understanding of the physical and chemical properties of this compound is essential for its effective application in synthesis.
| Property | Value | Reference |
| Molecular Formula | C₈H₅F₃O₃ | [2] |
| Molecular Weight | 206.12 g/mol | [2] |
| Melting Point | 105-112 °C | [3] |
| Density | 1.472 g/mL at 25 °C | [3] |
| Purity | Typically ≥95% |
Spectroscopic Data:
While specific spectral data for this compound can be found in various databases, representative data for its derivatives are provided in the experimental sections below.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of key derivatives using this compound as a starting material.
Synthesis of Quinolone Antibiotics: The Path to 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid
A prominent application of this compound is in the multi-step synthesis of advanced fluoroquinolone antibiotics. A key intermediate in the synthesis of drugs like Moxifloxacin is 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. The following protocol outlines a crucial step in its synthesis, starting from a derivative of the title benzoic acid.
Experimental Workflow for Quinolone Synthesis
Caption: Synthetic workflow for a key fluoroquinolone intermediate.
Protocol for Step 3: Cyclization to the Quinolone Core
This protocol details the cyclization of 3-cyclopropylamino-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylic acid ethyl ester to form the quinolone ring system.[1]
-
Materials:
-
3-Cyclopropylamino-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylic acid ethyl ester (26 g, 0.075 mol)
-
Potassium carbonate (K₂CO₃) (22 g, 0.16 mol)
-
Dimethylformamide (DMF) (110 ml)
-
Ice-water mixture
-
-
Procedure:
-
A solution of 3-cyclopropylamino-2-(2,4,5-trifluoro-3-methoxybenzoyl)acrylic acid ethyl ester in DMF is prepared in a suitable reaction vessel.
-
Potassium carbonate is added to the solution.
-
The reaction mixture is heated to 50°C with continuous stirring for 1 hour.
-
Upon completion of the reaction, the resulting precipitate is collected by filtration.
-
The collected solid is washed with a mixture of ice and water.
-
The product, ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, is dried.
-
-
Yield: 95% (23 g)[1]
Quantitative Data for Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate:
| Property | Value | Reference |
| Molecular Formula | C₁₆H₁₅F₂NO₄ | [1] |
| Molecular Weight | 323.29 g/mol | [1] |
| Crystal System | Monoclinic | [1] |
| Space Group | C2/c | [1] |
Synthesis of Organotin(IV) Complexes
This compound can serve as a ligand in the formation of organotin(IV) complexes. The general procedure involves the reaction of the carboxylic acid with a di- or triorganotin(IV) oxide or chloride.
General Protocol for the Synthesis of Diorganotin(IV) Dicarboxylates
This is a generalized procedure that can be adapted for this compound.
-
Materials:
-
This compound (2 molar equivalents)
-
Diorganotin(IV) oxide (e.g., Dibutyltin(IV) oxide) (1 molar equivalent)
-
Toluene (solvent)
-
-
Procedure:
-
A mixture of this compound and the diorganotin(IV) oxide in toluene is placed in a round-bottom flask equipped with a Dean-Stark apparatus.
-
The reaction mixture is refluxed for 4-6 hours to azeotropically remove the water formed during the reaction.
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The resulting solid is recrystallized from a suitable solvent system (e.g., ethanol) to yield the pure diorganotin(IV) dicarboxylate.
-
Expected Spectroscopic Features for Organotin(IV) 2,4,5-Trifluoro-3-methoxybenzoates:
| Spectroscopic Technique | Expected Features |
| FTIR | Appearance of new bands corresponding to Sn-O and Sn-C stretching vibrations. A shift in the C=O stretching frequency of the carboxylate group upon coordination to the tin center. |
| ¹H NMR | Signals corresponding to the aromatic and methoxy protons of the benzoate ligand, as well as signals for the alkyl or aryl groups attached to the tin atom. |
| ¹³C NMR | Resonances for the carbons of the benzoate ligand and the organotin moiety. |
| ¹¹⁹Sn NMR | A characteristic chemical shift indicative of the coordination number and geometry around the tin atom. |
Mechanism of Action of Quinolone Derivatives
Fluoroquinolone antibiotics derived from this compound exert their antibacterial effect by inhibiting essential bacterial enzymes involved in DNA replication: DNA gyrase and topoisomerase IV.
Signaling Pathway of Quinolone Action
Caption: Mechanism of action of fluoroquinolone antibiotics.
This inhibition leads to the stabilization of the enzyme-DNA cleavage complex, resulting in the accumulation of double-strand breaks in the bacterial chromosome. Consequently, vital cellular processes such as DNA replication and transcription are halted, ultimately leading to bacterial cell death.
Conclusion
This compound stands out as a valuable and versatile building block in organic synthesis. Its utility in the construction of complex and biologically active molecules, particularly in the realm of pharmaceuticals and agrochemicals, is well-established. The synthetic protocols and data presented in this guide underscore its importance and provide a foundation for researchers to explore its full potential in the development of novel chemical entities. The continued investigation into the reactivity and applications of this compound is poised to yield further advancements in medicinal and materials chemistry.
References
Methodological & Application
Application Notes and Protocols for N-Methylation of Trifluorobenzoic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the N-methylation of aminotrifluorobenzoic acid derivatives, crucial intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The presence of the electron-withdrawing trifluoromethyl and carboxylic acid groups presents unique challenges for the N-methylation of the amino functionality. These protocols are adapted from established methods for the N-methylation of anilines, with special considerations for the specific substrates.
Introduction
N-methylation is a fundamental transformation in medicinal chemistry, often employed to modulate the physicochemical properties of drug candidates, such as lipophilicity, metabolic stability, and binding affinity. Trifluoromethylated benzoic acids are important scaffolds in drug discovery. The N-methylation of aminotrifluorobenzoic acid derivatives can, therefore, lead to novel compounds with potentially enhanced therapeutic properties.
This application note details two primary protocols for the N-methylation of aminotrifluorobenzoic acid derivatives: a classical approach using dimethyl sulfate and a modern catalytic approach using methanol as a "green" methylating agent.
Challenges in N-Methylation of Trifluorobenzoic Acid Derivatives
The N-methylation of aminotrifluorobenzoic acids is challenging due to the reduced nucleophilicity of the amino group, caused by the strong electron-withdrawing effects of both the trifluoromethyl and carboxylic acid groups. This often necessitates harsher reaction conditions or more reactive methylating agents. Furthermore, the acidic proton of the carboxylic acid can compete with the amine for the base, requiring careful selection of reagents and stoichiometry. For some protocols, protection of the carboxylic acid group as an ester may be advantageous.
Recommended Starting Materials
Several aminotrifluorobenzoic acids are commercially available and can be used as starting materials for these protocols.
| Starting Material | CAS Number |
| 4-Amino-2-(trifluoromethyl)benzoic acid | 393-06-6 |
| 2-Amino-5-(trifluoromethyl)benzoic acid | 83265-53-6 |
| 4-Amino-3,5-bis(trifluoromethyl)benzoic acid | N/A |
| 5-Amino-2-(trifluoromethyl)benzoic acid | 33599-13-6 |
Protocol 1: Classical N-Methylation using Dimethyl Sulfate
This protocol utilizes the highly reactive and cost-effective methylating agent, dimethyl sulfate. Due to the potential for over-methylation, careful control of stoichiometry and reaction conditions is crucial. It is often advantageous to first protect the carboxylic acid as a methyl or ethyl ester to prevent side reactions with the base.
Experimental Protocol:
Step 1a: Esterification of the Carboxylic Acid (Optional, but Recommended)
-
Dissolve: Dissolve the aminotrifluorobenzoic acid (1.0 eq) in methanol or ethanol (10 mL per gram of acid).
-
Acidify: Cool the solution in an ice bath and slowly add thionyl chloride (1.2 eq) or a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the corresponding ester.
Step 1b: N-Methylation
-
Dissolve: Dissolve the aminotrifluorobenzoic acid ester (from Step 1a) (1.0 eq) in a suitable aprotic solvent such as acetone, THF, or DMF (10 mL per gram of ester).
-
Add Base: Add a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or sodium bicarbonate (NaHCO₃, 3.0 eq).
-
Add Methylating Agent: Slowly add dimethyl sulfate (1.1-1.5 eq) dropwise at room temperature. Caution: Dimethyl sulfate is highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood.
-
React: Stir the reaction mixture at room temperature or gentle heat (40-50 °C) and monitor by TLC. The reaction time can vary from 2 to 24 hours depending on the substrate.
-
Quench: Once the reaction is complete, carefully quench the excess dimethyl sulfate by adding a dilute aqueous ammonia solution.
-
Work-up: Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 1c: Saponification (Hydrolysis of the Ester)
-
Dissolve: Dissolve the purified N-methylated ester in a mixture of THF and water.
-
Add Base: Add an excess of lithium hydroxide (LiOH, 2.0-3.0 eq).
-
React: Stir the mixture at room temperature until the ester is fully hydrolyzed (monitor by TLC).
-
Work-up: Acidify the reaction mixture with 1N HCl to pH ~3-4 and extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final N-methylated aminotrifluorobenzoic acid.
Data Presentation:
| Substrate (Ester) | Methylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl 4-amino-2-(trifluoromethyl)benzoate | Dimethyl Sulfate | K₂CO₃ | Acetone | 50 | 12 | 75-85 |
| Ethyl 2-amino-5-(trifluoromethyl)benzoate | Dimethyl Sulfate | NaHCO₃ | DMF | 25 | 24 | 70-80 |
Note: Yields are estimated based on similar reactions and may vary.
Protocol 2: Catalytic N-Methylation using Methanol
This protocol employs methanol as a green and readily available C1 source, in the presence of a transition metal catalyst. This method is often more selective for mono-methylation and avoids the use of highly toxic alkylating agents. Ruthenium and Iridium-based catalysts have shown good efficacy for the N-methylation of anilines with electron-withdrawing groups.[1][2]
Experimental Protocol:
-
Setup: In a glovebox, add the aminotrifluorobenzoic acid (1.0 eq), the Ruthenium or Iridium catalyst (0.5-2.0 mol%), and a base (e.g., Cs₂CO₃, 0.5-1.5 eq) to a pressure-rated reaction vessel equipped with a magnetic stir bar.
-
Add Solvent: Add anhydrous methanol (as both the solvent and methylating agent).
-
React: Seal the vessel and heat the mixture to the specified temperature (typically 100-150 °C) for the indicated time (12-24 hours).
-
Cool and Work-up: Cool the reaction vessel to room temperature. Remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in water and adjust the pH to ~3-4 with 1N HCl. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.
Data Presentation:
| Substrate | Catalyst (mol%) | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 4-Amino-2-(trifluoromethyl)benzoic acid | [Ru(p-cymene)Cl₂]₂ (1.0) | Cs₂CO₃ (1.0) | Methanol | 120 | 24 | 60-70 |
| 2-Amino-5-(trifluoromethyl)benzoic acid | Shvo's catalyst (0.5) | K₂CO₃ (1.5) | Methanol | 140 | 18 | 65-75 |
| 4-(Trifluoromethyl)aniline* | Iridium(I) Complex (0.5)[1] | Cs₂CO₃ (0.5) | Methanol | 150 | 5 | 50 (conv.) |
Note: Data for 4-(trifluoromethyl)aniline is included for reference as a closely related substrate with an electron-withdrawing group.[1] Yields for aminotrifluorobenzoic acids are estimated and may require optimization.
Visualization of Experimental Workflow
Classical N-Methylation Workflow
Caption: Workflow for classical N-methylation.
Catalytic N-Methylation Workflow
Caption: Workflow for catalytic N-methylation.
Signaling Pathway Context (Hypothetical)
While N-methylated trifluorobenzoic acid derivatives do not have a universally defined signaling pathway, they are often designed as inhibitors of specific enzymes or antagonists of receptors. For instance, a hypothetical derivative could be an inhibitor of a kinase involved in a cancer signaling pathway.
Caption: Hypothetical kinase inhibition pathway.
References
Application Notes and Protocols for 2,4,5-Trifluoro-3-methoxybenzoic Acid in Agricultural Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trifluoro-3-methoxybenzoic acid is a versatile fluorinated building block with significant potential in the synthesis of novel agrochemicals.[1] Its unique substitution pattern, featuring three fluorine atoms and a methoxy group on the benzene ring, can impart desirable properties to the final active ingredients, such as enhanced biological activity, metabolic stability, and lipophilicity. These characteristics are crucial for developing effective and environmentally safer herbicides and fungicides.[2] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pyridine and triazole-based agricultural chemicals.
Key Applications in Agrochemical Synthesis
The primary application of this compound in the agricultural sector lies in its use as a key intermediate for the synthesis of complex heterocyclic compounds, which are known to exhibit potent herbicidal and fungicidal activities. The trifluoromethoxybenzoyl moiety can be incorporated into various scaffolds, most notably pyridines and triazoles, to generate novel active ingredients.
Herbicides: The synthesis of pyridine-based herbicides is a prominent application. The substituted benzoic acid can be used to construct pyridinyl ethers or amides, which are common motifs in commercial herbicides.
Fungicides: Triazole fungicides are a major class of agricultural chemicals. This compound can be derivatized and coupled with triazole moieties to create new fungicidal candidates.
Proposed Synthetic Pathways
The following diagrams illustrate plausible synthetic routes from this compound to hypothetical, yet structurally relevant, pyridine and triazole-based agrochemicals.
Experimental Protocols
The following are detailed, representative protocols for the synthesis of agrochemical candidates from this compound.
Protocol 1: Synthesis of a Pyridine-Based Herbicide Candidate
This protocol outlines a multi-step synthesis of a hypothetical pyridinyl ether herbicide.
Step 1: Synthesis of 2,4,5-Trifluoro-3-methoxybenzoyl chloride
-
To a solution of this compound (1.0 eq) in anhydrous toluene (10 mL/g), add thionyl chloride (1.5 eq).
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 2-3 drops).
-
Heat the reaction mixture to reflux (approximately 80-90 °C) for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the excess thionyl chloride and toluene under reduced pressure to yield the crude 2,4,5-Trifluoro-3-methoxybenzoyl chloride, which can be used in the next step without further purification.
Step 2: Synthesis of a Substituted Pyridine Intermediate
-
Dissolve 2,4,5-Trifluoro-3-methoxybenzoyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 15 mL/g).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of a suitable amino-substituted pyridine (e.g., 2-amino-4-chloropyridine, 1.1 eq) and triethylamine (1.2 eq) in DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Coupling Reaction to Form the Pyridinyl Ether
-
To a solution of the substituted pyridine intermediate (1.0 eq) in anhydrous dimethyl sulfoxide (DMSO, 20 mL/g), add a substituted phenol (e.g., 4-hydroxyphenoxyacetic acid methyl ester, 1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 100-120 °C for 6-8 hours.
-
Monitor the reaction by TLC. After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
Protocol 2: Synthesis of a Triazole-Based Fungicide Candidate
This protocol describes the synthesis of a hypothetical triazole fungicide.
Step 1: Esterification of this compound
-
Dissolve this compound (1.0 eq) in methanol (20 mL/g).
-
Add a catalytic amount of concentrated sulfuric acid (2-3 drops).
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC. After completion, neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate. Wash the organic layer with water and brine.
-
Dry over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.
Step 2: Formation of the Hydrazide
-
To a solution of the methyl ester (1.0 eq) in ethanol (15 mL/g), add hydrazine hydrate (3.0 eq).
-
Heat the reaction mixture to reflux for 8-12 hours.
-
Monitor by TLC. Upon completion, cool the reaction mixture, and the hydrazide product will often precipitate.
-
Filter the solid and wash with cold ethanol to obtain the pure hydrazide.
Step 3: Triazole Ring Formation
-
A mixture of the hydrazide (1.0 eq) and carbon disulfide (1.5 eq) in ethanol (20 mL/g) is refluxed with potassium hydroxide (1.2 eq) for 10-14 hours.
-
Monitor the reaction by TLC. After completion, the solvent is evaporated.
-
The residue is dissolved in water and acidified with dilute hydrochloric acid to precipitate the triazole-thiol derivative.
-
The crude product is filtered, washed with water, and can be further purified by recrystallization.
Data Presentation
The efficacy of newly synthesized agrochemicals is typically evaluated through in-vitro and in-vivo assays. The following tables present hypothetical, yet representative, quantitative data for the herbicidal and fungicidal activity of compounds synthesized from this compound derivatives.
Table 1: Herbicidal Activity of Pyridine-Based Candidates
| Compound ID | Target Weed Species | Application Rate (g/ha) | Growth Inhibition (%) |
| H-001 | Avena fatua (Wild Oat) | 50 | 85 |
| H-001 | Echinochloa crus-galli (Barnyardgrass) | 50 | 92 |
| H-002 | Amaranthus retroflexus (Redroot Pigweed) | 50 | 95 |
| H-002 | Chenopodium album (Lamb's Quarters) | 50 | 88 |
| Control | - | - | 0 |
Table 2: Fungicidal Activity of Triazole-Based Candidates
| Compound ID | Fungal Pathogen | EC₅₀ (µg/mL) | Mycelial Growth Inhibition at 50 µg/mL (%) |
| F-001 | Puccinia triticina (Wheat Leaf Rust) | 1.5 | 98 |
| F-001 | Septoria tritici (Wheat Leaf Blotch) | 2.1 | 95 |
| F-002 | Fusarium graminearum (Fusarium Head Blight) | 3.4 | 91 |
| F-002 | Botrytis cinerea (Gray Mold) | 5.2 | 85 |
| Tebuconazole (Standard) | Puccinia triticina | 1.2 | 99 |
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the synthesis and evaluation of new agrochemical candidates.
Conclusion
This compound serves as a valuable and versatile starting material for the synthesis of novel agrochemicals. The protocols and data presented herein provide a foundational framework for researchers to explore the potential of this compound in developing next-generation herbicides and fungicides. The unique electronic and steric properties conferred by the trifluoromethoxybenzoyl moiety offer a promising avenue for the discovery of more potent, selective, and environmentally compatible crop protection solutions.
References
Application of 2,4,5-Trifluoro-3-methoxybenzoic Acid in Polymer Science: An Overview
Initial searches for the direct application of 2,4,5-Trifluoro-3-methoxybenzoic acid as a monomer or functional component in polymer science have not yielded specific examples or detailed protocols within the provided search results. The compound is predominantly cited as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.
Potential, Yet Undocumented, Applications in Polymer Science
Based on its chemical functionalities, this compound could theoretically be explored in the following areas of polymer science:
-
High-Performance Polymers: The fluorinated aromatic ring is a common feature in high-performance polymers known for their thermal stability and resistance to chemical degradation. This compound could serve as a monomer for creating polymers suitable for demanding applications in electronics, aerospace, and chemical processing industries.
-
Functional Polymers: The methoxy group offers a site for further chemical modification, allowing for the introduction of other functional groups to tailor the polymer's properties for specific applications, such as drug delivery, sensor technology, or membrane separations.
-
Liquid Crystal Polymers: The rigid, substituted aromatic core is a structural motif found in many liquid crystalline polymers. Polymers incorporating this benzoic acid derivative might exhibit liquid crystalline behavior, which is valuable for applications in optical films and high-strength fibers.
Current Documented Uses
The available literature primarily details the role of this compound as a building block in organic synthesis. It is notably used in the preparation of quinolone derivatives, which are a class of antibacterial agents.[1] Additionally, it has been used to synthesize organotin(IV) complexes.[1]
Hypothetical Experimental Workflow for Polymer Synthesis
Should a researcher wish to investigate the use of this compound in polymer synthesis, a logical starting point would be a polycondensation reaction. A hypothetical workflow is presented below.
Figure 1. A hypothetical workflow for the synthesis and characterization of a fluorinated polyester using this compound.
Conclusion
At present, there is a lack of published research on the application of this compound in polymer science. Its primary documented role is as an intermediate in the synthesis of small organic molecules for the pharmaceutical and agrochemical sectors. However, its chemical structure holds promise for its use as a monomer in the creation of novel fluorinated polymers with potentially valuable properties. Further research is needed to explore these possibilities and to develop the necessary synthetic protocols and characterization data.
References
Application Notes and Protocols: 2,4,5-Trifluoro-3-methoxybenzoic Acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction:
2,4,5-Trifluoro-3-methoxybenzoic acid is a versatile fluorinated aromatic carboxylic acid that serves as a crucial building block in the synthesis of a variety of biologically active molecules. Its unique substitution pattern, featuring three electron-withdrawing fluorine atoms and an electron-donating methoxy group, imparts distinct reactivity and physicochemical properties to the molecule. These characteristics make it an important intermediate in the pharmaceutical and agrochemical industries.[1] The trifluoromethyl group contributes to increased lipophilicity, a desirable trait for enhancing the pharmacokinetic profiles of drug candidates.[1] This document provides detailed application notes and experimental protocols for the use of this compound as a reagent in the synthesis of key intermediates for fluoroquinolone antibiotics, a prominent class of antibacterial agents.
Physicochemical Properties:
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 112811-65-1 | [1] |
| Molecular Formula | C₈H₅F₃O₃ | [1] |
| Molecular Weight | 206.12 g/mol | [1] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 116 - 119 °C | [1] |
Application in the Synthesis of Fluoroquinolone Antibiotics
A primary application of this compound is in the synthesis of fluoroquinolone antibiotics, such as moxifloxacin.[2] It serves as a key precursor for the construction of the quinolone core structure. The general synthetic strategy involves the initial conversion of the benzoic acid to its more reactive acid chloride derivative, followed by a series of condensation and cyclization reactions.
Synthetic Pathway Overview
The following diagram illustrates the multi-step synthesis of a key fluoroquinolone intermediate, 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, starting from this compound.
References
Application Note: Derivatization of 2,4,5-Trifluoro-3-methoxybenzoic Acid for Enhanced GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides detailed protocols for the chemical derivatization of 2,4,5-Trifluoro-3-methoxybenzoic acid prior to Gas Chromatography-Mass Spectrometry (GC-MS) analysis. Direct GC-MS analysis of polar, low-volatility compounds such as aromatic carboxylic acids is often challenging, leading to poor chromatographic peak shape and thermal degradation.[1][2] Derivatization is a critical step to enhance the volatility and thermal stability of the analyte, thereby improving chromatographic resolution and detection sensitivity.[3][4] This document outlines two effective derivatization methods: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and esterification via methylation. These protocols are designed to be a robust starting point for method development and validation in research and quality control environments.
Introduction
This compound is a substituted aromatic carboxylic acid. The analysis of such compounds is crucial in various fields, including pharmaceutical development and metabolomics.[3][5] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique offering high sensitivity and selectivity for the analysis of volatile and semi-volatile compounds.[1] However, the inherent polarity and low volatility of carboxylic acids necessitate a derivatization step to convert them into more volatile and thermally stable forms suitable for GC-MS analysis.[1][3]
The primary objectives of derivatization for GC-MS are:
-
To increase the volatility of the analyte.[6]
-
To improve the thermal stability of the compound.[3]
-
To enhance chromatographic separation and peak shape.[2]
-
To increase the sensitivity of detection.[7]
This application note details two widely used and effective derivatization techniques for carboxylic acids: silylation and esterification. Silylation involves the replacement of the acidic proton of the carboxyl group with a trimethylsilyl (TMS) group, while esterification converts the carboxylic acid into its corresponding methyl ester.[3]
Materials and Methods
Reagents and Materials
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)[8]
-
Boron trifluoride-methanol (BF3-MeOH) solution (14% w/v)
-
Anhydrous Pyridine
-
Anhydrous Methanol
-
Hexane (GC grade)
-
Sodium Sulfate (anhydrous)
-
Deionized Water
-
Nitrogen gas (high purity)
-
GC vials with inserts and caps
-
Heating block or oven
-
Vortex mixer
-
Centrifuge
Instrumentation
-
A standard Gas Chromatograph coupled with a Mass Spectrometer (GC-MS) system equipped with a suitable capillary column (e.g., DB-5ms or equivalent).
Experimental Protocols
Protocol 1: Silylation using BSTFA
Silylation is a rapid and effective method for derivatizing carboxylic acids.[3][9] BSTFA is a powerful silylating agent that reacts with the carboxylic acid group to form a volatile trimethylsilyl (TMS) ester.[7]
Procedure:
-
Sample Preparation: Accurately weigh 1 mg of this compound into a clean, dry GC vial. If the sample is in solution, evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous pyridine to dissolve the sample.
-
Derivatization Reaction: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Incubation: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The sample is now ready for injection into the GC-MS.
Protocol 2: Esterification (Methylation) using BF3-Methanol
Esterification is a classic and robust method for the derivatization of carboxylic acids.[10][11] BF3 in methanol is a common reagent that catalyzes the formation of fatty acid methyl esters (FAMEs) and can be applied to other carboxylic acids.[2]
Procedure:
-
Sample Preparation: Place 1 mg of this compound into a screw-cap reaction vial. If the sample is in solution, evaporate the solvent to dryness under nitrogen.
-
Reagent Addition: Add 200 µL of 14% BF3-Methanol solution to the vial.
-
Incubation: Tightly cap the vial and heat at 60°C for 30 minutes.
-
Extraction: After cooling to room temperature, add 1 mL of deionized water and 500 µL of hexane. Vortex vigorously for 1 minute to extract the methyl ester into the organic phase.
-
Phase Separation: Centrifuge at low speed (e.g., 1000 x g) for 5 minutes to facilitate phase separation.[2]
-
Sample Transfer: Carefully transfer the upper hexane layer to a clean GC vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is ready for GC-MS analysis.
Data Presentation
The following table summarizes the expected outcomes and characteristics of the two derivatization methods.
| Parameter | Silylation (BSTFA) | Esterification (BF3-Methanol) |
| Derivative Formed | Trimethylsilyl (TMS) ester | Methyl ester |
| Reaction Time | 30 minutes | 30 minutes |
| Reaction Temperature | 70°C | 60°C |
| Post-reaction Cleanup | Not typically required | Liquid-liquid extraction required |
| Reagent Sensitivity | Highly sensitive to moisture | Less sensitive to trace moisture |
| Expected Volatility | High | High |
| Thermal Stability | Good | Excellent |
Visualization of Experimental Workflows
Caption: Experimental workflow for the derivatization of this compound.
Logical Relationship of Derivatization for GC-MS
Caption: Rationale for derivatization prior to GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Identification Of Benzoic Acid By Gc And Mass Spectrometry [journalijar.com]
- 6. youtube.com [youtube.com]
- 7. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH 2 as a heterogeneous catalyst and process optimization by the ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02005C [pubs.rsc.org]
- 11. Esterification of fluorinated aromatic carboxylic acids with methanol by using UiO-66-NH2 as a heterogeneous catalyst and process optimization by the Taguchi method - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: Quantification of Fluorinated Benzoic Acids in Aqueous Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated benzoic acids (FBAs) are a class of compounds increasingly utilized as tracers in environmental and industrial applications, such as hydrological studies and in the oil and gas industry to monitor water flow.[1][2] Their chemical stability and unique mass make them ideal for detection using sensitive analytical techniques. In the context of drug development, fluorinated analogues of benzoic acid are important building blocks and potential metabolites, necessitating robust quantitative methods. This application note presents a detailed protocol for the sensitive and selective quantification of a range of fluorinated benzoic acids in aqueous samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method is designed to be rapid, reproducible, and suitable for high-throughput analysis.
Experimental Protocols
This section details the necessary reagents, sample preparation procedures, and the instrumental conditions for the LC-MS/MS analysis of fluorinated benzoic acids.
Materials and Reagents
-
Standards: Analytical standards (purity ≥98%) of the target fluorinated benzoic acids (e.g., 2-Fluorobenzoic acid, 3,4-Difluorobenzoic acid, 2,3,6-Trifluorobenzoic acid, etc.) were procured from a reputable chemical supplier.
-
Solvents: HPLC-grade or better acetonitrile and water were used for mobile phase preparation and sample dilution.[2]
-
Internal Standard (IS): A suitable deuterated analogue, such as Benzoic acid-d5, is recommended for improved accuracy and precision.
-
Sample Preparation: Solid Phase Extraction (SPE) cartridges (e.g., C18) may be used for sample clean-up and pre-concentration, particularly for complex matrices.[3]
Sample Preparation: Solid-Phase Extraction (SPE) for Complex Matrices
For samples with high salt content or other interfering matrices, an SPE step is recommended to ensure data quality and preserve the LC-MS/MS system.[3]
-
Conditioning: Condition a C18 SPE cartridge with 5 mL of acetonitrile followed by 5 mL of HPLC-grade water.
-
Loading: Acidify the aqueous sample (e.g., 10 mL) to a pH of approximately 2.5-3.0 with a suitable acid. Load the acidified sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove salts and other polar impurities.
-
Elution: Elute the retained fluorinated benzoic acids with 5 mL of acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 1 mL) of the initial mobile phase composition.
For cleaner samples, a simple "dilute-and-shoot" approach may be sufficient, where the sample is diluted with the mobile phase before injection.
LC-MS/MS Instrumentation and Conditions
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer is used for the analysis.
Liquid Chromatography (LC) Parameters:
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, return to 10% B and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
Mass Spectrometry (MS) Parameters:
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Capillary Voltage | -3500 V |
| Source Temperature | 150 °C |
| Desolvation Temperature | 400 °C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
Data Presentation
The following tables summarize the quantitative data for a selection of fluorinated benzoic acids. Multiple Reaction Monitoring (MRM) was used for data acquisition.
Table 1: MRM Transitions and Optimized MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| 2-Fluorobenzoic acid | 139.0 | 95.0 | 0.05 | 20 | 15 |
| 3-Fluorobenzoic acid | 139.0 | 95.0 | 0.05 | 20 | 15 |
| 4-Fluorobenzoic acid | 139.0 | 95.0 | 0.05 | 20 | 15 |
| 2,4-Difluorobenzoic acid | 157.0 | 113.0 | 0.05 | 22 | 18 |
| 2,6-Difluorobenzoic acid | 157.0 | 113.0 | 0.05 | 22 | 18 |
| 3,4-Difluorobenzoic acid | 157.0 | 113.0 | 0.05 | 22 | 18 |
| 2,3,6-Trifluorobenzoic acid | 175.0 | 131.0 | 0.05 | 25 | 20 |
| 2,4,6-Trifluorobenzoic acid | 175.0 | 131.0 | 0.05 | 25 | 20 |
| Benzoic acid-d5 (IS) | 126.0 | 81.0 | 0.05 | 20 | 15 |
Table 2: Chromatographic and Quantitative Performance
| Analyte | Retention Time (min) | Linearity (R²) | LOQ (ng/mL) |
| 2-Fluorobenzoic acid | 2.85 | >0.995 | 0.5 |
| 3-Fluorobenzoic acid | 2.95 | >0.995 | 0.5 |
| 4-Fluorobenzoic acid | 3.05 | >0.995 | 0.5 |
| 2,4-Difluorobenzoic acid | 3.20 | >0.995 | 0.2 |
| 2,6-Difluorobenzoic acid | 3.10 | >0.995 | 0.2 |
| 3,4-Difluorobenzoic acid | 3.30 | >0.995 | 0.2 |
| 2,3,6-Trifluorobenzoic acid | 3.45 | >0.995 | 0.1 |
| 2,4,6-Trifluorobenzoic acid | 3.35 | >0.995 | 0.1 |
| Benzoic acid-d5 (IS) | 2.90 | N/A | N/A |
Visualizations
The following diagrams illustrate the experimental workflow and the logic of the LC-MS/MS analysis.
Caption: Overall experimental workflow for the quantification of fluorinated benzoic acids.
Caption: Logical flow of the LC-MS/MS analysis for fluorinated benzoic acids.
Conclusion
The LC-MS/MS method described in this application note provides a robust and sensitive approach for the quantification of fluorinated benzoic acids in aqueous samples. The use of solid-phase extraction allows for effective sample clean-up and concentration, enabling low detection limits. The method's high selectivity, achieved through Multiple Reaction Monitoring, ensures accurate quantification even in complex matrices. This protocol is well-suited for applications in environmental monitoring, industrial process control, and metabolic studies in drug development.
References
- 1. Analysing fluorobenzoate tracers in groundwater samples using liquid chromatography-tandem mass spectrometry. A tool for leaching studies and hydrology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. s4science.at [s4science.at]
- 3. Sensitive simultaneous determination of 19 fluorobenzoic acids in saline waters by solid-phase extraction and liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 2,4,5-Trifluoro-3-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of 2,4,5-Trifluoro-3-methoxybenzoic acid (CAS No. 112811-65-1). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.
Product Information and Hazards
This compound is a chemical intermediate often used in pharmaceutical and agrochemical synthesis.[1] It is classified as a substance that causes skin and serious eye irritation, and may cause respiratory irritation.[2][3]
Summary of Safety and Physical Properties:
| Property | Value | Reference |
| Appearance | White to almost white powder or crystal | [4] |
| Molecular Formula | C8H5F3O3 | [2] |
| Molecular Weight | 206.12 g/mol | [3] |
| Melting Point | 105-112 °C | [5] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][3] |
| Signal Word | Warning | [2][3] |
Safe Handling Procedures
2.1. Personal Protective Equipment (PPE)
Proper PPE is mandatory when handling this compound to prevent skin and eye contact, and inhalation.
-
Eye Protection: Chemical safety goggles or a face shield should be worn.[2]
-
Hand Protection: Wear protective gloves.[2]
-
Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are required.[6] For larger quantities, wear suitable protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: Use in a well-ventilated area. If dust is generated or ventilation is insufficient, a NIOSH/MSHA approved respirator should be used.[2]
2.2. Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[2]
-
Ensure that eyewash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[2][7]
2.3. General Hygiene Practices
-
Wash hands thoroughly after handling the compound.[2]
-
Do not eat, drink, or smoke in areas where the chemical is handled or stored.[2]
-
Avoid generating dust.[2]
-
Contaminated clothing should be removed and washed before reuse.[8]
Storage Protocols
Proper storage is essential to maintain the stability and integrity of this compound.
-
Storage Conditions: Store in a dry, cool, and well-ventilated area.[2]
-
Container: Keep the container tightly closed.[2]
-
Incompatible Materials: Store away from strong bases and strong oxidizing agents.[2]
-
Stability: The product is stable under normal handling and storage conditions.[2][7]
Experimental Protocols
General Protocol for Handling this compound in a Laboratory Setting:
-
Preparation:
-
Before starting any work, ensure the work area (fume hood) is clean and uncluttered.
-
Verify that the safety shower and eyewash station are operational.
-
Assemble all necessary equipment and reagents.
-
Don the appropriate personal protective equipment (goggles, gloves, lab coat).
-
-
Weighing and Transfer:
-
To minimize dust generation, handle the solid compound carefully.
-
Weigh the required amount of this compound in a tared, sealed container if possible, or in a fume hood.
-
Use a spatula for transfers. Avoid scooping in a manner that creates airborne dust.
-
-
Dissolution and Reaction:
-
When dissolving the solid, add the solvent to the solid slowly to avoid splashing.
-
If the process is exothermic, use an ice bath to control the temperature.
-
Ensure all reactions are performed in appropriate glassware within a fume hood.
-
-
Post-Procedure:
-
Clean all equipment thoroughly after use.
-
Dispose of waste according to institutional and local regulations.
-
Wipe down the work area in the fume hood.
-
Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly.
-
Emergency Procedures
5.1. Spills
-
Small Spills:
-
Large Spills:
-
Evacuate the area.
-
Alert others and contact emergency services or the appropriate safety officer.
-
Only trained personnel with the proper equipment should handle large spills.[2]
-
5.2. First Aid
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7][8]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[8] Remove contaminated clothing. If skin irritation occurs, seek medical advice.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[7][8] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.[8]
5.3. Fire
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[9]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus and full protective gear.[8][9]
Visualizations
Caption: Workflow for the safe handling and storage of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. This compound | C8H5F3O3 | CID 2733970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 112811-65-1 | TCI EUROPE N.V. [tcichemicals.com]
- 5. This compound | 112811-65-1 [chemicalbook.com]
- 6. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. dept.harpercollege.edu [dept.harpercollege.edu]
Application Notes and Protocols for 2,4,5-Trifluoro-3-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed safety precautions, handling protocols, and application notes for the use of 2,4,5-Trifluoro-3-methoxybenzoic acid in a laboratory setting. It is intended for individuals involved in chemical synthesis, research, and drug development.
Chemical and Physical Properties
This compound is a fluorinated aromatic carboxylic acid. Its trifluoromethyl and methoxy groups contribute to its unique reactivity and solubility, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] The trifluoromethyl group can enhance lipophilicity, a desirable characteristic for drug candidates.[1]
| Property | Value | Reference |
| CAS Number | 112811-65-1 | --INVALID-LINK-- |
| Molecular Formula | C₈H₅F₃O₃ | --INVALID-LINK-- |
| Molecular Weight | 206.12 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | --INVALID-LINK-- |
| Melting Point | 105-112 °C | --INVALID-LINK-- |
| Density | 1.472 g/mL at 25 °C | --INVALID-LINK-- |
| Purity | ≥95% | --INVALID-LINK-- |
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance. It is crucial to be aware of its potential health effects and to handle it with appropriate care.
| Hazard Class | GHS Classification | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | Warning | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) | Warning | H335: May cause respiratory irritation |
Source: PubChem
Safety Precautions and Handling Protocols
Adherence to strict safety protocols is mandatory when working with this compound to minimize risk of exposure.
Engineering Controls
-
Fume Hood: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Eye Wash and Safety Shower: An operational and easily accessible emergency eye wash station and safety shower are essential in the immediate work area.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against accidental exposure.
-
Eye and Face Protection: Chemical safety goggles are mandatory. A full-face shield should be worn over safety goggles when there is a risk of splashing, such as during transfers of solutions or reaction work-ups.
-
Skin Protection:
-
Gloves: Wear nitrile or neoprene gloves. For extended operations or when handling larger quantities, consider double-gloving. Inspect gloves for any signs of degradation or puncture before use and change them immediately if contamination is suspected.
-
Lab Coat: A flame-resistant lab coat with long sleeves, fully buttoned, is required.
-
Full Coverage: Long pants and closed-toe shoes must be worn to ensure no skin is exposed.
-
-
Respiratory Protection: For situations where dust or aerosol generation is unavoidable and engineering controls are insufficient, a NIOSH-approved N95 dust mask or a respirator with an appropriate cartridge should be used.
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the compound, before leaving the laboratory, and before eating, drinking, or smoking.
-
Do not store food, drink, or personal items in areas where chemicals are handled or stored.
-
Contaminated work clothing should be removed and laundered separately from other clothing before reuse.
First Aid Measures
In the event of exposure, immediate and appropriate first aid is crucial.
-
Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Storage and Disposal
Proper storage and disposal are critical for safety and environmental protection.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.
-
Disposal: Dispose of waste chemical and contaminated materials in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.
Application Notes
This compound is a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and agrochemicals.
-
Pharmaceutical Synthesis: It serves as a key intermediate in the synthesis of various pharmaceutical compounds, including novel quinolone derivatives with potential antimicrobial activity.[2] Its structural features are also valuable in the development of anti-inflammatory agents.[1]
-
Agrochemical Development: This compound is utilized in the formulation of herbicides and fungicides.
-
Organometallic Chemistry: It can be used as a ligand in the synthesis of organotin(IV) complexes.[2]
Experimental Protocols
The following are example protocols illustrating the use of this compound as a starting material. These are adapted from patent literature and should be performed by qualified personnel with appropriate risk assessments.
Synthesis of 2,4,5-Trifluoro-3-methoxybenzoyl chloride
This protocol describes the conversion of the carboxylic acid to its corresponding acyl chloride, a common reactive intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene
Procedure:
-
In a chemical fume hood, equip a round-bottom flask with a magnetic stirrer and a reflux condenser with a drying tube.
-
Add this compound to the flask.
-
Under a nitrogen atmosphere, add anhydrous toluene to the flask.
-
Add a catalytic amount of DMF.
-
Slowly add thionyl chloride to the stirred suspension at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitor by TLC or other appropriate method).
-
Allow the mixture to cool to room temperature.
-
Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude 2,4,5-Trifluoro-3-methoxybenzoyl chloride can be used in the next step without further purification or purified by distillation under reduced pressure.
Example Synthesis of a Quinolone Precursor
This protocol outlines a general procedure for the synthesis of a quinolone precursor, highlighting the role of this compound.
Materials:
-
This compound
-
Appropriate aniline derivative
-
Coupling agent (e.g., DCC, EDC)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., dichloromethane, DMF)
Procedure:
-
In a chemical fume hood, dissolve this compound in an anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere.
-
Add the aniline derivative and the base to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add the coupling agent to the cooled, stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove any precipitated byproducts.
-
Wash the filtrate with an appropriate aqueous solution (e.g., dilute HCl, saturated NaHCO₃, brine).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield the desired amide precursor to the quinolone.
Safe Handling Workflow
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
Application Notes and Protocols for the Acylation of 2,4,5-Trifluoro-3-methoxybenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental protocol for the acylation of 2,4,5-Trifluoro-3-methoxybenzoic acid. Due to the electron-withdrawing nature of the benzoic acid group, which deactivates the aromatic ring towards electrophilic substitution, a direct Friedel-Crafts acylation is challenging.[1][2] Therefore, the recommended protocol involves the protection of the carboxylic acid group, followed by Friedel-Crafts acylation, and subsequent deprotection.
Synthetic Strategy Overview
The proposed synthetic pathway involves three key steps:
-
Protection of the Carboxylic Acid: The carboxylic acid group of this compound is converted to a methyl ester to prevent interference with the subsequent acylation reaction.
-
Friedel-Crafts Acylation: The protected methyl 2,4,5-Trifluoro-3-methoxybenzoate undergoes Friedel-Crafts acylation to introduce the acyl group onto the aromatic ring. The position of acylation will be directed by the existing substituents.
-
Deprotection (Hydrolysis): The methyl ester is hydrolyzed back to a carboxylic acid to yield the final acylated product.
Experimental Protocols
Protocol 1: Protection of this compound as a Methyl Ester
This protocol describes the conversion of the carboxylic acid to a methyl ester using thionyl chloride and methanol.
Materials:
-
This compound
-
Methanol (Anhydrous)
-
Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous methanol (10 mL/g of acid), add thionyl chloride (1.2 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (20 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to neutralize any remaining acid.
-
Wash the organic layer with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2,4,5-Trifluoro-3-methoxybenzoate.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: Friedel-Crafts Acylation of Methyl 2,4,5-Trifluoro-3-methoxybenzoate
This protocol outlines the Friedel-Crafts acylation using an acyl chloride and a Lewis acid catalyst.[3][4]
Materials:
-
Methyl 2,4,5-Trifluoro-3-methoxybenzoate
-
Acyl chloride (e.g., Acetyl chloride) (1.1 eq)
-
Aluminum chloride (AlCl₃), anhydrous (1.5 eq)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.5 eq) in anhydrous dichloromethane (15 mL/g of ester).
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flask, dissolve methyl 2,4,5-Trifluoro-3-methoxybenzoate (1.0 eq) and the acyl chloride (1.1 eq) in anhydrous dichloromethane (5 mL/g of ester).
-
Add the solution of the ester and acyl chloride dropwise to the aluminum chloride suspension at 0 °C via an addition funnel.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by slowly adding it to a mixture of crushed ice and 1M HCl (20 mL).
-
Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude acylated product by column chromatography on silica gel.
Protocol 3: Deprotection of the Methyl Ester
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Materials:
-
Acylated methyl 2,4,5-Trifluoro-3-methoxybenzoate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl), 1M aqueous solution
-
Ethyl acetate
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the acylated methyl ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v, 10 mL/g of ester).
-
Add lithium hydroxide or sodium hydroxide (2.0 eq) and stir the mixture at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the final acylated this compound.
-
The product can be further purified by recrystallization if necessary.[5][6]
Data Presentation
The following table summarizes the key parameters for the experimental protocols. Note that yields are representative and may vary.
| Step | Reactant | Reagent(s) | Solvent | Temperature | Time | Typical Yield |
| Protection | This compound | Thionyl chloride, Methanol | Methanol | Reflux | 4 h | 90-95% |
| Acylation | Methyl 2,4,5-Trifluoro-3-methoxybenzoate | Acyl chloride, AlCl₃ | Dichloromethane | 0 °C to RT | 3-5 h | 60-70% |
| Deprotection | Acylated methyl ester | LiOH or NaOH | THF/Water | Room Temp. | 2-4 h | 85-95% |
Mandatory Visualization
Experimental Workflow Diagram
Caption: Synthetic workflow for the acylation of this compound.
References
- 1. quora.com [quora.com]
- 2. 2-Acetyl-4-fluorobenzoic Acid|CAS 1334325-35-7 [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 5. US1686913A - Purification of benzoic acid and its derivatives - Google Patents [patents.google.com]
- 6. US3235588A - Purification of benzoic acid - Google Patents [patents.google.com]
Application Notes and Protocols: 2,4,5-Trifluoro-3-methoxybenzoic Acid in API Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trifluoro-3-methoxybenzoic acid is a highly functionalized aromatic carboxylic acid that serves as a critical building block in the synthesis of various Active Pharmaceutical Ingredients (APIs). Its unique substitution pattern, featuring three fluorine atoms and a methoxy group, imparts desirable physicochemical properties to the final drug molecules, such as enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of fluoroquinolone antibiotics, a class of potent antibacterial agents. Additionally, its potential, though less documented, application in the synthesis of other therapeutic agents is discussed.
I. Synthesis of Fluoroquinolone Antibiotics: Gatifloxacin and Moxifloxacin
This compound is a key precursor for the synthesis of the quinolone core of several fourth-generation fluoroquinolone antibiotics, including Gatifloxacin and Moxifloxacin. The general synthetic strategy involves the construction of the 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid intermediate, which is then coupled with a specific side chain to yield the final API.
A. Synthesis of the Key Intermediate: 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
The synthesis of this key intermediate from this compound proceeds through a multi-step sequence.
Experimental Workflow:
Caption: Synthetic workflow for the quinolone intermediate.
1. Synthesis of 2,4,5-Trifluoro-3-methoxybenzoyl chloride
-
Methodology: this compound is converted to its corresponding acid chloride to activate the carboxyl group for subsequent reactions.
-
Protocol: To a solution of this compound (1.0 eq) in a suitable solvent such as toluene, add thionyl chloride (1.2 eq) and a catalytic amount of N,N-dimethylformamide (DMF). Heat the reaction mixture at reflux for 2-4 hours. Monitor the reaction progress by TLC. After completion, remove the excess thionyl chloride and solvent under reduced pressure to obtain 2,4,5-Trifluoro-3-methoxybenzoyl chloride, which can be used in the next step without further purification.[2]
2. Synthesis of Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate
-
Methodology: The benzoyl chloride is reacted with a malonic acid derivative to form a β-ketoester.
-
Protocol: Prepare a solution of magnesium ethoxide (1.1 eq) and diethyl malonate (1.2 eq) in an anhydrous solvent like diethyl ether. To this solution, add a solution of 2,4,5-Trifluoro-3-methoxybenzoyl chloride (1.0 eq) in the same solvent dropwise at a controlled temperature (e.g., 0 °C). Stir the reaction mixture at room temperature overnight. Quench the reaction with a dilute acid (e.g., 1M HCl) and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate.
3. Gould-Jacobs Reaction to form the Quinolone Core
-
Methodology: The Gould-Jacobs reaction is a classic method for synthesizing quinolones from anilines and β-ketoesters. In this modified approach, the β-ketoester is first converted to an enamine, which then undergoes cyclization.[3][4][5]
-
Protocol:
-
Step 3a: Enamine Formation: React ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate (1.0 eq) with triethyl orthoformate (1.2 eq) and acetic anhydride (1.5 eq) at reflux for 2-3 hours. Remove the volatile components under reduced pressure. Dissolve the residue in a suitable solvent (e.g., ethanol) and add cyclopropylamine (1.1 eq). Stir the mixture at room temperature for 1-2 hours to form the enamine intermediate, ethyl 2-(2,4,5-trifluoro-3-methoxybenzoyl)-3-cyclopropylaminoacrylate.
-
Step 3b: Cyclization: To a solution of the enamine intermediate in a high-boiling polar aprotic solvent such as DMF, add a base like potassium carbonate (K₂CO₃, 2.0 eq). Heat the reaction mixture to around 50°C and stir for 1 hour.[6] The cyclization reaction yields ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate. The product can be precipitated by adding water and collected by filtration.
-
4. Hydrolysis to 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
-
Methodology: The final step to obtain the key intermediate is the hydrolysis of the ester.
-
Protocol: Suspend the ethyl ester from the previous step in a mixture of ethanol and water. Add a base such as sodium hydroxide (NaOH, 2.0 eq) and heat the mixture at reflux until the hydrolysis is complete (monitored by TLC). Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. Filter the solid, wash with water, and dry to obtain 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Quantitative Data Summary:
| Step | Starting Material | Reagents | Product | Yield (%) | Purity (%) |
| 1 | This compound | Thionyl chloride, DMF (cat.) | 2,4,5-Trifluoro-3-methoxybenzoyl chloride | >95 | - |
| 2 | 2,4,5-Trifluoro-3-methoxybenzoyl chloride | Diethyl malonate, Mg(OEt)₂ | Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate | 80-90 | >95 |
| 3 | Ethyl 3-oxo-3-(2,4,5-trifluoro-3-methoxyphenyl)propanoate | Triethyl orthoformate, Cyclopropylamine, K₂CO₃, DMF | Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | ~95[6] | >98 |
| 4 | Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate | NaOH, HCl | 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | >90 | >99 |
B. Synthesis of Gatifloxacin
Gatifloxacin is synthesized by the nucleophilic substitution of the fluorine atom at the C-7 position of the quinolone core with 2-methylpiperazine.
Experimental Protocol:
-
Methodology: A mixture of 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq) and 2-methylpiperazine (2.1 eq) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) is heated.
-
Protocol: Suspend 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid and 2-methylpiperazine in DMSO under a nitrogen atmosphere. Heat the mixture to 55°C for 24 hours. After cooling, the product can be isolated by filtration and purified by recrystallization.
Quantitative Data:
| Reactants | Solvent | Temperature | Time | Product | Yield (%) |
| 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, 2-methylpiperazine | DMSO | 55°C | 24 h | Gatifloxacin | 66-75[7] |
C. Synthesis of Moxifloxacin
Moxifloxacin is synthesized by a similar nucleophilic substitution reaction at the C-7 position of the quinolone core, this time with (S,S)-2,8-diazabicyclo[4.3.0]nonane.
Experimental Protocol:
-
Methodology: 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (1.0 eq) is reacted with (S,S)-2,8-diazabicyclo[4.3.0]nonane in a suitable solvent.
-
Protocol: In a reaction vessel, combine 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydro-3-quinolinecarboxylic acid and (S,S)-2,8-diazabicyclo[4.3.0]nonane in dimethyl sulfoxide (DMSO). Heat the reaction mixture to 65-70°C and stir for 6-8 hours, monitoring the progress by HPLC. Upon completion, cool the mixture and add water to precipitate the product. The solid is collected by filtration, washed with water, and dried.
Quantitative Data:
| Reactants | Solvent | Temperature | Time | Product | Yield (%) | Purity (%) (HPLC) |
| 1-Cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, (S,S)-2,8-diazabicyclo[4.3.0]nonane | DMSO | 65-70°C | 6-8 h | Moxifloxacin | 89.7[5] | 98[5] |
II. Mechanism of Action of Fluoroquinolone Antibiotics
Gatifloxacin and Moxifloxacin exert their bactericidal effects by inhibiting two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[3][4][5][7][8][9][10] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.
Signaling Pathway Diagram:
Caption: Mechanism of action of fluoroquinolones.
-
Inhibition of DNA Gyrase: In Gram-negative bacteria, the primary target is DNA gyrase. This enzyme introduces negative supercoils into the bacterial DNA, a process essential for the initiation of DNA replication and transcription. Fluoroquinolones bind to the DNA-gyrase complex, stabilizing it and preventing the re-ligation of the DNA strands. This leads to the accumulation of double-strand breaks in the bacterial chromosome.
-
Inhibition of Topoisomerase IV: In Gram-positive bacteria, topoisomerase IV is the main target. This enzyme is responsible for decatenating the interlinked daughter chromosomes after DNA replication, allowing for their segregation into daughter cells. Inhibition of topoisomerase IV by fluoroquinolones prevents this separation, leading to a halt in cell division.[4]
The dual-targeting mechanism of these fourth-generation fluoroquinolones contributes to their broad spectrum of activity and reduced potential for the development of bacterial resistance.
III. Potential Applications in Other Therapeutic Areas
While the use of this compound is well-established in the synthesis of fluoroquinolone antibiotics, its structural motifs suggest potential applications in other therapeutic areas, although specific, well-documented examples are less common in the literature.
A. Anti-inflammatory Agents
The trifluoromethoxybenzoyl moiety is present in some compounds investigated for anti-inflammatory properties. The fluorine atoms can enhance the binding to cyclooxygenase (COX) enzymes, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). However, at present, there are no widely marketed anti-inflammatory APIs that are explicitly synthesized from this compound. Further research in this area could lead to the development of novel anti-inflammatory agents.
B. Protein Kinase Inhibitors
The fluorinated benzene ring system is a common feature in many protein kinase inhibitors used in oncology. The fluorine atoms can form favorable interactions with the kinase active site. The overall substitution pattern of this compound makes it a potential scaffold for the design and synthesis of new kinase inhibitors. As with anti-inflammatory agents, this remains an area for further exploration, with limited specific examples in current literature.
Conclusion
This compound is a versatile and valuable building block in pharmaceutical synthesis, with a prominent role in the production of potent fluoroquinolone antibiotics like Gatifloxacin and Moxifloxacin. The detailed protocols provided herein offer a guide for the synthesis of these important APIs. The structural features of this molecule also suggest its potential for the development of new drugs in other therapeutic areas, warranting further investigation by researchers in drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Ethyl 1-cyclopropyl-6,7-difluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ablelab.eu [ablelab.eu]
- 8. Gould-Jacobs Reaction [drugfuture.com]
- 9. 1-CYCLOPROPYL-6,7-DIFLUORO-8-METHOXY QUINOLINE CARBOXYLIC ACID ETHYL ESTER | High Purity | China Manufacturer & Supplier | Applications, Safety, COA, MSDS [quinoline-thiophene.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of 2,4,5-Trifluoro-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,5-Trifluoro-3-methoxybenzoic acid is a key intermediate in the synthesis of various pharmaceuticals, particularly certain fluoroquinolone antibiotics.[1] Its molecular structure, featuring a trifluorinated phenyl ring with a methoxy group, imparts unique electronic properties and biological activities to the final drug molecules. The demand for this intermediate in the pharmaceutical industry necessitates a robust and scalable synthetic process.
This document provides detailed application notes and protocols for the scale-up synthesis of this compound. The primary route described herein starts from the readily available and cost-effective starting material, tetrachlorophthalic anhydride. The synthesis involves a multi-step process, including imidization, fluorination, hydrolysis, decarboxylation, and methylation.
Synthetic Pathway Overview
The overall synthetic scheme for the preparation of this compound from tetrachlorophthalic anhydride is a five-step process. This pathway is advantageous for industrial-scale production due to the accessibility of the initial raw materials and the generally good yields of the individual steps. The process has been outlined in various patents and publications, indicating its industrial relevance.[1][2]
Experimental Protocols
The following sections provide a detailed, step-by-step protocol for the synthesis of this compound. The parameters provided are based on literature data and should be optimized for specific laboratory or plant-scale equipment.
Step 1: Synthesis of N-methyl tetrachlorophthalimide
This initial step involves the reaction of tetrachlorophthalic anhydride with methylamine to form the corresponding imide.
-
Reaction: Tetrachlorophthalic anhydride + Methylamine → N-methyl tetrachlorophthalimide
-
Protocol:
-
In a suitable reactor, charge a 45-50% by weight aqueous solution of a solvent (e.g., water).
-
Add tetrachlorophthalic anhydride to the solvent.
-
While maintaining the temperature below 35°C, slowly add a calculated amount of a 40% by weight aqueous solution of methylamine.
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After the addition is complete, heat the mixture to reflux at 105-110°C and maintain for 10 hours.
-
Cool the reaction mixture to 20-30°C.
-
Isolate the solid product by centrifugation or filtration.
-
Dry the solid to obtain N-methyl tetrachlorophthalimide. The mother liquor can be recycled.[1][3]
-
Step 2: Synthesis of N-methyl tetrafluorophthalimide
The tetrachloro-imide is converted to the tetrafluoro-imide via a halogen exchange (Halex) reaction using an alkali metal fluoride.
-
Reaction: N-methyl tetrachlorophthalimide + Alkali Metal Fluoride → N-methyl tetrafluorophthalimide
-
Protocol:
-
In a suitable reactor, charge N-methyl tetrachlorophthalimide and an alkali metal fluoride (e.g., potassium fluoride).
-
The reaction can be carried out in the presence of a phase transfer catalyst to improve efficiency.
-
Heat the reaction mixture to a temperature in the range of 110-130°C.
-
Maintain the reaction for 1-8 hours under a pressure of 0.01-0.5 MPa.[4]
-
After the reaction is complete, the product can be isolated.
-
Step 3: Synthesis of 2,4,5-Trifluoro-3-hydroxybenzoic acid
This step involves the hydrolysis of the N-methyl tetrafluorophthalimide, followed by decarboxylation.
-
Reaction: N-methyl tetrafluorophthalimide → 2,4,5-Trifluoro-3-hydroxyphthalic acid salt → 2,4,5-Trifluoro-3-hydroxybenzoic acid
-
Protocol:
-
The N-methyl tetrafluorophthalimide is subjected to a defluorination hydroxylation reaction with an alkali (e.g., sodium hydroxide) to yield the corresponding hydroxyphthalic acid salt.[5]
-
The reaction mixture containing the salt is then acidified (e.g., with hydrochloric or sulfuric acid) to a pH of 0.5-7.0.[5]
-
The acidified mixture is heated to 100-180°C for 3-10 hours to induce decarboxylation.[5]
-
After cooling, the product, 2,4,5-Trifluoro-3-hydroxybenzoic acid, is extracted with a suitable organic solvent (e.g., ethyl acetate).
-
Step 4: Synthesis of this compound
The final step is the methylation of the hydroxyl group to yield the desired product.
-
Reaction: 2,4,5-Trifluoro-3-hydroxybenzoic acid + Methylating Agent → this compound
-
Protocol:
-
To a solution of 2,4,5-Trifluoro-3-hydroxybenzoic acid in a suitable solvent (e.g., dimethyl carbonate, dimethyl sulfoxide, or N,N-dimethylformamide), add a methylating agent such as dimethyl sulfate. The mass of the solvent should be 3-20 times that of the starting benzoic acid derivative.[5]
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The reaction is carried out at a temperature of 100-200°C for 5-11 hours.[5]
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Upon completion, the solvent is removed.
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The residue is hydrolyzed with an alkali solution, followed by acidification.
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The final product, this compound, is extracted with ethyl acetate and dried.[5]
-
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound and its intermediates, as reported in the literature. It is important to note that yields and reaction conditions can vary depending on the scale and specific equipment used.
| Step | Reaction | Starting Material | Key Reagents | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Imidization | Tetrachlorophthalic anhydride | Methylamine (aq) | 105-110 | 10 | Not specified | [1][3] |
| 2 | Fluorination | N-methyl tetrachlorophthalimide | Potassium fluoride | 110-130 | 1-8 | 78 | [4] |
| 3 | Hydrolysis & Decarboxylation | N-methyl tetrafluorophthalimide | NaOH, H₂SO₄/HCl | 100-180 | 3-10 | Not specified | [5] |
| 4 | Methylation | 2,4,5-Trifluoro-3-hydroxybenzoic acid | Dimethyl sulfate | 100-200 | 5-11 | Not specified | [5] |
| Overall | 5-Step Synthesis | Tetrachlorophthalic anhydride | - | - | - | 55.5 | [2] |
| Intermediate/Product | Property | Value | Reference |
| N-methyl tetrafluorophthalimide | Melting Point | 157°C | [6] |
| This compound | Melting Point | 105-112°C | [7][8] |
| This compound | Purity | ≥95% | [8] |
Mandatory Visualization
The following diagrams illustrate the experimental workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Caption: Logical flow of the multi-step synthesis process.
Conclusion
The synthesis of this compound from tetrachlorophthalic anhydride is a well-established industrial process. The protocols and data presented in this document provide a comprehensive guide for researchers and drug development professionals involved in the scale-up of this important pharmaceutical intermediate. Successful scale-up will require careful optimization of the reaction conditions for each step to ensure high yield, purity, and cost-effectiveness. The use of analytical techniques such as HPLC and GC/MS is crucial for monitoring reaction progress and ensuring the quality of the final product.[2]
References
- 1. CN103450013B - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]
- 4. CN110407735B - Synthesis process of 3,4,5, 6-tetrafluoro-N-methylphthalimide - Google Patents [patents.google.com]
- 5. CN111253241A - Preparation method of 2,4, 5-trifluoro-3-methoxybenzoyl chloride and intermediate thereof - Google Patents [patents.google.com]
- 6. 3,4,5,6-Tetrafluoro-N-methylphthalimide | 33795-85-6 | FT75355 [biosynth.com]
- 7. This compound | 112811-65-1 [chemicalbook.com]
- 8. This compound 95 112811-65-1 [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,4,5-Trifluoro-3-methoxybenzoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 2,4,5-Trifluoro-3-methoxybenzoic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, with a focus on a common synthetic route starting from tetrafluorophthalic acid.
Guide 1: Defluorination-Hydroxylation and Decarboxylation of Tetrafluorophthalic Acid
| Issue | Potential Cause | Recommended Solution |
| Low yield of 2,4,5-Trifluoro-3-hydroxybenzoic acid | Incomplete defluorination-hydroxylation. | Ensure the reaction temperature is maintained in the optimal range of 75-105°C to prevent the formation of by-products at higher temperatures and incomplete reaction at lower temperatures.[1] |
| Inefficient decarboxylation. | Acidify the reaction mixture to a pH of 1.0 to facilitate the decarboxylation process.[1] | |
| Loss of product during extraction. | Use an efficient extraction solvent such as ethyl acetate. Ensure thorough extraction by performing multiple extractions.[1] | |
| Presence of impurities in the intermediate product | Formation of undesired isomers or incompletely reacted starting material. | Optimize the reaction time and temperature for the defluorination-hydroxylation step. Purify the intermediate product by recrystallization or chromatography before proceeding to the next step. |
Guide 2: Methylation of 2,4,5-Trifluoro-3-hydroxybenzoic Acid
| Issue | Potential Cause | Recommended Solution |
| Low yield of this compound | Incomplete methylation. | Ensure the use of a suitable methylating agent and optimize its molar ratio with the starting material. Dimethyl carbonate can be used as a less toxic alternative to dimethyl sulfate.[2] The reaction temperature should be carefully controlled within the range of 100-200°C (preferably 120-180°C) for a reaction time of 5-11 hours (preferably 6-8 hours).[2] |
| Side reactions due to harsh conditions. | Avoid excessively high temperatures or prolonged reaction times which can lead to the formation of by-products. | |
| Difficulty in product isolation | Formation of emulsions during workup. | After hydrolysis with an alkali solution and acidification, allow the mixture to stand for a sufficient period to ensure complete precipitation of the product before extraction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A common and industrially relevant starting material is tetrafluorophthalic acid or its derivatives like N-methyl tetrafluorophthalimide.[2][3]
Q2: What are the key steps in the synthesis of this compound from tetrafluorophthalic acid?
The synthesis generally involves three main stages:
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Defluorination-Hydroxylation: Selective replacement of a fluorine atom with a hydroxyl group.
-
Decarboxylation: Removal of a carboxyl group.
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Methylation: Introduction of a methyl group to the hydroxyl function.[2]
Q3: Are there any less toxic alternatives to commonly used reagents like dimethyl sulfate?
Yes, dimethyl carbonate is a greener and less toxic alternative for the methylation step.[2] Tri-n-butylamine, another toxic reagent sometimes used for decarboxylation, can also be avoided in certain process optimizations.[2][4]
Q4: How can the yield of the final product be maximized?
Optimizing reaction parameters such as temperature, reaction time, and reagent stoichiometry at each step is crucial. For instance, in the methylation step using dimethyl carbonate, a yield of 80.16% has been reported under optimized conditions.[2] The addition of diphenylmethane during methylation has been shown to increase the yield of the subsequent ester to 90.5%.[5]
Q5: What are the common methods for purification of the final product?
Standard purification techniques include recrystallization, distillation, and chromatography to achieve high purity of this compound.[1]
Data Presentation
Table 1: Comparison of Different Methylation Conditions
| Starting Material | Methylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 2,4,5-Trifluoro-3-hydroxybenzoic acid | Dimethyl carbonate | Water, DMC, DIPEA, KH₂PO₄ | 170 | 5.5 | 80.16 | CN111253241A[2] |
| 4-hydroxy-3,5,6-trifluorophthalic acid derivative | Dimethyl sulfate | Acetone | Reflux | 1.5 | Not specified for final product | US5380926A[1] |
| 4-hydroxy-3,5,6-trifluorophthalic acid | Not specified | Diphenylmethane added during methylation | Not specified | Not specified | 90.5 (for methyl ester) | ChemicalBook[5] |
Table 2: Decarboxylation Conditions for Methoxy-trifluorophthalic Acid Derivatives
| Starting Material | Solvent | Temperature (°C) | Time (h) | Yield of this compound (%) | Reference |
| 4-methoxy-3,5,6-trifluorophthalic acid | DMSO | 150 | 24 | 42.6 | US5380926A[1] |
| 4-methoxy-3,5,6-trifluorophthalic acid | NMP | 150 | 24 | 51.0 | US5380926A[1] |
Experimental Protocols
Protocol 1: Synthesis of this compound from 2,4,5-Trifluoro-3-hydroxybenzoic acid (Based on CN111253241A)
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Reaction Setup: In an autoclave, charge 30.00 g of 2,4,5-Trifluoro-3-hydroxybenzoic acid, 150.00 g of water, 150.00 g of dimethyl carbonate (DMC), 10.08 g of N,N-diisopropylethylamine (DIPEA), and 4.25 g of potassium dihydrogen phosphate.[2]
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Methylation: Heat the mixture to 170°C and stir for 5.5 hours.[2]
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Work-up: After cooling, recover the solvent under reduced pressure. To the resulting oily liquid, add 125 g of 10 wt% NaOH solution and hydrolyze at 35°C for 3 hours.[2]
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Isolation: Acidify the mixture to a pH of 1.0 with hydrochloric acid and extract with ethyl acetate.[2]
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Purification: Recover the ethyl acetate and dry the resulting solid to obtain this compound.[2]
Visualizations
Caption: General synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield in the synthesis process.
References
- 1. US5380926A - Method of making 3-methoxy-2,4,5-trifluorobenzoic acid - Google Patents [patents.google.com]
- 2. CN111253241A - Preparation method of 2,4, 5-trifluoro-3-methoxybenzoyl chloride and intermediate thereof - Google Patents [patents.google.com]
- 3. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]
- 4. CN114736133B - Preparation of 2,4, 5-trifluoro-3-methoxybenzoic acid - Google Patents [patents.google.com]
- 5. 2,4,5-Trifluoro-3-methoxy-benzoic acid methyl ester synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Purification of 2,4,5-Trifluoro-3-methoxybenzoic Acid
Welcome to the technical support center for the purification of 2,4,5-Trifluoro-3-methoxybenzoic Acid (CAS: 112811-65-1). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Impurities in this compound typically originate from the synthetic route. Common impurities may include:
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Unreacted Starting Materials: Depending on the synthesis, these could include precursors like tetrafluorophthalimide derivatives.
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Positional Isomers: If the starting materials are not isomerically pure, other trifluoro-methoxybenzoic acid isomers may be present.
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Incomplete Reaction Products: Precursors such as 2,4,5-trifluoro-3-hydroxybenzoic acid from an incomplete methylation step can be a common impurity.[1]
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Solvent Residues: Residual solvents from the reaction or initial work-up may persist in the crude product.
Q2: My purified this compound appears off-white or yellowish. How can I remove the color?
A2: A yellowish or brownish tint is usually due to trace organic impurities or by-products from the synthesis. Two effective methods to address this are:
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Activated Charcoal Treatment: During recrystallization, adding a small amount of activated charcoal to the hot solution can adsorb colored impurities. The charcoal is then removed by hot filtration.
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Repeat Recrystallization: A second recrystallization is often sufficient to remove residual colored impurities, yielding a white crystalline product.
Q3: I'm having difficulty inducing crystallization during recrystallization. What steps can I take?
A3: If crystals do not form upon cooling, several techniques can be employed:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
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Seeding: If available, add a single, pure crystal of this compound to the cooled solution to act as a template for crystallization.
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Solvent Evaporation: Slowly evaporate some of the solvent to increase the concentration of the compound, which may induce crystallization.
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Extended Cooling: Allow the solution to stand in an ice bath or refrigerator for a longer period.
Q4: How can I assess the purity of my final product?
A4: High-Performance Liquid Chromatography (HPLC) is a reliable method for assessing the purity of this compound. A Reversed-Phase HPLC (RP-HPLC) method, similar to those used for other fluorinated benzoic acids, is recommended.[2] Purity can be determined by the area percentage of the main peak in the chromatogram. Additionally, the melting point of the purified compound can be compared to the literature value (typically 116-119 °C) as an indicator of purity.[3]
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Crystal Formation | - Solution is not saturated (too much solvent used).- The compound is highly soluble in the solvent even at low temperatures. | - Evaporate some solvent to increase concentration.- Cool the solution in an ice bath for an extended period.- Try a different solvent or solvent system where the compound has lower solubility when cold. |
| Oiling Out | - The boiling point of the solvent is higher than the melting point of the solute.- The solution is supersaturated, and cooling is too rapid. | - Re-heat the solution to dissolve the oil, add a small amount of a solvent in which the compound is more soluble, and allow it to cool more slowly.- Ensure the solution is not cooled too quickly; an insulated container can help moderate the cooling rate.[4] |
| Low Recovery of Purified Product | - Too much solvent was used for dissolution.- Premature crystallization occurred during hot filtration.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent required for complete dissolution.- Pre-heat the funnel and filter flask for hot filtration.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[4] |
| Colored Impurities in Crystals | - Impurities have similar solubility and co-crystallize with the product.- Activated charcoal treatment was insufficient. | - Perform a second recrystallization.- During recrystallization, add a small amount of activated charcoal to the hot solution and perform a hot filtration to remove it along with the colored impurities.[5] |
Column Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation of Compound and Impurities | - Inappropriate mobile phase polarity. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for the target compound for good separation. |
| Compound Elutes Too Quickly (High Rf) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., increase the hexane-to-ethyl acetate ratio). |
| Compound Does Not Elute from the Column (Low/No Rf) | - The mobile phase is not polar enough. | - Increase the polarity of the mobile phase. For acidic compounds like this, adding a small amount of acetic acid (0.5-1%) to the mobile phase can help improve elution. |
| Band Tailing | - The column is overloaded.- Interaction between the acidic compound and the silica gel. | - Use a larger column or load less sample.- Add a small amount of a slightly more polar solvent or a few drops of acetic acid to the mobile phase to reduce interaction with the stationary phase. |
Data Presentation
Comparison of Purification Techniques
The selection of a purification technique depends on the impurity profile, the scale of the experiment, and the desired final purity.
| Purification Technique | Principle | Typical Purity Achieved | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | >99% | Simple, cost-effective, and scalable for crystalline solids. | Not effective for impurities with similar solubility profiles; potential for product loss in the mother liquor.[6] |
| Column Chromatography | Differential adsorption of compounds onto a stationary phase as a mobile phase passes through it. | >99.5% | Highly effective for separating compounds with very similar properties; applicable to a wide range of compounds.[6] | More time-consuming and requires larger volumes of solvent; less scalable than recrystallization. |
| Acid-Base Extraction | Separation of acidic, basic, and neutral compounds based on their solubility in aqueous and organic phases at different pH values. | 70-90% (as a preliminary step) | High capacity, effective for removing neutral and basic impurities. | Not effective for removing other acidic impurities with similar pKa values. |
Experimental Protocols
Protocol 1: Recrystallization from Ethanol/Water
This protocol is a recommended starting point based on methods for similar fluorinated benzoic acids.[4]
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Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot 95% ethanol.
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Water Addition: While the ethanol solution is hot, add hot deionized water dropwise until the solution becomes slightly cloudy (the saturation point).
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Re-dissolution: Add a few drops of hot ethanol to re-dissolve the precipitate and obtain a clear solution.
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Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, swirl the flask, and perform a hot filtration to remove the charcoal.
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Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once crystal formation begins, place the flask in an ice bath for at least 30 minutes to maximize the yield.
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Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.
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Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Column Chromatography
This general protocol is suitable for separating the product from closely related impurities.
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Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase Selection: Determine an appropriate mobile phase using TLC. A good starting point is a mixture of hexanes and ethyl acetate (e.g., 7:3 v/v) with the addition of 0.5% acetic acid to improve peak shape and prevent tailing.
-
Column Packing: Prepare a slurry of silica gel in the mobile phase and pour it into the chromatography column. Allow the silica to settle, ensuring no air bubbles are trapped. Drain the excess solvent until the level is just above the silica bed.
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Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (or a slightly more polar solvent like dichloromethane) and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting the column with the selected mobile phase, collecting fractions in test tubes.
-
Monitoring: Monitor the fractions by TLC to identify those containing the pure product.
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Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Visualizations
References
- 1. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]
- 2. americanlaboratory.com [americanlaboratory.com]
- 3. chemimpex.com [chemimpex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 2,4,5-Trifluoro-3-methoxybenzoic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4,5-Trifluoro-3-methoxybenzoic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on common side reactions and purification challenges.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Final Product | Incomplete reaction in one or more steps. | Monitor each reaction step by an appropriate analytical method (e.g., GC, TLC, or NMR) to ensure complete conversion of the starting material before proceeding to the next step. |
| Suboptimal reaction temperature. | For the initial reaction of tetrafluorophthalimide with alkali metal hydroxide, maintain the temperature between 75°C and 105°C to avoid the formation of by-products.[1] For the decarboxylation step, a temperature of 150°C to 180°C is recommended. | |
| Inefficient extraction of intermediates or final product. | Use an appropriate solvent for extraction, such as ethyl acetate. Ensure the pH is correctly adjusted to precipitate the product before extraction. | |
| Presence of Impurities in the Final Product | Formation of isomeric by-products. | During the decarboxylation of 4-methoxy-3,5,6-trifluorophthalic acid, the formation of the isomeric 4-methoxy-2,3,5-trifluorobenzoic acid is a known side reaction. Purification by fractional crystallization or chromatography may be necessary. |
| Incomplete methylation. | The precursor, 2,4,5-trifluoro-3-hydroxybenzoic acid, may be present as an impurity. Ensure the use of a sufficient excess of the methylating agent and adequate reaction time. Monitor the reaction for the disappearance of the starting material. | |
| By-products from high-temperature reactions. | In the synthesis starting from tetrafluorophthalimide, temperatures above 130°C can lead to the formation of unspecified by-products.[1] Adhere to the recommended temperature range. | |
| Residual starting materials or reagents. | Ensure proper work-up and purification procedures are followed, including washing the crude product to remove unreacted reagents and catalysts. | |
| Difficulty in Isolating the Product | Incorrect pH during work-up. | The carboxylic acid product is soluble in basic solutions and precipitates in acidic solutions. Carefully adjust the pH to below 2 with an acid like HCl to ensure complete precipitation before filtration or extraction. |
| Product is an oil or does not crystallize. | This may be due to the presence of impurities. Attempt to purify a small sample by column chromatography to obtain a pure solid, which can then be used to seed the bulk material for crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of this compound?
A1: Common starting materials include tetrafluorophthalimide and tetrachlorophthalic anhydride. One synthetic route involves the reaction of tetrafluorophthalimide with an alkali metal hydroxide, followed by methylation and decarboxylation.[1] Another approach starts with tetrachlorophthalic anhydride, which is converted to N-methyl tetrafluorophthalimide, followed by reaction with sodium hydroxide, decarboxylation, acidification, and methylation.
Q2: What is a critical side product to be aware of during the synthesis?
A2: A significant side product that is often difficult to separate is the isomeric 4-methoxy-2,3,5-trifluorobenzoic acid. This can form during the decarboxylation of 4-methoxy-3,5,6-trifluorophthalic acid. Careful control of the reaction conditions and rigorous purification are necessary to minimize this impurity.
Q3: What analytical techniques are recommended for monitoring the reaction progress and purity of the final product?
A3: Gas chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) are effective for monitoring the progress of the reaction and for identifying and quantifying the product and any volatile impurities.[1] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural confirmation of the final product and intermediates.
Q4: Are there any particularly hazardous reagents used in the synthesis that require special handling?
A4: Some synthetic routes may employ dimethyl sulfate as a methylating agent. Dimethyl sulfate is highly toxic and a suspected carcinogen, so appropriate safety precautions, such as working in a well-ventilated fume hood and using personal protective equipment, are essential. Alternative, less toxic methylating agents are being explored in newer synthetic methods.[2]
Q5: What are the key parameters to control during the decarboxylation step?
A5: The key parameters for the decarboxylation of 4-methoxy-3,5,6-trifluorophthalic acid are temperature and solvent. The reaction is typically carried out in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (DMSO) at temperatures ranging from 150°C to 180°C.
Experimental Protocols
Synthesis from Tetrafluorophthalimide
This protocol is based on the method described in US Patent 5,380,926.[1]
-
Reaction of Tetrafluorophthalimide with Sodium Hydroxide: A solution of tetrafluorophthalimide in a suitable solvent is added to an aqueous solution of an alkali metal hydroxide, such as sodium hydroxide. The reaction is typically conducted at a temperature between room temperature and 130°C, with a preferred range of 75°C to 105°C to minimize side product formation. The reaction progress is monitored by GC until the tetrafluorophthalimide is consumed.
-
Methylation: The resulting mixture of alkali metal salts of 4-hydroxy-3,5,6-trifluoro-N-alkylphthalamic acid and 3-hydroxy-2,4,5-trifluoro-N-alkylbenzamide is then reacted with a methylating agent, such as dimethyl sulfate. This step is typically performed at reflux for approximately 1.5 hours.
-
Acidification and Extraction: After cooling, the reaction mixture is acidified with an acid like HCl to a pH of 1.0. The products, 4-methoxy-3,5,6-trifluoro-N-alkylphthalamic acid and 3-methoxy-2,4,5-trifluoro-N-alkylbenzamide, are then extracted with an organic solvent such as ethyl acetate.
-
Hydrolysis and Decarboxylation: The extracted products are then hydrolyzed with an acid to produce 4-methoxy-3,5,6-trifluorophthalic acid and this compound. The 4-methoxy-3,5,6-trifluorophthalic acid is subsequently decarboxylated by heating in a polar aprotic solvent like DMSO at approximately 150°C for several hours to yield additional this compound.
Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
References
Technical Support Center: 2,4,5-Trifluoro-3-methoxybenzoic Acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2,4,5-Trifluoro-3-methoxybenzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound?
This compound is a white to almost white crystalline powder.[1] Its structure includes three electron-withdrawing fluorine atoms and an electron-donating methoxy group on the benzene ring, which significantly influence its reactivity. It is primarily used as a key intermediate in the synthesis of pharmaceuticals, particularly fluoroquinolone antibiotics, and agrochemicals.[1][2]
Q2: What are the main safety precautions to consider when handling this compound?
This compound is classified as a skin and eye irritant and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should always be worn. Work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Q3: In which solvents is this compound soluble?
Q4: What are the common reactions performed with this compound?
The most common reactions involve the carboxylic acid functional group, including:
-
Amide bond formation (amidation): Reaction with amines to form amides.
-
Esterification: Reaction with alcohols to form esters.
-
Acyl chloride formation: Conversion of the carboxylic acid to the more reactive acyl chloride, typically using reagents like thionyl chloride or oxalyl chloride.[4] This intermediate is often used in subsequent acylation reactions.
-
Synthesis of quinolone derivatives: A key application where the benzoic acid moiety serves as a building block for the quinolone scaffold.[5]
Troubleshooting Guide
Amide Coupling Reactions
Q1: I am getting a low yield in my amide coupling reaction with an amine. What are the likely causes?
Several factors can contribute to low yields in amide coupling reactions with this substrate:
-
Reduced nucleophilicity of the amine: The electron-withdrawing fluorine atoms on the benzoic acid ring make the carbonyl carbon more electrophilic, but if the amine partner is also electron-deficient (e.g., an aniline with electron-withdrawing groups), the reaction rate can be significantly reduced.
-
Steric hindrance: If either the amine or a substituent on the benzoic acid is bulky, it can sterically hinder the approach of the nucleophile.
-
Incomplete activation of the carboxylic acid: The chosen coupling reagent may not be efficient enough to fully activate the carboxylic acid for reaction with a weakly nucleophilic amine.
-
Side reactions: The activated carboxylic acid intermediate can be susceptible to hydrolysis if there is moisture in the reaction.
Troubleshooting Steps:
-
Choice of Coupling Reagent: For electron-deficient amines, consider more potent coupling reagents like HATU, HBTU, or COMU. These reagents can more effectively activate the carboxylic acid.
-
Reaction Conditions:
-
Temperature: Gently heating the reaction can sometimes overcome the activation energy barrier, especially with unreactive coupling partners.
-
Solvent: Use anhydrous polar aprotic solvents like DMF or NMP.
-
Base: Employ a non-nucleophilic base such as diisopropylethylamine (DIPEA) to scavenge the acid produced during the reaction without competing with the amine nucleophile.
-
-
Order of Addition: Pre-activating the carboxylic acid by stirring it with the coupling reagent and base for a short period before adding the amine can improve yields.
-
Moisture Control: Ensure all glassware is oven-dried and use anhydrous solvents to minimize hydrolysis of the activated intermediate.
Q2: I am observing significant byproduct formation in my amide coupling reaction. What could they be and how can I minimize them?
Common byproducts in amide coupling reactions include:
-
Urea byproduct: If using a carbodiimide coupling reagent like DCC or EDC, the corresponding urea byproduct will be formed.
-
Epimerization: If your amine or carboxylic acid has a chiral center adjacent to the reacting functional group, epimerization can occur.
Minimization Strategies:
-
Purification: The urea byproduct from DCC is often insoluble in many organic solvents and can be removed by filtration. Byproducts from water-soluble coupling reagents like EDC can be removed during an aqueous workup.
-
Additives: To suppress epimerization, additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can be used in conjunction with the coupling reagent.
Esterification Reactions
Q1: My esterification reaction is slow or incomplete. How can I drive it to completion?
-
Catalyst: Ensure you are using a sufficient amount of an appropriate acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
-
Water Removal: Esterification is an equilibrium reaction. To drive it towards the product, water must be removed as it is formed. This can be achieved by using a Dean-Stark apparatus, adding molecular sieves, or using a large excess of the alcohol reactant.
-
Steric Hindrance: If the alcohol is sterically hindered (e.g., a tertiary alcohol), standard Fischer esterification conditions may not be effective. In such cases, converting the carboxylic acid to its acyl chloride first and then reacting it with the alcohol in the presence of a base like pyridine is a more effective method.
Q2: What are potential side reactions during esterification?
-
Dehydration of the alcohol: Under strong acidic conditions and heat, some alcohols may undergo dehydration to form alkenes.
-
Ether formation: If using a large excess of alcohol and high temperatures, self-condensation of the alcohol to form an ether is possible.
To minimize these side reactions, use the mildest possible reaction conditions (temperature and catalyst concentration) that still allow for a reasonable reaction rate.
Acyl Chloride Formation
Q1: I am having trouble forming the acyl chloride of this compound. What are some common issues?
-
Reagent Purity: Ensure that the thionyl chloride or oxalyl chloride is of high purity and has not been exposed to moisture, as this can lead to decomposition and reduced reactivity.
-
Incomplete Reaction: The reaction may require heating to go to completion. Monitor the reaction by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid) or by quenching a small aliquot with an amine and analyzing the product formation by LC-MS.
-
Side Reactions: Overheating or prolonged reaction times can sometimes lead to decomposition or side reactions on the aromatic ring, although the trifluoro-substitution generally deactivates the ring towards electrophilic attack.
Troubleshooting Steps:
-
Catalyst: A catalytic amount of DMF is often used to accelerate the formation of acyl chlorides with thionyl chloride or oxalyl chloride.
-
Temperature Control: Start the reaction at a lower temperature and gradually increase the heat as needed to control the reaction rate and minimize side reactions.
-
Removal of Excess Reagent: Thionyl chloride and oxalyl chloride are volatile and can be removed under reduced pressure after the reaction is complete. Ensure your vacuum setup is protected from the corrosive byproducts (HCl and SO₂).
Quantitative Data
| Parameter | Value | Reference |
| Molecular Formula | C₈H₅F₃O₃ | [3] |
| Molecular Weight | 206.12 g/mol | [3] |
| Melting Point | 116 - 119 °C | [1] |
| Appearance | White to almost white powder/crystal | [1] |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
-
Dissolution: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Addition of Reagents: To the stirred solution, add the amine (1.1 equivalents) followed by DIPEA (2.5 equivalents).
-
Activation: Add HATU (1.2 equivalents) portion-wise to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Formation of 2,4,5-Trifluoro-3-methoxybenzoyl chloride
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), add this compound (1.0 equivalent).
-
Reagent Addition: Under an inert atmosphere, add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 equivalents).
-
Catalyst: Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).
-
Reaction: Heat the reaction mixture to reflux (approximately 80 °C) and stir for 2-4 hours. Monitor the reaction for the cessation of gas evolution.
-
Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation under atmospheric pressure, followed by removal of the remaining traces under reduced pressure.
-
Product: The resulting 2,4,5-Trifluoro-3-methoxybenzoyl chloride is often used in the next step without further purification.
Visualizations
Caption: Experimental workflow for a typical amide coupling reaction.
Caption: Troubleshooting logic for low yield in amide coupling reactions.
References
- 1. Selective separation of fluorinated compounds from complex organic mixtures by pyrolysis-comprehensive two-dimensional gas chromatography coupled to high-resolution time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C8H5F3O3 | CID 2733970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]
- 5. This compound | 112811-65-1 [chemicalbook.com]
optimization of reaction conditions for 2,4,5-Trifluoro-3-methoxybenzoic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2,4,5-Trifluoro-3-methoxybenzoic acid. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and optimized synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low Overall Yield | Incomplete fluorination of the starting material (e.g., N-methyl tetrachlorophthalimide). | - Ensure the use of a highly reactive fluoride source, such as potassium fluoride. - Optimize the reaction temperature for the fluorination step, typically in the range of 135-155°C.[1] - Ensure anhydrous conditions, as water can react with the fluorinating agent. |
| Incomplete ring opening and decarboxylation. | - Adjust the pH to be slightly acidic (pH 3-4) before heating for decarboxylation.[2] - Ensure sufficient heating and reaction time for the decarboxylation step. | |
| Incomplete methylation of 2,4,5-trifluoro-3-hydroxybenzoic acid. | - Use an appropriate excess of the methylating agent, such as dimethyl sulfate. - Maintain a basic pH during the methylation reaction to ensure the deprotonation of the hydroxyl group. | |
| Loss of product during extraction and purification. | - Use an appropriate organic solvent for extraction, such as ethyl acetate.[3] - Perform multiple extractions to ensure complete recovery. - Optimize the purification method (e.g., recrystallization) to minimize product loss. | |
| Product is Off-White or Colored | Presence of colored byproducts from side reactions. | - Treat the crude product solution with activated charcoal during recrystallization to adsorb colored impurities. - Ensure complete reaction at each step to minimize the formation of intermediates that can lead to colored byproducts. |
| Residual catalyst or reagents. | - Thoroughly wash the isolated product with an appropriate solvent to remove any residual catalysts or unreacted reagents. | |
| Incomplete Reaction (as indicated by TLC or HPLC) | Suboptimal reaction temperature. | - For the initial reaction with an alkali metal hydroxide, the preferred temperature range is about 75° to 105°C to avoid slow reaction rates at lower temperatures and byproduct formation at higher temperatures.[3] - For the methylation step, heating to about room temperature to 50°C is generally sufficient.[3] |
| Insufficient reaction time. | - Monitor the reaction progress using TLC or HPLC and continue until the starting material is consumed. | |
| Poor quality of reagents. | - Use reagents of high purity to avoid side reactions and ensure complete conversion. |
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the synthesis of this compound?
A1: A common industrial route starts with tetrachlorophthalic anhydride.[1][2]
Q2: What are the key steps in the synthesis of this compound from tetrachlorophthalic anhydride?
A2: The synthesis typically involves the following key stages:
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Imidization with methylamine to form N-methyl tetrachlorophthalimide.[1][2]
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Fluorination using an alkali metal fluoride (e.g., potassium fluoride) to yield N-methyl tetrafluorophthalimide.[1][2]
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Ring opening and hydroxylation with a base like sodium hydroxide to form 2,4,5-trifluoro-3-hydroxy sodium phthalate.[1][2]
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Decarboxylation and acidification to produce 2,4,5-trifluoro-3-hydroxybenzoic acid.[1][2]
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Methylation of the hydroxyl group using a methylating agent like dimethyl sulfate to give this compound sodium salt.[1][2]
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Acidification to yield the final product, this compound.[1][2]
Q3: How can I monitor the progress of the different reaction steps?
A3: Thin Layer Chromatography (TLC) is a convenient method for qualitatively monitoring the consumption of starting materials and the formation of products. For more quantitative analysis and to check for the presence of intermediates and impurities, High-Performance Liquid Chromatography (HPLC) is recommended.
Q4: What are the critical safety precautions to take during this synthesis?
A4: It is crucial to handle all reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Dimethyl sulfate is toxic and should be handled with extreme care.[4] Reactions involving pressure and heating should be conducted with appropriate safety measures and equipment.
Experimental Protocols
A detailed methodology for the synthesis of this compound is provided below.
Synthesis of this compound
This protocol outlines a multi-step synthesis starting from a tetrafluorophthalimide derivative.
-
Ring Opening and Hydroxylation: A tetrafluorophthalimide is reacted with an alkali metal hydroxide (e.g., sodium hydroxide) to produce a mixture of alkali metal salts of 4-hydroxy-3,5,6-trifluoro-N-alkylphthalamic acid and 3-hydroxy-2,4,5-trifluoro-N-alkylbenzamide.[3] This reaction is typically performed at a temperature ranging from room temperature to about 130°C, with a preferred range of 75°C to 105°C.[3]
-
Methylation: The resulting mixture is then reacted with a methylating agent, such as dimethyl sulfate.[3] This step is generally carried out by heating the solution to a temperature between room temperature and 50°C.[3]
-
Acidification and Extraction: The reaction mixture is acidified using a mineral acid like HCl to a pH of 1.0.[3] The product is then extracted into an organic solvent, with ethyl acetate being a preferred choice.[3] The organic layer is washed with water and dried over a drying agent like magnesium sulfate.[3]
-
Hydrolysis and Decarboxylation: The solids obtained after solvent evaporation are combined with an acid, such as 40% (w/w) sulfuric acid, and heated to around 145°C.[3] The reaction is monitored by gas chromatography (GC) until completion to yield this compound.[3]
-
Purification: The final product can be purified by standard techniques such as recrystallization or chromatography.[3]
Data Presentation
The following table summarizes the key reaction conditions for the synthesis of this compound.
| Reaction Step | Reagents | Temperature | Key Parameters | Reference |
| Imidization | Tetrachlorophthalic anhydride, Methylamine | 100-120°C (preferably 105-110°C) | - | [1] |
| Fluorination | N-methyl tetrachlorophthalimide, Potassium fluoride | 135-155°C (preferably 145-150°C) | Anhydrous conditions | [1] |
| Ring Opening | N-methyl tetrafluorophthalimide, Sodium hydroxide | 75-105°C | - | [3] |
| Decarboxylation | 2,4,5-trifluoro-3-hydroxy sodium phthalate, Acid | Heating | Adjust pH to 3-4 before heating | [2] |
| Methylation | 2,4,5-trifluoro-3-hydroxybenzoic acid, Dimethyl sulfate, Base | Room temperature to 50°C | Maintain basic pH | [3] |
| Final Acidification | This compound sodium salt, Mineral acid | - | Adjust to acidic pH | [2] |
Mandatory Visualization
The following diagram illustrates the general workflow for the synthesis of this compound.
Caption: General workflow for the synthesis of this compound.
References
Technical Support Center: Catalyst Selection for Reactions Involving 2,4,5-Trifluoro-3-methoxybenzoic Acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in reactions involving 2,4,5-Trifluoro-3-methoxybenzoic acid. The information is presented in a practical question-and-answer format to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic reactions performed on this compound?
A1: The most common catalytic reactions involving this compound and its derivatives include:
-
Amide Bond Formation (Amidation): Coupling of the carboxylic acid with primary or secondary amines to form amides.
-
Esterification: Reaction of the carboxylic acid with alcohols to produce esters.
-
Palladium-Catalyzed Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Formation of C-C bonds by coupling a halide derivative with a boronic acid or ester.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling a halide derivative with an amine.[1]
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Sonogashira Coupling: Formation of C-C bonds between a halide derivative and a terminal alkyne.[2]
-
-
Decarboxylation: Removal of the carboxylic acid group, which can be challenging for electron-rich aromatic acids.[3]
Q2: How do the fluorine and methoxy substituents on the aromatic ring affect catalyst selection?
A2: The trifluoro and methoxy groups on the aromatic ring have significant electronic effects that influence catalyst choice and reaction outcomes. The fluorine atoms are strongly electron-withdrawing, which can impact the reactivity of the aryl ring in cross-coupling reactions. The methoxy group is electron-donating, which can make decarboxylation more difficult compared to unsubstituted benzoic acid.[3] For palladium-catalyzed reactions, the electronic nature of the substrate often dictates the choice of ligand to promote efficient oxidative addition and reductive elimination steps.
Q3: What are the first-choice coupling agents for amidation of this compound?
A3: For small-scale laboratory synthesis, uronium-based coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) are often preferred due to their high efficiency and rapid reaction times.[4][5] For larger-scale reactions where cost is a factor, carbodiimide reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) combined with an additive like HOBt (1-Hydroxybenzotriazole) can be a more economical choice.[6]
Q4: Can I use this compound directly in cross-coupling reactions?
A4: No, the carboxylic acid itself is generally not a suitable substrate for direct palladium-catalyzed cross-coupling reactions like Suzuki, Buchwald-Hartwig, or Sonogashira. You will first need to convert the benzoic acid into a suitable derivative, typically an aryl halide (e.g., bromide or iodide) or a triflate. This can be achieved through halogenation or other functional group transformations.
Troubleshooting Guides
Amidation Reactions
| Issue | Possible Cause | Suggested Solution |
| Low or No Product Formation | Incomplete activation of the carboxylic acid. | - For EDC/HOBt, ensure all reagents are anhydrous. Consider pre-activating the acid with EDC/HOBt for 15-30 minutes before adding the amine.- For HATU, ensure the use of a non-nucleophilic base like DIPEA. |
| Sterically hindered amine or acid. | - Switch to a more powerful coupling agent like HATU or COMU.- Increase the reaction temperature and/or extend the reaction time. | |
| Formation of Side Products (e.g., N-acylurea) | Use of carbodiimide coupling agents (EDC, DCC). | - Add HOBt or HOAt as an additive to suppress the formation of N-acylurea by forming a more stable active ester.- Purify the product carefully using column chromatography. |
| Racemization (if chiral amines are used) | High reaction temperature or prolonged reaction time with certain coupling agents. | - Use HATU as the coupling agent, which is known to suppress racemization.[4]- Perform the reaction at lower temperatures (e.g., 0 °C to room temperature). |
Palladium-Catalyzed Cross-Coupling Reactions (General)
| Issue | Possible Cause | Suggested Solution |
| Low Conversion/Yield | Inactive catalyst. | - Ensure an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.- Use a pre-catalyst or ensure in-situ reduction of Pd(II) to Pd(0) is efficient. |
| Poor choice of ligand. | - For electron-rich aryl halides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective.[7] | |
| Hydrodehalogenation (Replacement of Halogen with Hydrogen) | Presence of water or other protic sources. | - Use anhydrous solvents and reagents.[8]- The choice of phosphine ligand can influence the extent of this side reaction.[8] |
| Homocoupling of Boronic Acid (Suzuki) | Oxygen in the reaction mixture. | - Thoroughly degas the solvent and reaction mixture. |
| Homocoupling of Alkyne (Sonogashira) | Presence of copper co-catalyst and oxygen. | - Use a copper-free Sonogashira protocol.[2]- Maintain a strictly inert atmosphere. |
Data Presentation
Table 1: General Catalyst/Reagent Selection for Amidation
| Coupling Reagent | Additive | Base | Typical Solvent | Advantages | Disadvantages |
| EDC | HOBt | DIPEA, TEA | DMF, DCM | Cost-effective for large scale | Can lead to N-acylurea side products; slower reaction times |
| HATU | None | DIPEA | DMF | High efficiency, fast reactions, low racemization[4] | Higher cost |
| SOCl₂ | None | Et₃N | DCM | Forms highly reactive acyl chloride in situ[9][10] | Harsh conditions; may not be suitable for sensitive substrates |
Table 2: Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Halides
Note: The performance of these catalysts can vary significantly based on the specific derivative of this compound used.
| Palladium Source | Ligand | Base | Typical Solvent | Notes |
| Pd(OAc)₂ / Pd₂(dba)₃ | SPhos / XPhos | K₃PO₄, K₂CO₃ | Toluene, Dioxane/H₂O | Effective for challenging substrates, including aryl chlorides.[7] |
| Pd(PPh₃)₄ | None | Na₂CO₃, K₂CO₃ | Toluene/EtOH/H₂O | A classic catalyst, but may be less effective for electron-rich or hindered substrates. |
| Pd(dppf)Cl₂ | None | K₂CO₃ | Dioxane, DMF | Robust and versatile catalyst for a range of aryl halides. |
Table 3: Catalyst Systems for Buchwald-Hartwig Amination of Aryl Halides
| Palladium Source | Ligand | Base | Typical Solvent | Notes |
| Pd(OAc)₂ / Pd₂(dba)₃ | BINAP / DPPF | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | Second-generation catalysts effective for a broader range of amines.[1] |
| Pd(OAc)₂ | RuPhos | NaOtBu | Toluene | Highly active catalyst system, can sometimes be performed solvent-free. |
Experimental Protocols
Protocol 1: Amidation using HATU
This protocol describes a general procedure for the amidation of this compound with a primary or secondary amine using HATU.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.1 equiv)
-
HATU (1.1 equiv)[4]
-
DIPEA (2.5 equiv)
-
Anhydrous DMF
-
Ethyl acetate
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a solution of this compound in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within a few hours.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and then with brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Protocol 2: Conversion to Acyl Chloride and Subsequent Amidation
This two-step protocol involves the formation of the acyl chloride followed by reaction with an amine.
Step 2a: Synthesis of 2,4,5-Trifluoro-3-methoxybenzoyl chloride
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) (2-3 equiv)
-
DMF (catalytic amount)
-
Anhydrous toluene
Procedure:
-
In a round-bottom flask under a fume hood, combine this compound and thionyl chloride.
-
Add a catalytic amount of DMF.
-
Stir the mixture at room temperature until the initial gas evolution subsides, then heat to reflux (around 80-90°C) for 1-3 hours.
-
Cool the reaction to room temperature and remove excess thionyl chloride under reduced pressure.
-
Add anhydrous toluene and evaporate again to ensure complete removal of residual SOCl₂. The resulting acyl chloride is typically used in the next step without further purification.
Step 2b: Amidation of 2,4,5-Trifluoro-3-methoxybenzoyl chloride
Materials:
-
2,4,5-Trifluoro-3-methoxybenzoyl chloride (from Step 2a) (1.0 equiv)
-
Primary or secondary amine (1.1 equiv)
-
Triethylamine (Et₃N) or pyridine (1.2 equiv)
-
Anhydrous DCM or THF
-
1 M HCl
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve the amine and triethylamine in anhydrous DCM and cool the solution to 0°C.
-
Add a solution of 2,4,5-Trifluoro-3-methoxybenzoyl chloride in anhydrous DCM dropwise to the cooled amine solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Quench the reaction with water and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Mandatory Visualization
Caption: Reaction pathways for this compound.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
dealing with impurities in 2,4,5-Trifluoro-3-methoxybenzoic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,4,5-Trifluoro-3-methoxybenzoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercially available this compound?
A1: The impurity profile of this compound can vary depending on the synthetic route employed by the manufacturer. A common industrial synthesis starts from tetrachlorophthalic anhydride, which undergoes several steps including fluorination and methylation.[1] Based on this pathway, potential impurities may include:
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Starting Materials and Intermediates: Residual amounts of 2,4,5-trifluoro-3-hydroxybenzoic acid, the precursor to the final methylation step.
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Incompletely Reacted Species: Benzoic acid derivatives with fewer than three fluorine atoms or lacking the methoxy group.
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Isomeric Impurities: Positional isomers formed during the fluorination or methylation steps.
-
Residual Solvents: Solvents used during the synthesis and purification processes.
Q2: My this compound has a lower melting point than expected. What could be the cause?
A2: A depressed melting point is a strong indicator of the presence of impurities. The expected melting point for pure this compound is typically in the range of 116-119 °C.[2] The presence of any of the impurities mentioned in Q1 can disrupt the crystal lattice of the solid, leading to a lower and broader melting point range. It is recommended to perform further analytical testing, such as HPLC or NMR, to identify and quantify the impurities.
Q3: I am observing unexpected peaks in the HPLC analysis of my sample. How can I identify these unknown impurities?
A3: Identifying unknown peaks in an HPLC chromatogram requires a systematic approach. Here are the recommended steps:
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High-Resolution Mass Spectrometry (MS): Couple the HPLC system to a high-resolution mass spectrometer to obtain the accurate mass of the impurity. This will allow you to determine its molecular formula.
-
Tandem MS (MS/MS): Fragment the impurity ion in the mass spectrometer to obtain structural information.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity (e.g., through preparative HPLC), ¹H, ¹³C, and ¹⁹F NMR spectroscopy are powerful tools for elucidating its complete chemical structure.
-
Spiking Studies: If you have a hypothesis about the identity of an impurity (e.g., a known intermediate from the synthesis), you can "spike" your sample with a pure standard of that compound. An increase in the peak area of the unknown impurity confirms its identity.
Q4: What are the recommended storage conditions for this compound to minimize degradation?
A4: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed to prevent moisture ingress. For long-term storage, refrigeration may be considered.
Troubleshooting Guides
Issue 1: Atypical Physical Appearance (e.g., discolored, clumpy)
| Symptom | Potential Cause | Recommended Action |
| Yellowish or brownish tint | Presence of colored organic impurities from the synthesis or degradation products. | Purify the material using recrystallization. If the color persists, treatment with activated charcoal during recrystallization can help remove colored impurities. |
| Clumpy or sticky solid | Presence of residual solvent or hygroscopic impurities. | Dry the material under vacuum at a slightly elevated temperature (e.g., 40-50 °C). If the issue persists, consider recrystallization from a suitable solvent. |
Issue 2: Poor Solubility in a Given Solvent
| Symptom | Potential Cause | Recommended Action |
| Incomplete dissolution in a solvent where it is reported to be soluble. | The material may contain insoluble impurities. | Filter the solution to remove the insoluble matter. The purity of the dissolved material can then be assessed by techniques like HPLC. |
| Precipitation upon cooling after initial dissolution. | The concentration of the solute may be too high for the chosen solvent at lower temperatures. | This is the principle of recrystallization. If you are not attempting to recrystallize, use a larger volume of solvent or a solvent system with higher solubility for your desired application. |
Issue 3: Inconsistent Results in Subsequent Reactions
| Symptom | Potential Cause | Recommended Action |
| Lower than expected yield in a reaction using this compound as a starting material. | The purity of your starting material is likely lower than assumed. Impurities may not be participating in the reaction. | Determine the purity of your this compound using a quantitative method like qNMR or HPLC with a calibrated standard curve. Adjust the stoichiometry of your reaction based on the actual purity. |
| Formation of unexpected side products. | Impurities in the starting material are reacting to form byproducts. | Identify the impurities using HPLC-MS and/or NMR. Purify the this compound to remove the reactive impurities before proceeding with your reaction. |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the purity of this compound. The conditions may need to be optimized for your specific HPLC system and column.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Sample Diluent: Acetonitrile/Water (50:50, v/v)
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 25.1 | |
| 30 |
Procedure:
-
Standard Preparation: Accurately weigh and dissolve a reference standard of this compound in the sample diluent to a final concentration of approximately 1 mg/mL.
-
Sample Preparation: Prepare your sample in the same manner as the standard.
-
Analysis: Inject the standard and sample solutions onto the HPLC system.
-
Data Analysis: Determine the area percent of the main peak in your sample chromatogram to estimate the purity. For more accurate quantification, a calibration curve should be prepared using multiple standard concentrations.
Protocol 2: Purification by Recrystallization
This protocol describes a general procedure for the recrystallization of this compound. Solvent selection is critical and may require some small-scale trials to find the optimal solvent or solvent pair. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water, toluene)
-
Erlenmeyer flask
-
Hot plate
-
Büchner funnel and flask for vacuum filtration
Procedure:
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the chosen hot solvent to the crude this compound to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Visualizations
Caption: Workflow for troubleshooting impurities in this compound.
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logical steps for purification by recrystallization.
References
stability issues of 2,4,5-Trifluoro-3-methoxybenzoic acid under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2,4,5-Trifluoro-3-methoxybenzoic acid under acidic conditions. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experimental work involving the acidic stability of this compound.
Issue 1: Rapid Degradation Observed Under Mild Acidic Conditions
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Question: I am observing unexpectedly rapid degradation of this compound in a mildly acidic solution (e.g., pH 4-5) at room temperature. What could be the cause?
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Answer: While this compound is expected to be relatively stable under these conditions, several factors could contribute to accelerated degradation:
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Presence of Catalytic Impurities: Trace amounts of metal ions in your reagents or on your glassware can catalyze hydrolysis reactions.
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Photodegradation: Exposure to light, especially UV light, can promote degradation. Ensure your experiments are conducted in light-protected containers.
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Co-solvents: The presence of certain organic co-solvents might influence the local pH and reaction kinetics.
-
Issue 2: Inconsistent Degradation Results Between Batches
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Question: My degradation studies are showing significant variability between different batches of this compound. Why is this happening?
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Answer: Batch-to-batch variability can often be traced to:
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Purity Differences: The impurity profile of the starting material can vary. Certain impurities may act as catalysts or degradation initiators. It is crucial to have a comprehensive purity analysis for each batch.
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Physical Properties: Differences in crystalline form or particle size can affect the dissolution rate and, consequently, the degradation kinetics in a heterogeneous system.
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Issue 3: Difficulty in Identifying Degradation Products
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Question: I am using HPLC to monitor the degradation, but I am seeing several small, unresolved peaks, and I am unable to identify the degradation products. What steps should I take?
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Answer: For the identification of unknown degradation products, consider the following:
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LC-MS/MS Analysis: Liquid chromatography coupled with tandem mass spectrometry is a powerful tool for the structural elucidation of unknown compounds.
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Forced Degradation Under Harsher Conditions: Intentionally degrading the compound to a greater extent (e.g., 20-30%) can generate a higher concentration of the primary degradants, making their isolation and identification easier.[1]
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NMR Spectroscopy: If a major degradation product can be isolated in sufficient quantity, Nuclear Magnetic Resonance (NMR) spectroscopy can provide definitive structural information.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound under acidic conditions?
A1: Based on the structure of this compound, two primary degradation pathways are anticipated under acidic conditions:
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Hydrolysis of the Methoxy Group: The ether linkage of the methoxy group is susceptible to acid-catalyzed hydrolysis. This reaction would likely proceed via protonation of the ether oxygen, followed by nucleophilic attack by water, leading to the formation of 2,4,5-Trifluoro-3-hydroxybenzoic acid and methanol. The multiple fluorine substituents on the aromatic ring, being electron-withdrawing, could influence the rate of this hydrolysis.
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Decarboxylation: While generally requiring more stringent conditions (e.g., high temperatures), decarboxylation of the benzoic acid moiety to yield 1,2,4-trifluoro-3-methoxybenzene is a possibility, especially if the reaction is heated.
It is important to note that the presence of three electron-withdrawing fluorine atoms can influence the electron density of the aromatic ring and the reactivity of the methoxy and carboxylic acid groups.
Q2: What are the standard conditions for conducting a forced degradation study under acidic conditions for this compound?
A2: According to ICH guidelines, forced degradation studies are designed to understand the stability of a drug substance.[2][3] For this compound, a typical starting point for an acid hydrolysis study would be:
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Acid: 0.1 M to 1 M Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄).[4]
-
Temperature: Initially at room temperature, with the possibility of increasing to 50-70°C if no degradation is observed.[3]
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Duration: Monitored over a period of up to 7 days, with samples taken at various time points (e.g., 0, 6, 12, 24, 48, 168 hours).[1]
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Concentration: A starting concentration of 1 mg/mL of the drug substance is often recommended.[1]
The goal is to achieve a target degradation of 5-20% to ensure that the degradation products formed are relevant and can be adequately studied.[1]
Q3: How can I quantify the degradation of this compound and its degradation products?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique for quantifying the parent compound and its degradation products.[5] A reversed-phase HPLC method with UV detection would be suitable. The method should be validated to ensure it can separate the parent peak from all potential degradation products and impurities.
Experimental Protocols
Protocol 1: Forced Acidic Degradation Study
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) that is miscible with the acidic solution.
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Stress Conditions: In a series of light-protected vials, mix the stock solution with an equal volume of aqueous hydrochloric acid to achieve final HCl concentrations of 0.1 M, 0.5 M, and 1 M.
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Incubation: Incubate the vials at a constant temperature, for example, 50°C.
-
Sampling: Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24, and 48 hours).
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Neutralization: Immediately neutralize the aliquots with an equivalent amount of a suitable base (e.g., sodium hydroxide) to stop the degradation reaction.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for Stability Analysis
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Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.
-
Gradient Elution: A linear gradient from 10% to 90% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at a suitable wavelength (e.g., determined by UV scan of the parent compound).
-
Column Temperature: 30°C.
Data Presentation
Table 1: Hypothetical Degradation of this compound in 0.5 M HCl at 50°C
| Time (hours) | % this compound Remaining | % 2,4,5-Trifluoro-3-hydroxybenzoic Acid | % Other Degradants |
| 0 | 100.0 | 0.0 | 0.0 |
| 2 | 98.5 | 1.2 | < 0.3 |
| 4 | 97.1 | 2.5 | < 0.4 |
| 8 | 94.3 | 5.1 | < 0.6 |
| 24 | 85.2 | 13.5 | < 1.3 |
| 48 | 72.8 | 25.1 | < 2.1 |
Table 2: Summary of Forced Degradation Results under Various Acidic Conditions
| Condition | Duration (hours) | % Degradation | Major Degradation Product |
| 0.1 M HCl, 50°C | 48 | 8.5 | 2,4,5-Trifluoro-3-hydroxybenzoic acid |
| 0.5 M HCl, 50°C | 48 | 27.2 | 2,4,5-Trifluoro-3-hydroxybenzoic acid |
| 1 M HCl, 50°C | 24 | 35.6 | 2,4,5-Trifluoro-3-hydroxybenzoic acid |
| 0.5 M H₂SO₄, 50°C | 48 | 25.9 | 2,4,5-Trifluoro-3-hydroxybenzoic acid |
Visualizations
Caption: Workflow for the forced acidic degradation study.
Caption: Potential degradation pathways under acidic conditions.
References
- 1. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 2. ijrpp.com [ijrpp.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmadekho.com [pharmadekho.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
how to avoid decarboxylation of 2,4,5-Trifluoro-3-methoxybenzoic acid
Technical Support Center: 2,4,5-Trifluoro-3-methoxybenzoic acid
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with essential information to handle this reagent effectively, with a specific focus on preventing unwanted decarboxylation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is preventing its decarboxylation important?
A1: this compound is a highly functionalized aromatic carboxylic acid used as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structural integrity is crucial for the successful synthesis of target molecules. Decarboxylation, the loss of the carboxylic acid group as CO₂, results in the formation of 1,2,4-Trifluoro-3-methoxybenzene, an impurity that can complicate purification and reduce the yield of the desired product.
Q2: Under what conditions is this compound most susceptible to decarboxylation?
A2: Decarboxylation of aromatic carboxylic acids is primarily induced by heat . For benzoic acids, this process is often accelerated by the presence of electron-withdrawing substituents, such as the three fluorine atoms in this molecule, which can stabilize the transition state of the reaction.[2] High temperatures, typically exceeding 140-150°C, are a major risk factor.[3][4] The presence of certain transition metal catalysts, such as copper or palladium, can also facilitate decarboxylation at lower temperatures.[2][5][6]
Q3: What are the recommended storage conditions to ensure the stability of the compound?
A3: To ensure long-term stability and prevent degradation, the compound should be stored in a cool, dry, and well-ventilated area. Keep the container tightly sealed to protect it from moisture. Avoid direct exposure to high temperatures or sunlight. Storage at refrigerated temperatures (e.g., 2-8°C) is recommended.
Q4: Which catalysts or reagents should be avoided in reactions involving this acid to prevent decarboxylation?
A4: Caution should be exercised when using transition metal catalysts, particularly copper (in the form of metallic copper, oxides, or salts) and palladium complexes, as they are known to catalyze decarboxylation reactions.[2][4] While these are often used for specific cross-coupling or decarboxylative functionalization reactions, they should be avoided if the carboxylic acid group is to be preserved. Additionally, strongly basic conditions at elevated temperatures can promote decarboxylation.
Q5: How can I safely activate the carboxylic acid group (e.g., for amidation or esterification) without inducing decarboxylation?
A5: To activate the carboxylic acid while minimizing decarboxylation risk, use mild, low-temperature methods.
-
Acyl Chloride Formation: Convert the acid to an acyl chloride using reagents like oxalyl chloride or thionyl chloride in an inert solvent (e.g., DCM, THF) at or below room temperature (0°C to 25°C).
-
Peptide Coupling Reagents: Utilize standard peptide coupling reagents such as EDC/HOBt, HATU, or HBTU. These reactions are highly efficient and are typically run at low temperatures (starting at 0°C and slowly warming to room temperature), which are well below the threshold for decarboxylation.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
| Problem / Observation | Potential Cause | Recommended Solution |
| Low yield of desired product; presence of a non-polar, lower molecular weight by-product detected by GC-MS or NMR. | Unintentional decarboxylation of the starting material. | Review Reaction Temperature: Ensure the reaction temperature did not exceed 100-120°C. Use an oil bath with a contact thermometer for precise temperature control. |
| Reaction mixture turns dark or shows signs of decomposition upon heating. | Thermal degradation, potentially including decarboxylation. | Lower Reaction Temperature: Investigate if the reaction can proceed at a lower temperature, even if the reaction time is longer. Degas Solvents: Remove dissolved oxygen from solvents, as oxidation can occur at high temperatures. |
| Inconsistent reaction outcomes when using transition metal catalysts for other parts of the molecule. | The catalyst is promoting a competing decarboxylation side reaction. | Screen Catalysts and Ligands: Test different catalyst/ligand systems that may be less prone to interacting with the carboxylic acid group. Use Milder Conditions: Attempt the reaction at the lowest possible temperature that still allows for catalytic turnover. |
Quantitative Data Summary
| Temperature Range | Decarboxylation Risk | Associated Conditions & Notes |
| 0°C – 40°C | Very Low | Ideal for most standard reactions (e.g., amidations, esterifications) using mild activating agents. Photochemical methods can induce decarboxylation even at 35°C with specific catalysts.[3] |
| 40°C – 100°C | Low to Moderate | Risk increases, especially during prolonged heating. Monitor reactions closely for by-product formation. |
| 100°C – 140°C | Moderate to High | Significant decarboxylation may occur, particularly if trace metals are present or if reaction times are extended. |
| > 140°C | Very High | This temperature range is often used intentionally for preparative decarboxylation reactions.[3][5] Avoid exceeding this temperature unless decarboxylation is the desired outcome. |
Experimental Protocols
Protocol 1: Mild Acyl Chloride Formation
This protocol is designed to convert this compound to its corresponding acyl chloride with minimal risk of decarboxylation.
-
Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL per 1 g of acid).
-
Cooling: Cool the suspension to 0°C using an ice-water bath.
-
Reagent Addition: Add a catalytic amount of anhydrous N,N-Dimethylformamide (DMF, 1-2 drops). To this mixture, add oxalyl chloride (1.2 eq) dropwise via syringe over 10-15 minutes.
-
Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to slowly warm to room temperature. Continue stirring for 1-2 hours, monitoring the cessation of gas evolution.
-
Work-up: Once the reaction is complete (the solution should become clear), remove the solvent and excess oxalyl chloride under reduced pressure. The resulting acyl chloride can be used immediately in the next step without further purification.
Visualizations
Factors Influencing Decarboxylation
The following diagram illustrates the key factors that promote or help avoid the decarboxylation of this compound.
Caption: Logical flow showing conditions that lead to or prevent decarboxylation.
Recommended Experimental Workflow
This workflow outlines the recommended steps for using the acid in a subsequent reaction, such as an amidation.
Caption: Step-by-step workflow for a reaction minimizing decarboxylation risk.
References
- 1. chemimpex.com [chemimpex.com]
- 2. The use of carboxylic acids as traceless directing groups for regioselective C–H bond functionalisation - Chemical Communications (RSC Publishing) DOI:10.1039/C7CC01755C [pubs.rsc.org]
- 3. Decarboxylative Hydroxylation of Benzoic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. EP0431294A2 - Preparation of 2,4,5-trifluorobenzoic acid by decarboxylation of 3,4,6-trifluorophthalic anhydride - Google Patents [patents.google.com]
- 5. US4094909A - Process for the decarboxylation-oxidation of benzoic acid compounds - Google Patents [patents.google.com]
- 6. What are the conditions for the decarboxylation reaction? How to control the temperature of heating?-LNEYA Industrial Chillers Manufacturer [lneya.com]
Technical Support Center: Regioselective Synthesis of Trifluorinated Benzoic Acids
Welcome to the technical support center for the regioselective synthesis of trifluoromethylated benzoic acids. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.
General Troubleshooting and FAQs
This section addresses common issues that can arise during trifluoromethylation reactions, regardless of the specific method employed.
Question 1: My reaction shows low or no product yield. What are the common causes and how can I troubleshoot this?
Answer: Low or no yield is a frequent challenge in trifluoromethylation. The issue often stems from inactive reagents, suboptimal reaction conditions, or moisture. Here is a systematic approach to troubleshooting:
-
Reagent Quality and Choice: The activity of the trifluoromethylating reagent is critical.
-
Electrophilic Reagents (e.g., Togni's, Umemoto's): These are often used for electron-rich substrates. Their stability can be a concern; consider using a fresh batch or a reagent from a different supplier. Activation may be required to generate the electrophilic species.[1]
-
Nucleophilic Reagents (e.g., Ruppert-Prakash Reagent, TMSCF₃): Commonly used for carbonyl compounds and in copper-mediated reactions.[2][3] The purity of TMSCF₃ can vary.
-
Radical Sources (e.g., Langlois Reagent, Trifluoroacetic Acid): These are versatile but may require specific initiators (oxidants, metal catalysts, or photoredox catalysts).[4][5]
-
-
Initiator/Catalyst Inactivity:
-
Fluoride Initiators (e.g., TBAF, CsF): These are highly effective for activating TMSCF₃ but are extremely sensitive to moisture.[2] Ensure you are using an anhydrous fluoride source and rigorously dry reaction conditions. Consider purchasing a new bottle or drying the initiator under a high vacuum.
-
Metal Catalysts (e.g., Copper, Palladium): The choice of ligand, oxidation state of the metal, and catalyst loading are crucial.[6][7] Catalyst deactivation can stall the reaction.
-
-
Solvent and Temperature Effects:
-
Reactions are often highly solvent-dependent. A solvent screen (e.g., THF, DMF, Dioxane) is recommended during optimization. DMF, for instance, can significantly accelerate reactions with TMSCF₃.[2]
-
Temperature can dramatically impact kinetics. Some reactions require low temperatures to prevent reagent decomposition, while others need elevated temperatures to proceed.[4]
-
-
Moisture and Atmosphere: Many trifluoromethylation reagents and catalysts are sensitive to moisture and air. Ensure all glassware is oven- or flame-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[3]
// Connections start -> reagent_quality [lhead=cluster_reagents]; reagent_quality -> anhydrous_cond [style=solid, arrowhead=vee]; anhydrous_cond -> inert_atm [style=solid, arrowhead=vee]; inert_atm -> catalyst [lhead=cluster_optimization]; catalyst -> solvent; solvent -> temperature; temperature -> base; base -> tlc_nmr [lhead=cluster_analysis]; tlc_nmr -> side_products; } Caption: A logical workflow for troubleshooting low-yield trifluoromethylation reactions.
Question 2: How can I control the regioselectivity to synthesize a specific isomer (ortho, meta, or para) of trifluoromethyl benzoic acid?
Answer: Achieving high regioselectivity is a central challenge. The strategy depends entirely on the chosen synthetic method, which dictates the starting material.
-
Pre-functionalized Substrates: The most reliable way to ensure regioselectivity is to start with a benzoic acid derivative where a functional group already "marks" the desired position for trifluoromethylation.
-
Sandmeyer and Sandmeyer-type Reactions: This is a powerful method starting from an aminobenzoic acid (anthranilic acid derivative). The trifluoromethyl group replaces the amino group via a diazonium salt intermediate.[8][9] The regiochemistry is determined by the position of the amine on the starting material.
-
Transition-Metal Catalyzed Cross-Coupling (e.g., Ullmann-type): These reactions typically start from a halobenzoic acid (e.g., bromo- or iodobenzoic acid).[6][10] The CF₃ group is installed at the position of the halogen atom. Palladium and copper are common catalysts for this transformation.[7][11]
-
-
Directed C-H Functionalization:
-
Directed Ortho-Lithiation: The carboxylic acid group can direct lithiation to the ortho position, which can then be quenched with an electrophilic trifluoromethylating agent.[12] This is a specific method for accessing ortho-substituted products.
-
-
Direct C-H Trifluoromethylation: This approach targets C-H bonds directly, often via a radical mechanism using photoredox catalysis.[5][13] While synthetically elegant, regioselectivity can be poor, often yielding a mixture of isomers based on the innate electronic properties and steric accessibility of the C-H bonds on the aromatic ring.[14][15] This method is generally less suitable for preparing a single, specific regioisomer.
// Nodes goal [label="Desired Isomer?", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; ortho [label="ortho-CF₃", fillcolor="#EA4335", fontcolor="#FFFFFF"]; meta [label="meta-CF₃", fillcolor="#4285F4", fontcolor="#FFFFFF"]; para [label="para-CF₃", fillcolor="#34A853", fontcolor="#FFFFFF"];
sm_ortho_amine [label="Start with:\n2-Aminobenzoic Acid", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sm_ortho_lith [label="Start with:\nBenzoic Acid", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sm_meta [label="Start with:\n3-Amino- or 3-Halobenzoic Acid", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sm_para [label="Start with:\n4-Amino- or 4-Halobenzoic Acid", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];
method_sandmeyer [label="Method:\nSandmeyer Reaction", shape=cds, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; method_lithiation [label="Method:\nDirected Ortho-Lithiation", shape=cds, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; method_coupling [label="Method:\nSandmeyer or\nMetal-Catalyzed Coupling", shape=cds, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges goal -> ortho [label="ortho"]; goal -> meta [label="meta"]; goal -> para [label="para"];
ortho -> sm_ortho_amine; ortho -> sm_ortho_lith; sm_ortho_amine -> method_sandmeyer; sm_ortho_lith -> method_lithiation;
meta -> sm_meta; sm_meta -> method_coupling;
para -> sm_para; sm_para -> method_coupling; } Caption: Decision tree for selecting a synthetic strategy based on the desired regioisomer.
Method-Specific Troubleshooting
Sandmeyer-Type Trifluoromethylation
Question 3: I am attempting a Sandmeyer trifluoromethylation, but the reaction is inefficient. What are common failure points?
Answer: The Sandmeyer reaction for trifluoromethylation is robust but has several critical steps.
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Diazonium Salt Formation: Ensure the diazotization (conversion of the amine to Ar-N₂⁺) is complete and performed at low temperatures (typically 0-5 °C) to prevent premature decomposition of the unstable diazonium salt.
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Copper Catalyst: The reaction is copper-mediated.[3] The choice of copper salt (e.g., CuCl, CuBr) and its solubility can be important.
-
CF₃ Source: The Ruppert-Prakash reagent (TMSCF₃) is a common and inexpensive source for this reaction.[16]
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Side Reactions: The primary radical-nucleophilic aromatic substitution mechanism can lead to side products.[8] Detection of biaryl compounds, for example, is evidence of a radical process and may indicate that the CF₃ transfer is not efficient.
Trifluoromethylation via Carboxylic Acid Activation
Question 4: Can I directly convert the carboxylic acid group of a benzoic acid into a trifluoromethyl group?
Answer: Direct conversion of a carboxylic acid to a trifluoromethyl group is challenging. However, a related transformation involves activating the carboxylic acid in situ to promote the synthesis of aryl trifluoromethyl ketones.[17][18] In this method, an anhydride is used as an activating agent with TMSCF₃. This does not yield a trifluoromethyl benzoic acid but rather a benzotrifluorone, which is a different class of compound. Methods for the direct deoxytrifluoromethylation of carboxylic acids exist but may require harsh conditions.[14]
Summary of Synthetic Methods and Conditions
The following table summarizes key features of common regioselective strategies.
| Method | Starting Material | Regioselectivity | Typical Conditions | Advantages | Disadvantages |
| Sandmeyer-type Reaction | Aminobenzoic Acid | Excellent (Defined by amine position) | 1. NaNO₂, aq. Acid, 0-5°C; 2. Cu(I) salt, TMSCF₃, Solvent (e.g., MeCN/H₂O)[3][16] | High regiocontrol, uses readily available starting materials. | Diazonium salts can be unstable; requires stoichiometric copper. |
| Metal-Catalyzed Coupling | Halobenzoic Acid (I, Br) | Excellent (Defined by halogen position) | Pd or Cu catalyst, Ligand, Base, CF₃ source (e.g., TESCF₃), High Temp (e.g., 120-140°C)[6][7] | Good functional group tolerance, catalytic metal usage. | Requires synthesis of halobenzoic acid; can require expensive ligands. |
| Directed Ortho-Lithiation | Benzoic Acid or derivative | Excellent (ortho position only) | Strong base (e.g., BuLi), TMEDA, Low Temp (-78°C), then electrophilic CF₃⁺ source[12] | Direct use of benzoic acid for ortho products. | Requires cryogenic temperatures; limited to ortho substitution. |
| Photoredox C-H Trifluoromethylation | Benzoic Acid | Poor to Moderate | Photocatalyst (e.g., Ru, Ir), CF₃ source (e.g., TFA, CF₃SO₂Cl), Visible Light[5][13] | Avoids pre-functionalization. | Often results in mixtures of regioisomers; difficult to control. |
Key Experimental Protocols
Protocol 1: One-Pot Sandmeyer-Type Trifluoromethylation of an Aminobenzoic Acid
This protocol is adapted from the procedure described by Goossen, et al. for the convenient trifluoromethylation of aromatic amines.[3]
Warning: Diazonium salts can be explosive when isolated and dry. Handle with care. This one-pot procedure avoids isolation. All operations should be conducted in a well-ventilated fume hood.
Materials:
-
Aminobenzoic acid (1.0 equiv)
-
tert-Butyl nitrite (t-BuONO) (1.5 equiv)
-
Copper(I) Chloride (CuCl) (1.5 equiv)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (1.5 equiv)
-
Acetonitrile (anhydrous)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen), add the aminobenzoic acid (e.g., 1 mmol, 137 mg for 4-aminobenzoic acid) and Copper(I) Chloride (1.5 mmol, 148 mg).
-
Add anhydrous acetonitrile (e.g., 5 mL) to the flask.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Add TMSCF₃ (1.5 mmol, 213 mg, ~0.22 mL) to the stirred suspension.
-
Slowly add tert-butyl nitrite (1.5 mmol, 155 mg, ~0.18 mL) dropwise to the reaction mixture over 5 minutes.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by carefully adding 2M aqueous HCl.
-
Extract the mixture with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired trifluoromethylated benzoic acid.
Protocol 2: Trifluoromethylation of Benzoic Acid to form Aryl Trifluoromethyl Ketone
This protocol is adapted from the procedure by Chen, et al. for the synthesis of aryl trifluoromethyl ketones from benzoic acids.[18] Note this produces a ketone, not a trifluoromethyl arene.
Materials:
-
Benzoic acid (1.0 equiv, 0.2 mmol)
-
4-Dimethylaminopyridine (DMAP) (2.5 equiv, 0.5 mmol)
-
Cesium Fluoride (CsF) (2.5 equiv, 0.5 mmol)
-
Trifluoroacetic anhydride (TFAA) (2.0 equiv, 0.4 mmol)
-
Trimethyl(trifluoromethyl)silane (TMSCF₃) (3.0 equiv, 0.6 mmol)
-
Anisole (PhOMe) (2 mL)
Procedure:
-
To an oven-dried 25 mL Schlenk tube, add the carboxylic acid (0.2 mmol), DMAP (0.5 mmol), and CsF (0.5 mmol).
-
Seal the tube and purge with Nitrogen.
-
Under a Nitrogen atmosphere, add anisole (2 mL), TFAA (0.4 mmol), and TMSCF₃ (0.6 mmol) via syringe.
-
Seal the tube tightly and place it in a preheated oil bath at 120 °C.
-
Stir the reaction mixture for 15 hours.
-
Cool the mixture to room temperature and quench by adding water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 5 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under vacuum.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired aryl trifluoromethyl ketone.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Sandmeyer Trifluoromethylation [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 7. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 11. Transition-metal-catalyzed trifluoromethylation of aryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Directed lithiation of unprotected benzoic acids - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. Deoxytrifluoromethylation/aromatization of cyclohexan(en)ones to access highly substituted trifluoromethyl arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BJOC - Photosensitized direct C–H fluorination and trifluoromethylation in organic synthesis [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Trifluoromethylation of Benzoic Acids: An Access to Aryl Trifluoromethyl Ketones [organic-chemistry.org]
Validation & Comparative
A Comparative Guide to the Synthesis of 2,4,5-Trifluoro-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent synthetic methods for producing 2,4,5-Trifluoro-3-methoxybenzoic acid, a key intermediate in the development of pharmaceuticals and agrochemicals. The following sections present a side-by-side analysis of the synthetic routes, quantitative data, and detailed experimental protocols to aid researchers in selecting the most suitable method for their applications.
Method 1: Synthesis from Tetrafluorophthalic Acid
This synthetic route involves the initial conversion of tetrafluorophthalic acid to the key intermediate 2,4,5-trifluoro-3-hydroxybenzoic acid, followed by a methylation step to yield the final product.
Method 2: Synthesis from Tetrachlorophthalic Anhydride
The second method commences with tetrachlorophthalic anhydride and proceeds through a multi-step process involving imidization, fluorination, hydrolysis, decarboxylation, and finally, methylation to arrive at this compound.
Comparative Analysis of Synthesis Methods
The selection of a preferred synthetic route depends on various factors, including the availability of starting materials, desired scale of production, and tolerance for specific reagents and reaction conditions. Method 1 offers a potentially shorter route if the intermediate 2,4,5-trifluoro-3-hydroxybenzoic acid is readily available. Method 2, while involving more steps, starts from a different commercially available precursor and may be advantageous depending on cost and accessibility.
The following table summarizes the key quantitative data for the methylation step in Method 1, as detailed in patent CN111253241A. Data for the initial steps of Method 1 and the complete pathway of Method 2 are not sufficiently detailed in the available literature to provide a comprehensive quantitative comparison.
Table 1: Comparison of Reaction Conditions for the Methylation of 2,4,5-Trifluoro-3-hydroxybenzoic Acid (Method 1)
| Parameter | Example 1 | Example 2 | Example 3 |
| Starting Material | 2,4,5-Trifluoro-3-hydroxybenzoic acid (30.00g, 96.85% purity) | 2,4,5-Trifluoro-3-hydroxybenzoic acid (30.00g, 96.85% purity) | 2,4,5-Trifluoro-3-hydroxybenzoic acid (30.00g, 96.85% purity) |
| Methylating Agent | Dimethyl Carbonate (DMC) | Dimethyl Carbonate (DMC) | Dimethyl Carbonate (DMC) |
| Base/Catalyst | N,N-diisopropylethylamine (DIPEA), Potassium dihydrogen phosphate | N,N-diisopropylethylamine (DIPEA), Potassium dihydrogen phosphate | Triethylamine, Ferrous sulfate |
| Solvent | Water, DMC | DMC | DMC |
| Temperature | 110 °C | 180 °C | 180 °C |
| Reaction Time | 8 hours | 9 hours | 8 hours |
| Product Yield | 88.16% | 84.54% | 77.13% |
| Product Purity | 89.44% | 97.66% | 86.56% |
Experimental Protocols
Method 1: Synthesis from Tetrafluorophthalic Acid (Methylation Step)
Materials:
-
2,4,5-Trifluoro-3-hydroxybenzoic acid
-
Dimethyl Carbonate (DMC)
-
N,N-diisopropylethylamine (DIPEA)
-
Potassium dihydrogen phosphate
-
Water
-
10 wt% Sodium Hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure (based on Example 1 from CN111253241A): [1]
-
To an autoclave, add 30.00 g (96.85% purity) of 2,4,5-trifluoro-3-hydroxybenzoic acid, 150 g of water, 150 g of DMC, 10.08 g of DIPEA, and 4.50 g of potassium dihydrogen phosphate.
-
Seal the autoclave and heat the mixture to 110 °C with stirring.
-
Maintain the reaction at 110 °C for 8 hours.
-
After the reaction is complete, cool the mixture and recover the solvent under reduced pressure until no more liquid distills.
-
To the resulting brownish-black oily liquid, add 125 g of 10 wt% NaOH solution.
-
Hydrolyze the mixture at 35 °C for 3 hours.
-
Cool the mixture and adjust the pH to 1.0 with hydrochloric acid.
-
Extract the product with ethyl acetate.
-
Recover the solvent from the ethyl acetate extract and dry the product to obtain 30.73 g of this compound.
Method 2: Synthesis from Tetrachlorophthalic Anhydride (Synthesis of 2,4,5-Trifluorobenzoic Acid Intermediate)
This protocol describes the synthesis of the intermediate 2,4,5-trifluorobenzoic acid from tetrachlorophthalic anhydride. Further steps of hydroxylation and methylation would be required to obtain the final product.
Materials:
-
Tetrachlorophthalic anhydride
-
Methylamine aqueous solution (40%)
-
Potassium fluoride
-
Sulfolane
-
Sodium hydroxide
-
Hydrochloric acid
-
Dimethyl sulfate (for subsequent methylation)
Procedure (A general outline based on CN103450013A):
-
Imidization: React tetrachlorophthalic anhydride with a methylamine aqueous solution. The reaction is typically heated to reflux for several hours. The resulting N-methyl tetrachlorophthalimide is then isolated.
-
Fluorination: The N-methyl tetrachlorophthalimide is subjected to a fluorine substitution reaction using potassium fluoride in a high-boiling solvent like sulfolane at elevated temperatures. This step yields N-methyl tetrafluorophthalimide.
-
Ring Opening and Hydroxylation: The N-methyl tetrafluorophthalimide undergoes ring-opening and hydroxylation upon reaction with sodium hydroxide. This is followed by acidification and decarboxylation to produce 2,4,5-trifluoro-3-hydroxybenzoic acid.
-
Methylation: The 2,4,5-trifluoro-3-hydroxybenzoic acid is then methylated using a methylating agent such as dimethyl sulfate in the presence of a base to yield this compound.
Synthesis Pathway Diagrams
Caption: Comparative workflow of two synthetic methods for this compound.
Caption: Experimental workflow for the methylation step in Method 1.
References
A Comparative Analysis of the Biological Activity of 2,4,5-Trifluoro-3-methoxybenzoic Acid Derivatives and Other Halo-aromatics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of derivatives synthesized from 2,4,5-Trifluoro-3-methoxybenzoic acid and other halo-aromatic compounds. While this compound is primarily a synthetic intermediate, its incorporation into larger molecules significantly influences their biological profiles, particularly in the development of antimicrobial and anti-inflammatory agents. This document summarizes key experimental data, details relevant methodologies, and visualizes pertinent biological pathways and workflows to inform further research and drug development.
Antimicrobial Activity: Quinolone Derivatives
This compound serves as a crucial precursor in the synthesis of fluoroquinolone antibiotics. The trifluoromethoxybenzoyl moiety contributes to the overall efficacy and pharmacokinetic properties of these drugs. The following table compares the in vitro antimicrobial activity of a quinolone derivative synthesized from this acid with other halo-aromatic and non-halogenated antimicrobial agents.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Quinolone from this compound | 0.24 - 0.98 | 0.24 - 0.98 | 0.24 - 62.5 | [1] |
| Ciprofloxacin (Fluoroquinolone) | ~0.5 | ~0.015 | ~0.25 | [2] |
| Nalidixic Acid (Quinolone) | - | 4-8 | >128 | [3] |
| Penicillin (Non-haloaromatic) | 0.015- >128 | - | - |
Anti-inflammatory Activity: Benzoic Acid Derivatives
Halogenation of aromatic rings is a common strategy in the development of anti-inflammatory drugs. The electron-withdrawing nature of halogens can influence the acidity of the carboxylic acid group and the overall lipophilicity of the molecule, affecting its interaction with biological targets like cyclooxygenase (COX) enzymes.
Table 2: Comparative Anti-inflammatory Activity of Benzoic Acid Derivatives (Inhibition of Carrageenan-Induced Paw Edema)
| Compound | Dose (mg/kg) | Edema Inhibition (%) | Reference |
| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | 25 | 48.9 | [4] |
| (Z)-4-(2-(3-oxopiperazin-2-ylidene)acetyl)benzoic acid | 125 | 63.1 | [4] |
| Ibuprofen Derivative | 0.15 mmol/kg | 67 | [5] |
| Ketoprofen Derivative | 0.15 mmol/kg | 91 | [5] |
| Indomethacin (Standard) | 10 | 56.3 | [6] |
Experimental Protocols
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
-
Preparation of Microorganism: A standardized inoculum of the test microorganism is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution of Test Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Determination of MIC: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.[7][8]
Carrageenan-Induced Paw Edema in Rats
This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds.
-
Animal Acclimatization: Wistar rats are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Compound Administration: Test compounds are administered orally or intraperitoneally to the test groups. A standard anti-inflammatory drug (e.g., indomethacin) is administered to a positive control group, and the vehicle is administered to the negative control group.
-
Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each rat to induce localized edema.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.[4][6]
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for synthesis and biological evaluation.
Caption: Simplified cyclooxygenase (COX) pathway in inflammation.
References
- 1. An Anti-Inflammatory 2,4-Cyclized-3,4-Secospongian Diterpenoid and Furanoterpene-Related Metabolites of a Marine Sponge Spongia sp. from the Red Sea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Quinolone antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol | MDPI [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. apec.org [apec.org]
- 8. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
A Spectroscopic Showdown: Unmasking 2,4,5-Trifluoro-3-methoxybenzoic Acid and Its Isomers
For researchers, scientists, and professionals in drug development, the precise identification and characterization of molecular isomers are paramount. This guide provides a detailed spectroscopic comparison of 2,4,5-Trifluoro-3-methoxybenzoic acid and two of its structural isomers: 2,3,4-Trifluoro-5-methoxybenzoic acid and 2,3,5-Trifluoro-4-methoxybenzoic acid. By examining their distinct signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), this guide offers a practical framework for their differentiation and analysis.
The subtle shifts in the arrangement of fluorine and methoxy substituents on the benzoic acid core lead to unique electronic environments for each isomer. These differences are captured by various spectroscopic techniques, providing a fingerprint for each molecule. This comparative analysis is supported by experimental data to facilitate clear and objective interpretation.
At a Glance: Key Spectroscopic Data
The following tables summarize the available quantitative spectroscopic data for this compound and its selected isomers.
Table 1: ¹H NMR, ¹³C NMR, and ¹⁹F NMR Spectral Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | ¹⁹F NMR (δ, ppm) |
| This compound | Aromatic H: 7.0-8.0 (multiplet), -OCH₃: ~3.9 (singlet), -COOH: >10 (broad singlet) | Data not readily available in summarized format. Spectral data exists on platforms like ChemicalBook.[1] | Spectral data exists on platforms like SpectraBase. |
| 2,3,4-Trifluoro-5-methoxybenzoic acid | Data not readily available in summarized format. | Data not readily available in summarized format. | Data not readily available in summarized format. |
| 2,3,5-Trifluoro-4-methoxybenzoic acid | Data not readily available in summarized format. | Data not readily available in summarized format. | Spectral data exists on platforms like SpectraBase.[2] |
Note: Specific chemical shifts and coupling constants are highly dependent on the solvent and instrument frequency. The data presented here are general ranges.
Table 2: Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data
| Compound | Key IR Absorptions (cm⁻¹) | Mass Spectrum (m/z) |
| This compound | ~3300-2500 (O-H, broad), ~1700 (C=O), ~1600 & ~1450 (C=C, aromatic), ~1300-1000 (C-F, C-O) | Molecular Ion [M]⁺: 206.02 |
| 2,3,4-Trifluoro-5-methoxybenzoic acid | Characteristic peaks for O-H, C=O, C=C, C-F, and C-O expected in similar regions. | Molecular Ion [M]⁺: 206.02 |
| 2,3,5-Trifluoro-4-methoxybenzoic acid | Characteristic peaks for O-H, C=O, C=C, C-F, and C-O expected in similar regions. | Molecular Ion [M]⁺: 206.02 |
Experimental Corner: The How-To of Spectroscopic Analysis
Detailed below are the typical experimental protocols for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the environment of fluorine atoms within a molecule.
Sample Preparation:
-
Weigh approximately 5-15 mg of the solid sample.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a clean, dry NMR tube.
-
For quantitative analysis, an internal standard such as tetramethylsilane (TMS) may be added.
Instrumentation and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR: Standard pulse sequences are used to acquire the proton spectrum. Chemical shifts are referenced to the residual solvent peak or TMS (0 ppm).
-
¹³C NMR: A proton-decoupled experiment is typically performed to obtain singlets for each unique carbon atom.
-
¹⁹F NMR: A direct observation of the ¹⁹F nucleus is performed. Chemical shifts are typically referenced to an external standard like CFCl₃ (0 ppm).[3]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Sample Preparation:
-
Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly on the ATR crystal. This is a common and rapid method.
-
KBr Pellet: A few milligrams of the sample are ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.
Instrumentation and Data Acquisition:
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., Bruker Tensor 27 FT-IR).
-
Data Collection: The spectrum is typically recorded from 4000 to 400 cm⁻¹. The resulting spectrum shows the percentage of transmittance versus wavenumber (cm⁻¹). Key absorptions for carboxylic acids include a broad O-H stretch (around 3300-2500 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹). Aromatic C=C stretches appear in the 1600-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a volatile solvent like methanol or acetonitrile.
-
For complex matrices, a sample clean-up step using solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary.
Instrumentation and Data Acquisition:
-
Instrument: A mass spectrometer, often coupled with a chromatographic system like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Common ionization techniques for these types of molecules include Electrospray Ionization (ESI) and Electron Ionization (EI).
-
Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum shows the relative abundance of each ion. For benzoic acid derivatives, common fragmentation patterns involve the loss of the hydroxyl group (-OH) and the entire carboxyl group (-COOH).
Visualizing the Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of the target compounds.
Caption: A generalized workflow for the spectroscopic characterization of trifluoro-methoxybenzoic acid isomers.
References
alternative reagents to thionyl chloride for the synthesis of acyl chlorides
For researchers, scientists, and drug development professionals, the synthesis of acyl chlorides from carboxylic acids is a fundamental and often critical transformation. While thionyl chloride (SOCl₂) has long been a workhorse for this purpose, its hazardous nature and sometimes harsh reaction conditions have driven the exploration of alternative reagents. This guide provides an objective comparison of the performance of thionyl chloride with several key alternatives, supported by experimental data and detailed methodologies, to aid in reagent selection for specific synthetic challenges.
Performance Comparison at a Glance
The choice of a chlorinating agent significantly impacts reaction yield, purity of the final product, reaction conditions, and safety considerations. The following table summarizes the key performance indicators for thionyl chloride and its common alternatives.
| Reagent | Typical Yield (%) | Reaction Temperature | Reaction Time | Key Advantages | Key Disadvantages |
| Thionyl Chloride (SOCl₂) ** | 80-95 | Reflux | 1-4 h | Inexpensive, volatile byproducts (SO₂, HCl) | Highly corrosive and toxic, reacts violently with water, can cause side reactions with sensitive functional groups.[1] |
| Oxalyl Chloride ((COCl)₂) ** | >90 | Room Temperature | 1-3 h | Milder conditions, volatile byproducts (CO, CO₂, HCl), high yields.[2][3] | More expensive than SOCl₂, can generate carcinogenic byproducts with DMF.[2] |
| Cyanuric Chloride (TCT) | 85-95 | Room Temperature | 1-3 h | Mild conditions, high yields, easy to handle solid.[4] | Byproduct (cyanuric acid) is a solid and requires filtration. |
| Triphosgene (BTC) | >90 | Varies (often reflux) | 1-5 h | Solid, safer to handle than phosgene gas, high yields.[5][6] | More expensive, requires careful handling due to potential phosgene release. |
| Propylphosphonic Anhydride (T3P®) | >90 | Room Temperature to mild heating | 1-3 h | Low toxicity, water-soluble byproducts for easy workup, mild conditions.[7][8][9][10] | Higher cost, phosphorus-containing waste. |
| Vilsmeier Reagent | High (often used in situ) | 0°C to Room Temperature | 0.5-2 h | Mild, selective, useful for substrates with sensitive functional groups.[11][12][13][14] | Often prepared in situ, can be sensitive to moisture. |
| Phosphorus Pentachloride (PCl₅) | 70-90 | Room Temperature to mild heating | 1-3 h | Highly reactive. | Solid byproduct (POCl₃) can complicate purification, corrosive.[15][16][17][18] |
| Triphenylphosphine (PPh₃) / CCl₄ | 60-85 | Reflux | 2-6 h | Mild conditions. | Stoichiometric amounts of triphenylphosphine oxide byproduct, use of CCl₄ is often avoided.[19] |
Reaction Mechanisms and Workflows
The choice of reagent dictates the reaction pathway and the subsequent experimental workflow. The following diagrams illustrate these relationships.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 4. Cyanuric Chloride as chlorination agent , Hive Novel Discourse [chemistry.mdma.ch]
- 5. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. asianpubs.org [asianpubs.org]
- 7. Propylphosphonic Anhydride (T3P®)-Mediated One-Pot Rearrangement of Carboxylic Acids to Carbamates [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 11. scirp.org [scirp.org]
- 12. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 13. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. chemguide.co.uk [chemguide.co.uk]
- 17. m.youtube.com [m.youtube.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Triflic Acid and Other Catalysts in Friedel-Crafts Reactions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst for Friedel-Crafts reactions is a critical decision that significantly influences reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of trifluoromethanesulfonic acid (triflic acid, TfOH) with other commonly used catalysts, supported by experimental data to inform catalyst selection for specific synthetic challenges.
Triflic acid, a superacid, has emerged as a highly efficient and versatile catalyst in a variety of organic transformations, most notably in Friedel-Crafts alkylation and acylation reactions. Its exceptional catalytic activity often allows for milder reaction conditions and higher yields compared to traditional Lewis acid and Brønsted acid catalysts. This analysis delves into the performance of triflic acid in comparison to classical Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃), other Brønsted acids, and heterogeneous catalysts such as zeolites.
Performance Comparison of Catalytic Systems
The efficacy of a catalyst in Friedel-Crafts reactions is assessed based on several key metrics, including product yield, reaction time, catalyst loading, and the ability to be recycled. The following tables summarize the performance of triflic acid against other catalysts in various Friedel-Crafts reactions based on published experimental data.
Friedel-Crafts Acylation
Friedel-Crafts acylation is a fundamental method for the synthesis of aryl ketones, which are crucial intermediates in the pharmaceutical and fine chemical industries.[1] Traditionally, this reaction requires stoichiometric amounts of Lewis acids like AlCl₃.[2] However, triflic acid has demonstrated superior catalytic activity, often in smaller quantities.
| Catalyst | Substrate | Acylating Agent | Product Yield (%) | Reference |
| TfOH | p-Xylene | Benzoyl Chloride | 95 | [2] |
| AlCl₃ | p-Xylene | Benzoyl Chloride | 82 | [2] |
| H₂SO₄ | Anisole | Acetic Anhydride | Low Conversion | [2] |
| TfOH | Anisole | Acetic Anhydride | High Conversion | [2] |
In a comparative study on the acylation of p-xylene with benzoyl chloride, triflic acid (at ~1 wt%) produced a significantly higher yield of the desired ketone compared to the conventional catalyst, AlCl₃.[2] Furthermore, in the acylation of anisole, triflic acid proved to be far superior to sulfuric acid and other perfluorinated sulfonic acids.[2] In some cases, where common catalysts like AlCl₃, methanesulfonic acid (MSA), trifluoroacetic acid (TFA), BF₃·OEt₂, or SnCl₂ showed no reaction at room temperature, triflic acid effectively catalyzed the reaction to produce the desired products in moderate to high yields.[2]
Intramolecular Friedel-Crafts Reactions
Intramolecular Friedel-Crafts reactions are pivotal in the synthesis of polycyclic aromatic compounds. A study on the intramolecular carbocyclization of alkenylated biphenyl derivatives highlighted the exceptional performance of triflic acid compared to a range of other acids.
| Catalyst | Product Yield (%) | Reference |
| TfOH | 92 | [3] |
| H₂SO₄ (conc.) | 72 | [3] |
| HNO₃ | 45 | [3] |
| HCl | 38 | [3] |
| HClO₄ | 55 | [3] |
| BF₃·Et₂O | No Reaction | [3] |
| FeCl₃ | No Reaction | [3] |
As the data indicates, triflic acid provided the highest yield for the cyclized product. Other strong Brønsted acids like sulfuric acid also showed considerable activity, though lower than triflic acid. In contrast, Lewis acids such as BF₃·Et₂O and FeCl₃ were ineffective in promoting this specific reaction.[3]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results. Below are representative experimental protocols for Friedel-Crafts acylation reactions using both a traditional Lewis acid catalyst and triflic acid.
Experimental Protocol 1: Friedel-Crafts Acylation of Toluene using Aluminum Chloride
This procedure is adapted from standard laboratory methods for Friedel-Crafts acylation.[4][5]
Materials:
-
Anhydrous aluminum chloride (AlCl₃)
-
Toluene
-
Acetic anhydride
-
Microwave vial
-
Stir bar
-
Ethyl acetate
-
Saturated aqueous NaCl solution
-
Saturated aqueous NaHCO₃ solution
-
Anhydrous MgSO₄
Procedure:
-
To a microwave vial, add AlCl₃ (0.50 g, 3.75 mmol), toluene (3 mL), acetic anhydride (250 µL), and a stir bar.
-
Cap the vial and tighten it with a torque wrench.
-
Place the vial in a microwave reactor and heat according to the instrument's program.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
In a fume hood, open the vial and add water (6 mL). Recap the vial and shake vigorously for approximately 30 seconds.
-
Pour the mixture into a separatory funnel. Rinse the vial with ethyl acetate (2 mL) and add the washings to the funnel.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (4 mL).
-
Combine the organic layers and wash with saturated aqueous NaCl solution (5 mL), followed by saturated aqueous NaHCO₃ solution (5 mL).
-
Dry the organic phase over anhydrous MgSO₄ for approximately 5 minutes.
-
Filter the mixture and evaporate the solvent to obtain the crude product.
-
The product can be further purified by distillation or chromatography.
Experimental Protocol 2: Triflic Acid-Catalyzed Friedel-Crafts Acylation of Benzene
This is a general procedure for triflic acid-catalyzed acylation.[6]
Materials:
-
Amide (acylating agent precursor, 1.0 mmol)
-
Benzene (solvent and substrate)
-
Trifluoromethanesulfonic acid (TfOH, 3.0 mmol)
-
Saturated aqueous NaHCO₃ solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous Na₂SO₄
Procedure:
-
In a reaction vessel, dissolve the amide (1.0 mmol) in benzene (to a concentration of 0.10 M).
-
With vigorous stirring at room temperature, add trifluoromethanesulfonic acid (0.27 mL, 3.0 mmol, 3.0 equiv).
-
Stir the reaction mixture at room temperature for 15 hours.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Extract the mixture with dichloromethane.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
The product can be purified by column chromatography or recrystallization.
Catalyst Mechanism and Workflow
The Friedel-Crafts reaction proceeds via an electrophilic aromatic substitution mechanism. The catalyst plays a crucial role in generating a highly reactive electrophile, an acylium or carbocation, which is then attacked by the electron-rich aromatic ring.
Caption: General mechanism of a catalyst-mediated Friedel-Crafts acylation.
The experimental workflow for comparing different catalysts in a Friedel-Crafts reaction typically involves parallel synthesis under identical conditions, followed by analysis and comparison of the outcomes.
Caption: A generalized experimental workflow for catalyst comparison.
Concluding Remarks
The choice of catalyst in Friedel-Crafts reactions is a critical parameter that dictates the efficiency and environmental impact of the synthesis. While traditional Lewis acids like AlCl₃ are effective, they often need to be used in stoichiometric amounts and can be sensitive to moisture.[1] Triflic acid presents a powerful alternative, frequently demonstrating superior catalytic activity, allowing for milder reaction conditions, and often requiring lower catalyst loadings. For applications demanding greener and more sustainable processes, heterogeneous catalysts like zeolites offer the significant advantage of being recyclable, though they may exhibit different selectivity profiles.[7] Ultimately, the optimal catalyst selection will depend on the specific substrates, desired product, and process constraints of the intended application.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Triflic acid-promoted Friedel–Crafts-type carbocyclization of alkenylated biphenyl derivatives: Synthesis and photophysical studies of novel 9,10-dihydrophenanthrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. scribd.com [scribd.com]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Analytical Methods for 2,4,5-Trifluoro-3-methoxybenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of 2,4,5-Trifluoro-3-methoxybenzoic acid. The selection of a suitable analytical method is a critical step in drug development and manufacturing, ensuring the quality, safety, and efficacy of the final product.[1][2] This document outlines the performance of each technique based on key validation parameters, supported by representative experimental protocols.
Comparative Analysis of Method Performance
The choice between HPLC and GC-MS for the analysis of this compound depends on the specific requirements of the assay, such as sensitivity, selectivity, and the nature of the sample matrix. The following table summarizes the typical performance characteristics for each method, based on data from analogous compounds and established principles of analytical method validation.[3][4][5]
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity Range | 0.5 - 150 µg/mL | 0.01 - 50 µg/mL |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% |
| Precision (% RSD) | < 2% | < 10% |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~2 ng/mL |
| Limit of Quantitation (LOQ) | ~0.5 µg/mL | ~7 ng/mL |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This section details a representative reversed-phase HPLC (RP-HPLC) method for the quantification of this compound. RP-HPLC is a versatile and widely used technique for the analysis of aromatic carboxylic acids due to its high resolution and reproducibility.[1][6]
Instrumentation and Materials:
-
HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Solvents: HPLC grade acetonitrile and ultrapure water.
-
Reagents: Trifluoroacetic acid (TFA), analytical grade.
-
Reference Standard: this compound (purity ≥98%).[7]
Chromatographic Conditions:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
Gradient: 30% B to 80% B over 10 minutes, hold at 80% B for 2 minutes, then return to 30% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 272 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linearity range.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high sensitivity and selectivity, making it suitable for the analysis of trace-level impurities or for the characterization of complex mixtures.[8] For non-volatile compounds like this compound, derivatization is often required to improve volatility and chromatographic performance.
Instrumentation and Materials:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one with a 5% phenyl methyl siloxane stationary phase.[9][10]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reference Standard: this compound (purity ≥98%).
Chromatographic and Spectrometric Conditions:
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless
-
Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Electron Energy: 70 eV
-
Mass Range: m/z 50-500
Sample Preparation and Derivatization:
-
Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method, using a volatile solvent like ethyl acetate.
-
Derivatization Protocol:
-
Evaporate 100 µL of the standard or sample solution to dryness under a gentle stream of nitrogen.
-
Add 100 µL of BSTFA with 1% TMCS and 100 µL of pyridine.
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
Visualizations
Caption: A general workflow for the validation of an analytical method.
Caption: Key parameters for analytical method validation.
References
- 1. researchgate.net [researchgate.net]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]
- 6. benchchem.com [benchchem.com]
- 7. chemimpex.com [chemimpex.com]
- 8. lcms.cz [lcms.cz]
- 9. This compound, 4-cyanophenyl ester [webbook.nist.gov]
- 10. This compound, 6-tetradecyl ester [webbook.nist.gov]
A Comparative Analysis of Fluorinated Benzoic Acid-Derived Herbicides: Efficacy and Mechanisms
This guide provides a detailed comparison of the herbicidal efficacy of two key herbicides derived from fluorinated benzoic acids: Dicamba and Chloramben. Designed for researchers, scientists, and professionals in drug and herbicide development, this document synthesizes experimental data to offer an objective overview of their performance, mechanisms of action, and the protocols for their evaluation.
Introduction to Fluorinated Benzoic Acid Herbicides
Herbicides derived from benzoic acid are a class of synthetic auxin herbicides that play a crucial role in the management of broadleaf weeds. The addition of fluorine to the benzoic acid structure can enhance the efficacy and selectivity of these compounds. This guide focuses on two prominent examples: Dicamba (3,6-dichloro-2-methoxybenzoic acid) and Chloramben (3-amino-2,5-dichlorobenzoic acid). Both function by mimicking the natural plant hormone auxin, leading to uncontrolled and disorganized plant growth that ultimately results in the death of susceptible species.[1][2]
Mechanism of Action: Synthetic Auxins
Dicamba and Chloramben are classified as synthetic auxins (WSSA Group 4).[3] Their primary mode of action is to disrupt normal plant growth processes by binding to auxin receptors, specifically the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-Box) proteins. This binding initiates a cascade of molecular events that leads to the degradation of Aux/IAA transcriptional repressors. The removal of these repressors allows for the constitutive expression of auxin-responsive genes, resulting in epinastic growth, cell division, and eventually, plant death.[1]
Comparative Efficacy
While both Dicamba and Chloramben are effective against a range of broadleaf weeds, their performance can vary depending on the weed species, application timing, and environmental conditions. Direct comparative studies are limited, especially as Chloramben is an older herbicide that is no longer sold in the U.S.[4] The following tables summarize the weed control spectrum and efficacy based on available data for each herbicide.
Weed Control Spectrum and Efficacy
The following table provides a qualitative comparison of the weed control efficacy of Dicamba and Chloramben on various common weed species.
| Weed Species | Scientific Name | Dicamba Efficacy | Chloramben Efficacy |
| Broadleaf Weeds | |||
| Pigweed | Amaranthus spp. | Good to Excellent | Good |
| Common Ragweed | Ambrosia artemisiifolia | Excellent | Good |
| Giant Ragweed | Ambrosia trifida | Excellent | Fair |
| Velvetleaf | Abutilon theophrasti | Good | Good |
| Common Lambsquarters | Chenopodium album | Good | Good |
| Kochia | Kochia scoparia | Excellent | Not specified |
| Canada Thistle | Cirsium arvense | Good (suppression) | Poor |
| Field Bindweed | Convolvulus arvensis | Good (suppression) | Poor |
| Grassy Weeds | |||
| Barnyardgrass | Echinochloa crus-galli | Poor | Good |
| Foxtail species | Setaria spp. | Poor | Good |
| Crabgrass | Digitaria spp. | Poor | Good |
Efficacy Ratings: Excellent = >90% control; Good = 80-90% control; Fair = 70-80% control; Poor = <70% control. Data synthesized from multiple sources.[5][6][7][8]
Quantitative Efficacy Data
| Weed Species | Herbicide Treatment | Application Rate (g ae/ha) | Weed Control (%) at 21 DAT |
| Waterhemp | Dicamba + other PRE herbicides | 560 | 72 |
| Common Ragweed | Dicamba + other PRE herbicides | 560 | 96 |
| Velvetleaf | Dicamba + other PRE herbicides | 560 | 83 |
| Common Lambsquarters | Dicamba + other PRE herbicides | 560 | 88 |
| Giant Ragweed | Dicamba + other PRE herbicides | 560 | 90 |
PRE: Pre-emergence; DAT: Days After Treatment; g ae/ha: grams acid equivalent per hectare.
Experimental Protocols
The evaluation of herbicide efficacy requires standardized experimental protocols to ensure the reliability and reproducibility of results. The following sections detail a typical workflow for conducting herbicide efficacy trials.
Experimental Workflow
The diagram below illustrates a standard workflow for conducting a comparative herbicide efficacy study.
Detailed Methodology for Efficacy Trials
A representative experimental protocol for evaluating the efficacy of post-emergence herbicides is detailed below.
Objective: To compare the efficacy of different herbicides on selected broadleaf weed species.
1. Plant Material and Growth Conditions:
- Weed species of interest are seeded in pots containing a standardized soil mix.
- Pots are maintained in a greenhouse with controlled temperature, humidity, and photoperiod to ensure uniform growth.
- Plants are grown to a specific growth stage (e.g., 4-6 true leaves) before herbicide application.
2. Experimental Design:
- A randomized complete block design (RCBD) with four replications is typically used.
- Treatments include an untreated control and various application rates of the test herbicides.
3. Herbicide Application:
- Herbicides are applied using a calibrated research sprayer to ensure precise and uniform application.
- Application volume is kept constant across all treatments (e.g., 150-200 L/ha).
4. Data Collection:
- Visual assessment of weed control is conducted at regular intervals (e.g., 7, 14, 21, and 28 days after treatment) using a scale of 0% (no control) to 100% (complete death).
- At the end of the experiment, the above-ground biomass of the surviving weeds is harvested, dried, and weighed to determine the percent biomass reduction compared to the untreated control.
5. Statistical Analysis:
- Data are subjected to analysis of variance (ANOVA) to determine significant differences between treatments.
- Mean separation tests (e.g., Tukey's HSD) are used to compare treatment means.
Conclusion
Both Dicamba and Chloramben are effective herbicides for the control of broadleaf weeds, operating through a synthetic auxin mechanism of action. Dicamba generally exhibits a broader spectrum of control against many problematic broadleaf weeds compared to Chloramben. However, Chloramben shows better efficacy against some annual grasses.[5][8] The choice of herbicide depends on the target weed species, the crop, and environmental considerations. The experimental protocols outlined in this guide provide a framework for conducting robust and reliable comparative efficacy studies. Further research with direct, quantitative comparisons under various field conditions is necessary for a more comprehensive understanding of the relative performance of these and other fluorinated benzoic acid herbicides.
References
- 1. Dicamba basics | Bayer Crop Science Canada [cropscience.bayer.ca]
- 2. benchchem.com [benchchem.com]
- 3. mda.state.mn.us [mda.state.mn.us]
- 4. EXTOXNET PIP - CHLORAMBEN [extoxnet.orst.edu]
- 5. Chloramben (Ref: ACP M-629) [sitem.herts.ac.uk]
- 6. Frontiers | Dicamba-based preemergence herbicide tank mixtures improved residual weed control in dicamba-resistant soybean [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. conservancy.umn.edu [conservancy.umn.edu]
Structure-Activity Relationship of 2,4,5-Trifluoro-3-methoxybenzoic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents with enhanced efficacy and specificity is a cornerstone of medicinal chemistry. Within this pursuit, the structure-activity relationship (SAR) of lead compounds and their derivatives offers critical insights, guiding the rational design of more potent and selective drugs. This guide provides a comparative analysis of derivatives of 2,4,5-Trifluoro-3-methoxybenzoic acid, a key intermediate in the synthesis of various biologically active molecules, particularly fluoroquinolone antibacterials. While direct and extensive SAR studies on a broad series of derivatives of this specific acid are not widely published, we can extrapolate and compare based on the known SAR of fluoroquinolones, for which this acid is a crucial precursor.
Core Structure and Derivatives
This compound serves as a foundational scaffold for the synthesis of quinolone and fluoroquinolone antibiotics. The core structure of these derivatives typically involves the cyclization of the benzoic acid moiety to form the characteristic 4-quinolone ring. The key points of diversification for SAR studies are the substituents at the N-1, C-7, and to a lesser extent, other positions of the quinolone ring.
Comparative Analysis of Antibacterial Activity
Fluoroquinolones exert their antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. The potency and spectrum of activity are highly dependent on the nature of the substituents at various positions of the quinolone core.
A pivotal study by Zheng et al. explored the one-pot synthesis and antimicrobial activity of novel quinolone heterocyclic derivatives, providing valuable data for SAR analysis.[1][2] The general structure-activity relationships for fluoroquinolones derived from precursors like this compound can be summarized as follows:
-
N-1 Position: The substituent at the N-1 position significantly influences antibacterial potency. Small alkyl groups, such as ethyl or cyclopropyl, are often optimal. A cyclopropyl group, as seen in ciprofloxacin, generally confers broad and potent activity.
-
C-6 Position: A fluorine atom at the C-6 position is a hallmark of the fluoroquinolone class and dramatically increases antibacterial activity.
-
C-7 Position: The substituent at the C-7 position plays a crucial role in determining the spectrum of activity and potency. Piperazinyl and pyrrolidinyl rings are common and effective substituents. Modifications to these rings can further modulate activity. For instance, the introduction of a methyl group on the piperazine ring can enhance potency.
-
C-8 Position: A fluorine or chlorine atom at the C-8 position can enhance activity against anaerobic bacteria.
The following table summarizes the minimum inhibitory concentration (MIC) values for a series of hypothetical fluoroquinolone derivatives, illustrating the impact of substituents on antibacterial activity. This data is representative of typical SAR findings in this class of compounds.
| Compound ID | N-1 Substituent | C-7 Substituent | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. P. aeruginosa |
| A1 | Ethyl | Piperazinyl | 0.5 | 0.125 | 1 |
| A2 | Cyclopropyl | Piperazinyl | 0.25 | 0.06 | 0.5 |
| A3 | Ethyl | 4-Methylpiperazinyl | 0.25 | 0.06 | 0.5 |
| A4 | Cyclopropyl | 4-Methylpiperazinyl | 0.125 | 0.03 | 0.25 |
| A5 | Ethyl | 3-Aminopyrrolidinyl | 0.125 | 0.125 | 2 |
| A6 | Cyclopropyl | 3-Aminopyrrolidinyl | 0.06 | 0.06 | 1 |
| Ciprofloxacin | Cyclopropyl | Piperazinyl | 0.25 | 0.015 | 0.25 |
| Norfloxacin | Ethyl | Piperazinyl | 1 | 0.125 | 0.5 |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the synthesis and evaluation of fluoroquinolone derivatives.
General Procedure for the Synthesis of Fluoroquinolone Derivatives
This protocol is a representative example of a multi-step synthesis starting from a this compound derivative.
-
Step 1: Synthesis of Ethyl 2,4,5-trifluoro-3-methoxybenzoylacetate. A solution of the corresponding benzoyl chloride (derived from this compound) in a dry solvent (e.g., toluene) is added to a solution of ethyl malonate in the presence of a base (e.g., magnesium ethoxide). The mixture is heated under reflux, followed by acidification and extraction to yield the desired ketoester.
-
Step 2: Cyclization to form the Quinolone Ring. The ketoester from Step 1 is reacted with an appropriate amine (e.g., cyclopropylamine) in a suitable solvent (e.g., ethanol) and heated to form the enamine intermediate. Subsequent thermal cyclization, often in a high-boiling solvent like diphenyl ether, affords the core quinolone structure.
-
Step 3: Nucleophilic Substitution at C-7. The 7-fluoro group of the quinolone core is displaced by a desired amine (e.g., piperazine) by heating the reactants in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or pyridine.
-
Step 4: Hydrolysis of the Ester. The ethyl ester at the 3-position is hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide, followed by acidification to yield the final fluoroquinolone product.
Determination of Minimum Inhibitory Concentration (MIC)
The antimicrobial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Bacterial Inoculum: Bacterial strains are grown overnight in Mueller-Hinton Broth (MHB). The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then diluted to a final inoculum density of 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Compound Dilutions: The test compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions. A series of two-fold dilutions are then prepared in MHB in 96-well microtiter plates.
-
Inoculation and Incubation: Each well is inoculated with the prepared bacterial suspension. The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Visualizing the Synthesis and SAR
The following diagrams illustrate the general synthetic pathway for fluoroquinolones and the key structural elements influencing their activity.
Caption: General synthetic workflow for fluoroquinolone derivatives.
Caption: Key structural determinants of fluoroquinolone activity.
References
Comparative Guide to Cross-Reactivity of Antibodies for 2,4,5-Trifluoro-3-methoxybenzoic Acid Conjugates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the specificity and cross-reactivity of antibodies raised against 2,4,5-Trifluoro-3-methoxybenzoic acid conjugates. Due to the limited availability of public data on antibodies specifically targeting this hapten, this document presents a representative guide based on established principles of immunoassay development for small molecules. The provided data is illustrative and intended to guide researchers in their own antibody characterization studies.
Introduction to Small Molecule Immunoassays
Developing antibodies with high specificity to small molecules, such as this compound, presents unique challenges. Small molecules, or haptens, are not immunogenic on their own and must be conjugated to a larger carrier protein to elicit an immune response. The specificity of the resulting antibodies is crucial, particularly in applications such as therapeutic drug monitoring, environmental analysis, and diagnostics. Cross-reactivity with structurally similar compounds can lead to false-positive results and inaccurate quantification. Therefore, rigorous cross-reactivity testing is a mandatory step in the validation of any small molecule immunoassay.
Experimental Data: A Comparative Analysis
The following table presents hypothetical cross-reactivity data for a monoclonal antibody raised against a this compound-BSA conjugate. The data is presented as the concentration of the cross-reactant required to cause 50% inhibition (IC50) in a competitive ELISA, and the cross-reactivity is calculated relative to this compound.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 10 | 100 | |
| 2,4,5-Trichlorobenzoic acid | > 10,000 | < 0.1 | |
| 3,4,5-Trimethoxybenzoic acid | 5,000 | 0.2 | |
| 2,4-Difluoro-3-methoxybenzoic acid | 500 | 2.0 | |
| 2,5-Difluoro-3-methoxybenzoic acid | 800 | 1.25 | |
| 4,5-Difluoro-2-methoxybenzoic acid | 1,200 | 0.83 | |
| 2,4,5-Trifluorobenzoic acid | 250 | 4.0 | |
| Benzoic acid | > 10,000 | < 0.1 |
Note: The structures are representational placeholders. The cross-reactivity percentage is calculated as: (IC50 of this compound / IC50 of cross-reactant) x 100.
Experimental Protocols
Competitive ELISA for Cross-Reactivity Assessment
This protocol outlines a standard competitive enzyme-linked immunosorbent assay (ELISA) to determine the cross-reactivity of antibodies.
Materials:
-
96-well microtiter plates
-
Coating antigen: this compound conjugated to a protein (e.g., Ovalbumin - OVA)
-
Antibody: Monoclonal or polyclonal antibody raised against this compound-BSA conjugate
-
Standard: this compound
-
Cross-reactants: Structurally similar compounds
-
Secondary antibody: HRP-conjugated anti-species IgG
-
Substrate: TMB (3,3',5,5'-Tetramethylbenzidine)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween 20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Stop Solution (e.g., 2N H₂SO₄)
Procedure:
-
Coating: Dilute the coating antigen to an optimal concentration (e.g., 1 µg/mL) in Coating Buffer. Add 100 µL to each well of a 96-well plate. Incubate overnight at 4°C.
-
Washing: Discard the coating solution and wash the plate three times with Wash Buffer.
-
Blocking: Add 200 µL of Blocking Buffer to each well and incubate for 2 hours at room temperature.
-
Washing: Discard the blocking solution and wash the plate three times with Wash Buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of the standard (this compound) and each cross-reactant.
-
In separate tubes, mix 50 µL of each standard or cross-reactant dilution with 50 µL of the primary antibody at its optimal dilution. Incubate for 30 minutes at room temperature.
-
Transfer 100 µL of the pre-incubated mixture to the corresponding wells of the coated and blocked plate.
-
Incubate for 1 hour at 37°C.
-
-
Washing: Discard the solution and wash the plate three times with Wash Buffer.
-
Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well. Incubate for 1 hour at 37°C.
-
Washing: Discard the solution and wash the plate five times with Wash Buffer.
-
Substrate Development: Add 100 µL of TMB substrate to each well. Incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Add 50 µL of Stop Solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the logarithm of the analyte concentration. Determine the IC50 value for the standard and each cross-reactant. Calculate the cross-reactivity percentage.
Visualizations
Caption: Workflow for the competitive ELISA used in cross-reactivity studies.
Alternative Methods
While ELISA is a common and cost-effective method for antibody screening and characterization, other techniques can provide complementary or more detailed information.
-
Surface Plasmon Resonance (SPR): SPR can be used to measure the binding kinetics (association and dissociation rates) of the antibody to the target and potential cross-reactants, providing a more in-depth understanding of the binding affinity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is a highly sensitive and specific analytical method that can be used to confirm the results of an immunoassay and to quantify the target analyte in complex matrices. It is often used as a reference method for immunoassay validation.
Caption: Relationship between different methods for antibody characterization.
Conclusion
The specificity of antibodies raised against small molecules like this compound is paramount for their reliable use in various applications. This guide has outlined the essential steps and considerations for evaluating antibody cross-reactivity using a competitive ELISA format. While the presented data is illustrative, the methodologies and principles are broadly applicable. Researchers are encouraged to perform thorough validation of their antibodies against a panel of structurally related compounds to ensure the accuracy and reliability of their immunoassays.
A Comparative Guide to Chromatography Columns for the Separation of Fluorinated Benzoic Acids
For researchers, scientists, and drug development professionals, achieving optimal separation of fluorinated benzoic acids (FBAs) is a critical step in many analytical methods. The choice of chromatography column plays a pivotal role in obtaining the desired resolution, peak shape, and overall performance. This guide provides an objective comparison of three popular reversed-phase columns—C18, Phenyl-Hexyl, and Biphenyl—for the separation of FBA isomers, supported by experimental data and detailed protocols.
The separation of structurally similar isomers, such as fluorinated benzoic acids, presents a significant challenge in liquid chromatography. The position of the fluorine atom on the benzoic acid ring can subtly alter the physicochemical properties of the molecule, leading to co-elution on traditional stationary phases. This guide explores how the distinct chemistries of C18, Phenyl-Hexyl, and Biphenyl columns can be leveraged to overcome these challenges.
Understanding the Separation Mechanisms
The retention and separation of analytes on a chromatography column are governed by the interactions between the analytes and the stationary phase.
-
C18 (Octadecyl) Columns: These are the most common type of reversed-phase columns. The stationary phase consists of long C18 alkyl chains, and separation is primarily based on hydrophobic (van der Waals) interactions. More hydrophobic analytes interact more strongly with the stationary phase and are retained longer.
-
Phenyl-Hexyl Columns: This stationary phase incorporates a phenyl ring connected to the silica support by a hexyl linker. In addition to hydrophobic interactions from the alkyl chain, it offers π-π interactions between the phenyl ring of the stationary phase and the aromatic ring of the analytes. This can lead to unique selectivity for aromatic compounds compared to a standard C18 column.
-
Biphenyl Columns: These columns feature two phenyl rings linked together, providing an extended aromatic system. This results in enhanced π-π interactions and a different spatial arrangement compared to Phenyl-Hexyl phases, often leading to increased retention and unique selectivity for aromatic and moderately polar analytes.[1] The dual-ring structure can offer improved resolution of closely related aromatic compounds and isomers.
Performance Comparison
An analysis of seventeen different fluorinated benzoic acids on a C18 column demonstrates the elution profile based on hydrophobicity.[2] However, for isomeric compounds, a C18 column may not always provide baseline separation.
In a comparative study of various reversed-phase columns for the separation of other substituted aromatic compounds, the distinct selectivities of C18, Phenyl-Hexyl, and Biphenyl phases were evident. While C18 separates primarily by hydrophobicity, the Phenyl-Hexyl and Biphenyl phases introduce additional π-π interactions that can alter the elution order and improve the resolution of aromatic isomers.
The following table summarizes the retention times for a range of fluorinated benzoic acids on a C18 column, providing a baseline for comparison.
Table 1: Retention Times of Fluorinated Benzoic Acids on a C18 Column [2]
| Analyte | Retention Time (min) |
| 2-Fluorobenzoic acid | 1.22 |
| 3-Fluorobenzoic acid | 1.28 |
| 4-Fluorobenzoic acid | 1.35 |
| 2,6-Difluorobenzoic acid | 1.45 |
| 2,3-Difluorobenzoic acid | 1.58 |
| 2,5-Difluorobenzoic acid | 1.62 |
| 2,4-Difluorobenzoic acid | 1.71 |
| 3,5-Difluorobenzoic acid | 1.78 |
| 3,4-Difluorobenzoic acid | 1.84 |
| 2,3,6-Trifluorobenzoic acid | 1.95 |
| 2,4,6-Trifluorobenzoic acid | 2.05 |
| 2,3,4-Trifluorobenzoic acid | 2.15 |
| 2,4,5-Trifluorobenzoic acid | 2.25 |
| 3,4,5-Trifluorobenzoic acid | 2.35 |
| 2,3,5,6-Tetrafluorobenzoic acid | 2.55 |
| 2,3,4,5-Tetrafluorobenzoic acid | 2.70 |
| Pentafluorobenzoic acid | 2.86 |
Note: The above data is from a single study and serves as a reference for C18 performance. Direct comparative data for Phenyl-Hexyl and Biphenyl columns under the same conditions was not available.
Experimental Protocols
The following is a representative experimental protocol for the separation of fluorinated benzoic acids. This can be adapted for use with C18, Phenyl-Hexyl, or Biphenyl columns, though optimization for each specific column is recommended.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system equipped with a pump, autosampler, column oven, and a UV or Diode Array Detector (DAD).
Columns:
-
C18 Column: e.g., 4.6 x 150 mm, 5 µm particle size
-
Phenyl-Hexyl Column: e.g., 4.6 x 150 mm, 5 µm particle size
-
Biphenyl Column: e.g., 4.6 x 150 mm, 5 µm particle size
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A typical gradient might start at a lower percentage of Mobile Phase B and increase over the course of the run to elute more hydrophobic compounds. For example, 10% to 90% B over 15 minutes. Isocratic conditions can also be used.
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm or 254 nm
-
Injection Volume: 5 µL
Sample Preparation:
-
Prepare a stock solution of each fluorinated benzoic acid standard in a suitable solvent such as methanol or acetonitrile (e.g., 1 mg/mL).
-
Prepare a mixed working standard solution by diluting the stock solutions with the initial mobile phase composition.
-
Filter the final solution through a 0.22 µm or 0.45 µm syringe filter before injection.
Logical Workflow for Column Selection
The process of selecting the optimal column for a specific separation can be visualized as a logical workflow. The following diagram, generated using Graphviz, illustrates this decision-making process.
Caption: Workflow for selecting the optimal chromatography column.
Conclusion
The choice of the ideal chromatography column for separating fluorinated benzoic acids depends on the specific isomers of interest and the desired analytical outcome.
-
C18 columns provide a good starting point and separate based on hydrophobicity.
-
Phenyl-Hexyl columns offer alternative selectivity through π-π interactions, which can be beneficial for resolving aromatic isomers that co-elute on a C18 phase.
-
Biphenyl columns provide even stronger π-π interactions and can offer enhanced retention and unique selectivity, making them a powerful tool for challenging separations of structurally similar aromatic compounds.
For method development, it is recommended to screen all three column types to determine the optimal stationary phase for the specific application. By understanding the different retention mechanisms and systematically evaluating performance, researchers can achieve robust and reliable separations of fluorinated benzoic acids.
References
A Cost-Benefit Analysis of the Industrial Synthesis of 2,4,5-Trifluoro-3-methoxybenzoic Acid
For researchers, scientists, and drug development professionals, the efficient and economical synthesis of key pharmaceutical intermediates is a critical aspect of the drug development pipeline. 2,4,5-Trifluoro-3-methoxybenzoic acid is a vital building block for various therapeutic agents. This guide provides a detailed cost-benefit analysis of a prominent industrial synthetic route to this compound, starting from tetrachlorophthalic anhydride. The analysis includes a comprehensive breakdown of the synthetic pathway, experimental protocols, and a quantitative examination of the associated costs.
Executive Summary
The primary industrial synthesis of this compound commences with the readily available starting material, tetrachlorophthalic anhydride. This multi-step process involves imidation, fluorination, hydrolysis with concurrent decarboxylation, and a final methylation step. While this route involves several stages, its reliance on established chemical transformations and relatively inexpensive starting materials makes it a viable option for large-scale production. This guide will delve into the specifics of this pathway, offering a thorough evaluation of its economic and practical feasibility.
Data Presentation: A Quantitative Overview
The following table summarizes the key quantitative data for the synthetic route starting from tetrachlorophthalic anhydride. Please note that step-by-step yields for the synthesis of the title compound are not fully detailed in the available literature; therefore, yields for analogous, well-documented transformations in the synthesis of 2,4,5-trifluorobenzoic acid are provided as a reasonable estimate.[1]
| Parameter | Route 1: From Tetrachlorophthalic Anhydride |
| Starting Material | Tetrachlorophthalic anhydride |
| Number of Steps | 4 |
| Overall Estimated Yield | ~50-60% |
| Key Reagents | Methylamine, Potassium Fluoride, Sodium Hydroxide, Sulfuric Acid, Dimethyl Sulfate |
| Reaction Conditions | Stepwise temperature control from ambient to reflux |
| Purification | Centrifugation, filtration, and extraction |
Cost-Benefit Analysis Workflow
Caption: Logical workflow for the cost-benefit analysis of the synthetic route.
Experimental Protocols
The following protocols are based on an industrial preparation method.[2][3]
Step 1: Synthesis of N-methyl tetrachlorophthalimide
In a reaction vessel, tetrachlorophthalic anhydride is suspended in an aqueous solution. A 40% aqueous solution of methylamine is added dropwise while maintaining the temperature below 35°C. After the addition is complete, the mixture is heated to reflux at 105-110°C for 10 hours. The reaction mixture is then cooled to 20-30°C, and the solid product is collected by centrifugation and dried. The estimated yield for this imidation step is high, typically around 99%.[1]
Step 2: Synthesis of N-methyl tetrafluorophthalimide
The N-methyl tetrachlorophthalimide from the previous step is subjected to a fluorine substitution reaction using an alkali metal fluoride, such as potassium fluoride. This reaction is carried out at elevated temperatures, typically between 135-155°C.[2][3] The yield for this fluorination step is estimated to be around 88%.[1]
Step 3: Synthesis of 2,4,5-Trifluoro-3-hydroxybenzoic acid
The N-methyl tetrafluorophthalimide is treated with a sodium hydroxide solution. This step results in the opening of the imide ring and the replacement of a fluorine atom with a hydroxyl group. Subsequent acidification with an acid like sulfuric or hydrochloric acid to a pH of 3-4, followed by heating, leads to decarboxylation, yielding 2,4,5-trifluoro-3-hydroxybenzoic acid. The estimated yield for this combined hydrolysis and decarboxylation step is approximately 77%.[1]
Step 4: Synthesis of this compound
The 2,4,5-trifluoro-3-hydroxybenzoic acid is dissolved in a sodium hydroxide solution. Dimethyl sulfate is then added to methylate the hydroxyl group. After the methylation is complete, the solution is acidified to precipitate the final product, this compound.[2][3] A similar methylation of a related hydroxybenzoic acid has been reported with a yield of around 88%.[4]
Cost Analysis
The economic viability of this synthetic route is heavily dependent on the cost of the starting materials and key reagents. The following table provides an estimated cost breakdown based on currently available market prices.
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Price (USD/kg) | Moles per kg | Cost per mole (USD) |
| Tetrachlorophthalic anhydride | 117-08-8 | 285.90 | ~50-100 | ~3.50 | ~14-29 |
| Methylamine (40% aq. soln.) | 74-89-5 | 31.06 | ~10-20 | ~12.88 | ~0.8-1.6 |
| Potassium Fluoride | 7789-23-3 | 58.10 | ~20-40 | ~17.21 | ~1.2-2.3 |
| Dimethyl Sulfate | 77-78-1 | 126.13 | ~5-15 | ~7.93 | ~0.6-1.9 |
Note: Prices are estimates and can vary based on supplier, purity, and quantity.
Discussion and Comparison
This synthetic route, starting from tetrachlorophthalic anhydride, presents a well-trodden path to this compound.
Advantages:
-
Readily Available Starting Material: Tetrachlorophthalic anhydride is a common industrial chemical.
-
Established Chemistry: The reactions involved (imidation, nucleophilic aromatic substitution, hydrolysis, decarboxylation, and methylation) are well-understood and scalable.
-
Cost-Effective Reagents: The primary reagents used in this synthesis are relatively inexpensive.
Disadvantages:
-
Multi-step Process: The four-step synthesis can be time-consuming and may lead to a lower overall yield compared to a more convergent route.
-
Harsh Reaction Conditions: The fluorination step requires high temperatures.
-
Use of Toxic Reagents: Dimethyl sulfate is a toxic and carcinogenic reagent, requiring special handling and safety precautions.
-
Waste Generation: The multi-step nature of the synthesis generates various waste streams that require proper disposal.
While a comprehensive head-to-head comparison with alternative routes is challenging due to the limited availability of detailed experimental data for other pathways in the public domain, the tetrachlorophthalic anhydride route remains a benchmark in the industrial production of this compound. Future research may focus on developing more convergent and greener synthetic strategies to improve efficiency and reduce the environmental impact.
References
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. CN103450013A - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]
- 3. CN103450013B - Industrial preparation method of 2,4,5-trifluoro-3-methoxybenzoyl chloride - Google Patents [patents.google.com]
- 4. CN111253241A - Preparation method of 2,4, 5-trifluoro-3-methoxybenzoyl chloride and intermediate thereof - Google Patents [patents.google.com]
Safety Operating Guide
Proper Disposal of 2,4,5-Trifluoro-3-methoxybenzoic Acid: A Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 2,4,5-Trifluoro-3-methoxybenzoic acid, a compound often used in complex organic synthesis. Adherence to these protocols is essential for maintaining a safe research environment and complying with regulatory standards.
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The Safety Data Sheet (SDS) for this compound specifies the following hazards: skin irritation, serious eye irritation, and potential respiratory irritation. Therefore, the minimum required PPE includes:
-
Hand Protection: Protective gloves.
-
Eye Protection: Chemical goggles or safety glasses, and a face shield.
-
Skin and Body Protection: Wear suitable protective clothing.
-
Respiratory Protection: In case of insufficient ventilation, wear suitable respiratory equipment.
Work should be conducted in a well-ventilated area, and emergency eye wash fountains and safety showers should be readily accessible.
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through incineration. This process effectively destroys the chemical structure of the compound, rendering it non-hazardous.
-
Waste Collection:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Ensure the container is compatible with the chemical and there is no risk of reaction.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Labeling and Storage:
-
Clearly label the waste container with the full chemical name: "Waste this compound".
-
Include the appropriate hazard symbols (e.g., irritant).
-
Store the sealed container in a designated satellite accumulation area that is cool, dry, and well-ventilated.
-
-
Arrange for Professional Disposal:
-
Contact a licensed and authorized waste disposal contractor to collect the chemical waste.
-
Inform the contractor of the specific chemical to be disposed of to ensure they are equipped to handle it.
-
The disposal method must be incineration in a facility equipped with an afterburner and a flue gas scrubber to manage any potentially hazardous combustion byproducts.
-
Note: Under no circumstances should this compound be disposed of down the drain or in regular solid waste.
Summary of Safety and Disposal Information
| Parameter | Information | Source |
| Chemical Name | This compound | |
| CAS Number | 112811-65-1 | |
| Primary Hazards | Skin Irritation, Serious Eye Irritation, May cause respiratory irritation | |
| Recommended PPE | Protective gloves, chemical goggles, face shield, suitable protective clothing, respiratory protection (if needed) | |
| Disposal Method | Removal to an authorized incinerator with an afterburner and flue gas scrubber. | |
| Disposal Contractor | Dispose of contents/container in accordance with a licensed collector's sorting instructions. |
Disposal Workflow
The following diagram illustrates the decision-making process and necessary steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Essential Safety and Logistics for Handling 2,4,5-Trifluoro-3-methoxybenzoic Acid
For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of laboratory chemicals is paramount. This document provides comprehensive guidance on the personal protective equipment (PPE), operational procedures, and disposal plans for 2,4,5-Trifluoro-3-methoxybenzoic acid (CAS No: 112811-65-1).
Chemical Hazard Classification:
According to the Global Harmonized System (GHS), this compound is classified as follows:
The signal word for this chemical is "Warning".[1][2]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to minimize exposure risk. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes and Face | Chemical safety goggles and a face shield | Goggles must be worn to protect against dust particles and splashes.[3][4] A face shield provides an additional layer of protection for the entire face.[3][4] |
| Hands | Chemical-resistant gloves | Nitrile, neoprene, or PVC gloves are recommended.[3] Always check the manufacturer's compatibility chart.[5] |
| Body | Laboratory coat or chemical-resistant apron | A lab coat should be worn to protect against incidental contact.[3][4] For tasks with a higher risk of splashes, a chemical-resistant apron is necessary.[3][4] |
| Respiratory | NIOSH/MSHA approved respirator | Required when engineering controls are insufficient or when handling large quantities of powder.[3][6] Use in a well-ventilated area is mandatory.[1] |
Operational Plan: From Receipt to Use
A systematic workflow is essential for safely managing this compound in a laboratory setting.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name and hazard warnings.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and strong oxidizing agents.[1] The storage container should be kept tightly closed.[1]
Weighing and Handling
-
Engineering Controls: All handling of the solid powder must be conducted in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize dust generation and inhalation.[5][7]
-
Procedure:
-
Don all required PPE.
-
Cover the work surface with absorbent bench paper.[7]
-
Use a weigh boat to handle the powder and prevent spills.[7]
-
When transferring the powder, do so in small increments to minimize dust.[7]
-
Keep the container closed when not in use.[7]
-
If creating a solution, slowly add the acid to the solvent while stirring. Never add the solvent to the acid.[4][8]
-
Experimental Use
-
Work Area: Conduct all experiments within a chemical fume hood.[4]
-
Contingency: An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[1][4]
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste:
-
Unused or waste this compound should be disposed of as hazardous chemical waste.
-
The recommended disposal method is incineration in a licensed facility equipped with an afterburner and scrubber.[1]
-
-
Contaminated Materials:
-
All disposable items that have come into contact with the chemical, such as gloves, weigh boats, and bench paper, must be collected in a designated, labeled hazardous waste container.
-
-
Empty Containers:
-
Empty containers should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[4][9] Seek medical attention if irritation persists.[6]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][9] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6][9]
-
Spills:
-
Evacuate the area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills, sweep or shovel the material into a suitable container for disposal. Minimize dust generation.[1]
-
Decontaminate the spill area.
-
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. This compound | C8H5F3O3 | CID 2733970 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. oshatrainingschool.com [oshatrainingschool.com]
- 4. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 5. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. ehs.wisc.edu [ehs.wisc.edu]
- 8. safeti.com [safeti.com]
- 9. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
